molecular formula C44H69N5O8S B12408613 Apratoxin S4

Apratoxin S4

Cat. No.: B12408613
M. Wt: 828.1 g/mol
InChI Key: SHSVXUUTGUMFAP-UOZKOTSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apratoxin S4 (Apra S4) is a potent, synthetic Sec61 inhibitor that prevents the cotranslational translocation of secretory proteins into the endoplasmic reticulum (ER) . This unique mechanism of action underpins its broad and potent bioactivity, making it a valuable compound for oncological, virological, and ophthalmological research. In cancer research, this compound demonstrates efficacy by downregulating the levels of multiple receptor tyrosine kinases (RTKs), such as EGFR, MET, and HER3, and preventing the secretion of their corresponding growth factors . It is active at low-nanomolar to sub-nanomolar concentrations against a diverse panel of cancer cells, including those from lung, head and neck, bladder, and pancreatic cancers, and shows particular promise in targeting breast cancer subtypes and overcoming resistance to direct kinase inhibitors . As a broad-spectrum antiviral agent, this compound potently inhibits the replication of viruses that rely on the host secretory pathway, such as SARS-CoV-2, Influenza A, Zika, Dengue, and West Nile viruses . It impacts a post-entry step in the viral life cycle, blocking the formation of viral replication organelles and reducing the production and trafficking of key viral proteins, with IC50 values in the subnanomolar range for human cells . Furthermore, this compound exhibits robust antiangiogenic properties by inhibiting the activation of retinal endothelial cells and pericytes, suppressing multiple angiogenic pathways . Studies in mouse and rabbit models of ocular disease have shown that it can impede pathological ocular neovascularization, offering a potential research tool for treating angiogenic eye diseases . This product is intended for research purposes only and is not for human consumption or diagnostic use.

Properties

Molecular Formula

C44H69N5O8S

Molecular Weight

828.1 g/mol

IUPAC Name

(2S,3S,5S,7S,10S,16S,19S,22S,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20-pentamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triacont-1(30)-ene-9,15,18,21,24-pentone

InChI

InChI=1S/C44H69N5O8S/c1-12-27(3)38-42(54)49-21-13-14-34(49)43(55)57-36(44(6,7)8)23-26(2)22-35(50)28(4)39-45-31(25-58-39)17-20-37(51)46-33(24-30-15-18-32(56-11)19-16-30)41(53)47(9)29(5)40(52)48(38)10/h15-16,18-19,26-29,31,33-36,38,50H,12-14,17,20-25H2,1-11H3,(H,46,51)/t26-,27-,28-,29-,31-,33-,34-,35-,36-,38-/m0/s1

InChI Key

SHSVXUUTGUMFAP-UOZKOTSUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@@H](CCC(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CCC(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)CS3)C)O)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Apratoxin S4: A Technical Guide on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin S4 (Apra S4) is a potent, synthetically derived cyclodepsipeptide with significant anticancer, antiangiogenic, and antiviral properties. Originating from marine cyanobacteria, the apratoxin family of natural products has inspired the development of analogs with improved therapeutic potential. This compound, a hybrid of naturally occurring apratoxins A and E, demonstrates a compelling mechanism of action by inhibiting cotranslational translocation of proteins into the endoplasmic reticulum through direct targeting of the Sec61α translocon.[1][2] This guide provides a comprehensive overview of the discovery and origin of this compound, its mechanism of action, and detailed experimental protocols for its study.

Discovery and Origin

The journey to this compound began with the discovery of the apratoxin class of cytotoxic natural products from marine cyanobacteria, specifically from strains of Lyngbya majuscula and Lyngbya bouillonii.[3][4] These natural apratoxins, such as apratoxin A, exhibited potent cytotoxic activity against a range of cancer cell lines. However, in vivo studies with apratoxin A revealed significant toxicity.[4]

This led to a rational design approach to develop analogs with an improved therapeutic window. This compound was synthesized as a hybrid molecule, combining structural features from apratoxin A and the less potent apratoxin E.[4] This strategic design aimed to retain the high potency of apratoxin A while reducing its in vivo toxicity, a goal that was successfully achieved, leading to a promising new agent for further preclinical and clinical investigation.[4]

Mechanism of Action: Targeting the Secretory Pathway

This compound exerts its potent biological effects by targeting a fundamental cellular process: protein translocation into the endoplasmic reticulum (ER). The core of this mechanism is the direct inhibition of the Sec61α subunit of the Sec61 translocon complex.[1]

The Sec61 translocon is the primary channel for the entry of most secretory and transmembrane proteins into the ER, a critical step in the secretory pathway. By binding to Sec61α, this compound physically obstructs the channel, preventing the cotranslational translocation of newly synthesized polypeptides.[1] This blockade has profound downstream consequences:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): Many oncogenic signaling pathways are driven by the overexpression or constitutive activation of RTKs such as the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET). These receptors are transmembrane proteins that depend on the Sec61 translocon for their proper localization to the cell membrane. This compound prevents their entry into the ER, leading to their accumulation in the cytoplasm and subsequent degradation by the proteasome.[1][5] This effectively depletes the cell surface of these critical signaling receptors.

  • Inhibition of Growth Factor Secretion: Cancer cells often rely on the autocrine or paracrine signaling of growth factors to stimulate their own proliferation and survival. These growth factors are secretory proteins that must pass through the ER. This compound's inhibition of Sec61α blocks the secretion of key growth factors like vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[4]

  • Induction of Cell Cycle Arrest and Apoptosis: By disrupting critical signaling pathways that control cell growth and survival, this compound induces a G1 phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]

The dual action of downregulating cell surface receptors and inhibiting the secretion of their cognate ligands makes this compound a powerful inhibitor of cancer cell proliferation and angiogenesis.

Signaling Pathway of this compound

ApratoxinS4_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Extracellular Extracellular Space Sec61_translocon Sec61 Translocon (Sec61α) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, MET) Sec61_translocon->RTK Translocation & Maturation Growth_Factor Secreted Growth Factor (e.g., VEGF) Sec61_translocon->Growth_Factor Translocation & Secretion Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (e.g., RTK, Growth Factor) Ribosome->Nascent_Polypeptide Translation mRNA mRNA Nascent_Polypeptide->Sec61_translocon Cotranslational Translocation Proteasome Proteasome Nascent_Polypeptide->Proteasome Misfolded/Untranslocated Protein Response Degradation Protein Degradation Proteasome->Degradation Cell_Proliferation Cell Proliferation & Angiogenesis RTK->Cell_Proliferation Promotes Growth_Factor->Cell_Proliferation Promotes Apratoxin_S4 This compound Apratoxin_S4->Sec61_translocon Inhibits Apratoxin_S4->Cell_Proliferation Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells 1 End End Treat_Cells Treat cells with various concentrations of this compound for 24-48 hours. Seed_Cells->Treat_Cells 2 Add_MTT Add MTT solution to each well and incubate for 2-4 hours. Treat_Cells->Add_MTT 3 Solubilize Remove medium and add solubilization solution to dissolve formazan (B1609692) crystals. Add_MTT->Solubilize 4 Measure_Absorbance Measure absorbance at 570 nm using a microplate reader. Solubilize->Measure_Absorbance 5 Analyze_Data Calculate cell viability and determine IC50. Measure_Absorbance->Analyze_Data 6 Analyze_Data->End

References

The Core Mechanism of Apratoxin S4: A Technical Guide to Sec61 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Apratoxin S4, a potent natural product-derived cyclic depsipeptide, focusing on its interaction with the Sec61 translocon. This compound has emerged as a significant tool in cancer research due to its profound cytotoxic effects, which stem from its ability to halt the biogenesis of a vast array of secretory and membrane proteins. This guide provides a comprehensive overview of its molecular interactions, downstream cellular consequences, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism: Direct Blockade of the Sec61 Translocon

This compound exerts its potent cytotoxic and anti-proliferative effects by directly targeting and inhibiting the Sec61 protein translocation channel located in the endoplasmic reticulum (ER) membrane.[1][2][3] The Sec61 complex is the central component of the cellular machinery responsible for the co-translational and post-translational translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[4]

The primary target of this compound is the Sec61α subunit, the main channel-forming component of the heterotrimeric Sec61 complex.[1][3] Structural and mechanistic studies have revealed that this compound, along with other Sec61 inhibitors, binds to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[5] This binding event stabilizes the translocon in a closed conformation, physically obstructing the channel and preventing the insertion and passage of nascent polypeptide chains.[5] Unlike some substrate-selective inhibitors, Apratoxin A (a close analog) has been shown to be a broad-spectrum inhibitor, blocking the translocation of all tested Sec61 client proteins with similar potency.[3]

Downstream Cellular Consequences

The inhibition of Sec61-mediated protein translocation by this compound initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1]

A. Inhibition of Oncogenic Signaling: A primary consequence of Sec61 inhibition is the downregulation of numerous receptor tyrosine kinases (RTKs) and their corresponding growth factor ligands.[1][6] By preventing the entry of these proteins into the secretory pathway, this compound effectively reduces their cell surface expression and secretion, thereby shutting down critical pro-survival and proliferative signaling pathways. This has been observed for several key RTKs, including EGFR and MET.[1] This mechanism makes this compound effective even in cancer cells that have developed resistance to direct kinase inhibitors.[1][6]

B. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated proteins in the cytoplasm and the disruption of protein homeostasis in the ER trigger a cellular stress condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), an integrated signaling pathway aimed at restoring ER homeostasis. However, prolonged and severe ER stress, as induced by potent inhibitors like this compound, overwhelms the pro-survival capacity of the UPR, leading to the activation of apoptotic pathways.

C. Proteasomal Degradation: Nascent transmembrane proteins that fail to translocate into the ER due to Sec61 blockade are often targeted for degradation by the cytosolic proteasome machinery.[1] For instance, the non-glycosylated form of the transmembrane protein CDCP1 has been observed to associate with the chaperone HSP70 and the E3 ubiquitin ligase HUWE1, presumably for subsequent proteasomal degradation.[1][6]

D. Apoptosis: The culmination of inhibited pro-survival signaling and sustained ER stress leads to the induction of apoptosis. This programmed cell death is a key contributor to the potent cytotoxic activity of this compound against cancer cells.

Quantitative Data: Potency of this compound

This compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low-nanomolar to sub-nanomolar range.

Cell LineCancer TypeIC50 (nM)Assay DurationReference
HCT116Colon Carcinoma~148 h[1]
NCI-H1975Lung Cancer~1-1048 h[1]
FaDuHead and Neck Cancer~148 h[1]
T24Bladder Cancer~148 h[1]
PANC-1Pancreatic Cancer~1-1048 h[1]
MCF7Breast Cancer (Luminal A)<1048 h[1]
T47DBreast Cancer (Luminal A)<1048 h[1]
SK-BR-3Breast Cancer (HER2+)>1048 h[1]
MDA-MB-231Breast Cancer (Triple Negative)~1048 h[1]
HUVECEndothelial Cells~114 h[1]

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds & Activates Proliferation & Survival Proliferation & Survival RTK->Proliferation & Survival Signal Transduction RTK->Proliferation & Survival Ribosome Ribosome Nascent_Protein Nascent Polypeptide (e.g., RTK, Growth Factor) Ribosome->Nascent_Protein Translation Proteasome Proteasome Nascent_Protein->Proteasome Degradation Sec61 Sec61 Translocon Nascent_Protein->Sec61 Co-translational Translocation Apoptosis Apoptosis ER_Stress ER Stress / UPR Sec61->ER_Stress Blockade leads to Functional Protein\nin ER Functional Protein (RTK, Growth Factor) Sec61->Functional Protein\nin ER ER_Stress->Apoptosis Prolonged stress induces Apratoxin_S4 This compound Apratoxin_S4->Sec61 Inhibits Functional Protein\nin ER->Growth Factors Secretion Functional Protein\nin ER->RTK Trafficking to Membrane

Caption: Signaling pathway illustrating this compound's inhibition of Sec61 and downstream effects.

Experimental Workflow: Cell Viability (MTT) Assay

A 1. Seed Cells (e.g., HCT116 in 96-well plate) B 2. Incubate (24 h to allow attachment) A->B C 3. Treat with this compound (Various concentrations) B->C D 4. Incubate (e.g., 48 h) C->D E 5. Add MTT Reagent (to each well) D->E F 6. Incubate (2-4 h, 37°C) E->F G 7. Solubilize Formazan (B1609692) (Add solubilization buffer) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H I 9. Calculate IC50 (Nonlinear regression analysis) H->I

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Logical Relationship: Mechanism of Action

A This compound binds to Sec61α subunit B Conformation of Sec61 is stabilized in a closed state A->B C Nascent polypeptide translocation into the ER is blocked B->C D Secretory & membrane proteins (e.g., RTKs, growth factors) are not synthesized properly C->D E Accumulation of untranslocated proteins in cytoplasm C->E F Downregulation of pro-survival signaling pathways D->F G Induction of ER Stress and Unfolded Protein Response (UPR) E->G H Cytotoxicity and Apoptosis F->H G->H

Caption: Logical cascade of events following this compound binding to Sec61.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure based on common methodologies for assessing the cytotoxic effects of this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

  • Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at a density of 500 to 10,000 cells per well, depending on the cell line's growth rate. Allow cells to attach and resume growth for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or a vehicle control (e.g., EtOH).

    • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Immunoblot Analysis of RTK Downregulation
  • Objective: To visualize the dose-dependent effect of this compound on the expression levels of specific Receptor Tyrosine Kinases (RTKs).

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for the RTK of interest (e.g., anti-EGFR, anti-MET) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

In Vitro Protein Translocation Assay
  • Objective: To directly measure the inhibitory effect of this compound on the translocation of a specific protein into ER-derived microsomes in a cell-free system.

  • Methodology:

    • In Vitro Transcription/Translation: Use a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) to synthesize a radiolabeled precursor protein (e.g., preprolactin) in the presence of [35S]-methionine.

    • Microsome Preparation: Prepare rough microsomes from a suitable source (e.g., canine pancreas).

    • Translocation Reaction: Set up translocation reactions containing the in vitro translated protein, rough microsomes, and various concentrations of this compound or a vehicle control.

    • Protease Protection: After the translocation reaction, treat the samples with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion.

    • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. The presence of a protected, processed protein band indicates successful translocation.

    • Quantification: Quantify the intensity of the protected bands using densitometry to determine the extent of translocation inhibition and calculate an IC50 value.

This guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers in the fields of cancer biology and drug development.

References

The Structure-Activity Relationship of Apratoxin S4: A Deep Dive into a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxins are a class of potent cytotoxic cyclic depsipeptides of marine origin, first isolated from cyanobacteria.[1][2][3][4][5] Their unique mechanism of action, which involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum, has made them a subject of intense research in the quest for novel anticancer therapeutics.[1][2][3][5][6][7] Apratoxin S4, a synthetic hybrid of the naturally occurring apratoxins A and E, has emerged as a particularly promising lead compound, demonstrating improved antitumor activity and better in vivo tolerability compared to its natural counterparts.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.

Core Mechanism of Action

This compound exerts its potent cytotoxic effects by targeting Sec61α, the central component of the protein translocation channel in the endoplasmic reticulum membrane.[6][8] By inhibiting Sec61α, this compound blocks the entry of newly synthesized secretory and membrane proteins into the ER. This disruption of cotranslational translocation leads to the downregulation of crucial cell surface receptors, such as receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors that are vital for tumor growth and angiogenesis.[1][2][6][7] This dual action of simultaneously depleting cancer cells of essential receptors and their activating ligands provides a powerful "one-two punch" against cancer cell proliferation.[9]

Structure-Activity Relationship Studies

Systematic modifications of the this compound structure have been undertaken to probe the contributions of different functional groups and stereocenters to its biological activity. These studies have provided valuable insights for the rational design of next-generation apratoxin analogs with enhanced potency, stability, and therapeutic windows.

Key Structural Modifications and Their Impact

This compound was designed as a hybrid of apratoxin A and E, incorporating the hydroxyl group from apratoxin A, which is crucial for potent activity, while removing the Michael acceptor present in apratoxin E.[1] Further modifications have focused on the C34 position and the stereochemistry at C30.

A series of analogs, including Apratoxin S7, S8, and S9, were synthesized to investigate the role of methylation at the C34 position and the configuration at the C30 position.[1][2]

  • C34 Methylation: The cytotoxic activity was found to be largely independent of the methylation pattern at C34. The non-methylated analog (Apratoxin S7) and the gem-dimethylated analog (Apratoxin S8) displayed potent antiproliferative activity, similar to this compound.[1][2] This finding is significant as it suggests that the chiral center at C34 can be eliminated, simplifying the synthesis of future analogs without compromising activity.[1][2]

  • C30 Configuration: Epimerization at the C30 position in Apratoxin S9 led to a notable increase in activity, exhibiting subnanomolar potency.[1][2][3] This highlights the sensitivity of the biological activity to the stereochemistry of this particular residue.

  • C35 Hydroxy Group and Stability: The hydroxy group at C35 is critical for activity. Dehydration to form a double bond between C34 and C35, a potential deactivation pathway, leads to a significant decrease in cytotoxicity.[1][2] Interestingly, the gem-dimethylated analog, Apratoxin S8, showed increased stability against dehydration, making it a promising candidate for further in vivo studies.[1][3]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of this compound and its key analogs against the HCT116 human colon carcinoma cell line.

Table 1: Antiproliferative and MET Downregulation Activity

CompoundAntiproliferative Activity (IC50, nM)[1][2]MET Downregulation (IC50, nM)[1]
This compound 1.2 ± 0.21.5 ± 0.3
Apratoxin S7 1.8 ± 0.32.1 ± 0.4
Apratoxin S8 1.9 ± 0.12.5 ± 0.5
Apratoxin S9 0.8 ± 0.10.9 ± 0.2

Table 2: Inhibition of VEGF-A Secretion

CompoundVEGF-A Secretion Inhibition (IC50, nM)[1]
This compound 0.21 ± 0.04
Apratoxin S7 0.30 ± 0.06
Apratoxin S8 0.47 ± 0.09
Apratoxin S9 0.15 ± 0.03

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the apratoxin analogs for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.[6]

Western Blot Analysis for MET Downregulation
  • Cell Lysis: HCT116 cells treated with apratoxin analogs for 24 hours are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MET and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified to determine the extent of MET downregulation.[6]

VEGF-A Secretion Assay (ELISA)
  • Conditioned Media Collection: HCT116 cells are treated with apratoxin analogs for 12 hours. The cell culture supernatant (conditioned media) is collected.

  • ELISA: The concentration of VEGF-A in the conditioned media is quantified using a commercially available human VEGF-A ELISA kit according to the manufacturer's instructions.

  • Data Analysis: IC50 values for the inhibition of VEGF-A secretion are determined from the dose-response data.[9]

Visualizing the Molecular Pathway and Experimental Workflow

G cluster_0 cluster_1 Apratoxin_S4 This compound Sec61a Sec61α Apratoxin_S4->Sec61a inhibits ER Endoplasmic Reticulum Downregulation Downregulation of RTKs & Growth Factors Sec61a->Downregulation inhibition leads to Ribosome Ribosome mRNA mRNA Nascent_Polypeptide Nascent Polypeptide (RTKs, Growth Factors) mRNA->Nascent_Polypeptide Translation Nascent_Polypeptide->Sec61a Translocation Proteasomal_Degradation Proteasomal Degradation Nascent_Polypeptide->Proteasomal_Degradation leads to Cytoplasm Cytoplasm Apoptosis Apoptosis Downregulation->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

G cluster_0 In Vitro Evaluation start Synthesized Apratoxin Analogs cell_culture HCT116 Cell Culture start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay western_blot Western Blot (MET Downregulation) cell_culture->western_blot elisa ELISA (VEGF-A Secretion) cell_culture->elisa data_analysis IC50 Determination & SAR Analysis mtt_assay->data_analysis western_blot->data_analysis elisa->data_analysis

Caption: Experimental workflow for evaluating this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have successfully identified key structural features that govern its potent anticancer activity. The discovery that modifications at the C34 position are well-tolerated opens avenues for creating analogs with improved physicochemical properties and synthetic accessibility. Furthermore, the enhanced potency of the C30 epimer, Apratoxin S9, underscores the importance of fine-tuning the stereochemistry of the macrocycle for optimal target engagement.

Future research should focus on exploring a wider range of modifications to further enhance the therapeutic index of apratoxins. This includes strategies to improve metabolic stability and tumor-specific targeting. The detailed SAR data presented here provides a solid foundation for the continued development of this promising class of anticancer agents.

References

The Biological Activity of Apratoxin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxins are a class of potent cyclodepsipeptides, originally isolated from marine cyanobacteria, that have garnered significant interest in oncology for their profound cytotoxic and anti-angiogenic activities. These natural products exert their effects through a novel mechanism: the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum. This action leads to the simultaneous downregulation of multiple receptor tyrosine kinases (RTKs) and the suppression of essential growth factor secretion, representing a "one-two punch" to cancer cells and the tumor microenvironment. However, the clinical development of the parent compound, apratoxin A, has been hampered by its narrow therapeutic window and in vivo toxicity. This has spurred the development of numerous synthetic derivatives designed to enhance efficacy, improve tolerability, and elucidate structure-activity relationships (SAR). This guide provides an in-depth overview of the biological activity of key apratoxin derivatives, detailing their mechanism of action, quantitative anti-proliferative data, experimental protocols for their evaluation, and key SAR insights.

Mechanism of Action: Inhibition of Cotranslational Translocation

The primary molecular target of apratoxins is the Sec61α subunit, the central component of the Sec61 protein translocation channel in the endoplasmic reticulum (ER) membrane.[1][2] By binding directly to the Sec61 translocon, apratoxin derivatives physically obstruct the entry of nascent polypeptide chains into the ER lumen.[2] This blockade of cotranslational translocation prevents the proper biogenesis, folding, and maturation of a wide array of secretory and membrane proteins.[3][4]

Key consequences of this mechanism include:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): Many oncogenic RTKs, such as EGFR, MET, HER3, and the VEGF receptor (VEGFR2), are transmembrane proteins that rely on the Sec61 translocon for their synthesis.[1][5] Apratoxin treatment prevents their entry into the secretory pathway, leading to their subsequent degradation by the proteasome in the cytoplasm.[1]

  • Inhibition of Growth Factor Secretion: The proliferation and survival of many tumors depend on the secretion of growth factors that act in an autocrine or paracrine manner. Apratoxins block the secretion of critical pro-angiogenic and pro-survival factors, including Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-6 (IL-6).[5][6]

This dual action—simultaneously degrading the receptors and blocking their activating ligands—allows apratoxins to overcome resistance mechanisms that often plague single-target RTK inhibitors.[1][5]

Apratoxin_Mechanism_of_Action cluster_effects Cellular Outcomes Apratoxin Apratoxin Derivatives Sec61 Sec61α Translocon (ER Membrane) Apratoxin->Sec61 Binds to & Inhibits CTT Inhibition of Cotranslational Translocation Degradation Proteasomal Degradation CTT->Degradation Secretion Blocked Secretion CTT->Secretion RTK RTKs (EGFR, MET, VEGFR2, HER3) RTK->CTT Blocked Apoptosis Cytotoxicity / Apoptosis GF Growth Factors (VEGF-A, IL-6) GF->CTT Blocked Angiogenesis Anti-Angiogenesis Degradation->Apoptosis Leads to Secretion->Angiogenesis Leads to

Caption: Mechanism of action for apratoxin derivatives.

Quantitative Biological Activity

The anti-proliferative activity of apratoxin derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. Structure-activity relationship (SAR) studies have led to the synthesis of analogues with significantly enhanced potency and improved stability compared to the natural products apratoxin A and E.

DerivativeC30 Config.C34/C35 FeatureCell LineIC50 (nM)Reference
Apratoxin A SHydroxyl at C35HCT1165.97[3]
(30S)-Apratoxin E SC34-C35 double bondHCT116100[3]
(30R)-Apratoxin E RC34-C35 double bondHCT11652.1[3]
Apratoxin S4 SHydroxyl at C35HCT116~2.5 (estimated)[6]
Apratoxin S8 Sgem-dimethyl at C34HCT1161.99[6]
Apratoxin S9 RHydroxyl at C35HCT1160.88[4][7]
Apratoxin S10 Rgem-dimethyl at C34HCT1161.47[6]
Apratoxin S10 Rgem-dimethyl at C34A498 (Renal)1.83[6]
Apratoxin S10 Rgem-dimethyl at C34Huh7 (Hepatocellular)1.76[6]
Apratoxin S10 Rgem-dimethyl at C34NCI-H727 (Neuroendocrine)1.58[6]

Key Structure-Activity Relationships (SAR)

Synthetic chemistry efforts have revealed critical structural motifs that govern the biological activity of apratoxins.

  • C30 Stereocenter: The configuration of the stereocenter within the thiazoline (B8809763) ring is a major determinant of potency. Derivatives with an R configuration at C30 (e.g., Apratoxin S9, S10) consistently demonstrate superior, often sub-nanomolar, potency compared to their C30S epimers (e.g., this compound, S8).[3][6]

  • C34-C35 Stability: The hydroxyl group at C35 in apratoxin A is susceptible to acid-induced dehydration, forming a double bond between C34 and C35.[7] This dehydration, as seen in apratoxin E, leads to a significant reduction in anti-proliferative activity.[3] The synthesis of derivatives with a gem-dimethyl group at C34 (e.g., Apratoxin S8, S10) successfully blocks this deactivation pathway, enhancing molecular stability while retaining high potency.[4][6]

  • Michael Acceptor: Apratoxin A contains a Michael acceptor moiety that may contribute to its in vivo toxicity through non-specific reactions.[3] Hybrid derivatives inspired by apratoxin E, which lacks this feature, have shown improved tolerability in vivo.[3]

Apratoxin_SAR Core Apratoxin Core Structure Mod1 C30 Configuration Core->Mod1 Mod2 C34-C35 Moiety Core->Mod2 R_Config R-Configuration (e.g., Apratoxin S9/S10) Mod1->R_Config S_Config S-Configuration (e.g., this compound/S8) Mod1->S_Config Dehydration Dehydration to C=C (e.g., Apratoxin E) Mod2->Dehydration Gem_Dimethyl gem-dimethyl at C34 (e.g., Apratoxin S8/S10) Mod2->Gem_Dimethyl HighPotency Increased Potency R_Config->HighPotency LowPotency Decreased Potency S_Config->LowPotency (relative to R) Dehydration->LowPotency HighStability Increased Stability Gem_Dimethyl->HighStability

Caption: Key structure-activity relationships of apratoxin derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][8]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (Apratoxin derivative) stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the apratoxin derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-only control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cytotoxicity_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Apratoxin (Serial Dilutions, 48-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Experimental workflow for cytotoxicity (MTT) assay.
RTK Downregulation: Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as RTKs, in cell lysates following treatment with apratoxin derivatives.[1][10]

Materials:

  • Cell culture dishes (6-well or 100 mm)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Protein transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target RTKs like EGFR, MET, VEGFR2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Culture and Treatment: Plate cells in larger format dishes and allow them to adhere. Treat with various concentrations of the apratoxin derivative for a specified time (e.g., 24 hours).

  • Cell Lysis: Place dishes on ice, wash cells with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and agitate for 30 minutes at 4°C.[11]

  • Protein Quantification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensity relative to the loading control to determine the extent of RTK downregulation.

Growth Factor Secretion: VEGF-A ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted proteins, such as VEGF-A, in the cell culture supernatant.[6]

Materials:

  • Human VEGF-A ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, substrate, and stop solution)

  • Cell culture plates

  • Microcentrifuge

  • Microplate reader

Procedure:

  • Sample Collection: Seed and treat cells with apratoxin derivatives as described for other assays. After the treatment period (e.g., 24 hours), collect the culture supernatant.

  • Sample Preparation: Centrifuge the supernatant to remove any cells or debris. The clarified supernatant can now be used in the assay, diluted if necessary.

  • ELISA Protocol (General Sandwich Method): a. Add standards and samples to the wells of the antibody-coated microplate. Any VEGF-A present will bind to the immobilized antibody. Incubate for the recommended time (e.g., 2 hours at room temperature).[12][13] b. Wash the wells to remove unbound substances. c. Add a biotin-conjugated anti-human VEGF-A antibody to each well, which binds to the captured VEGF-A. Incubate for 1 hour.[12] d. Wash the wells and add Streptavidin-HRP, which binds to the biotinylated detection antibody. Incubate for 30-60 minutes.[13] e. Wash the wells again and add a TMB substrate solution. The HRP enzyme catalyzes a color change. Incubate in the dark for 15-30 minutes. f. Add a stop solution to terminate the reaction.

  • Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use this curve to determine the concentration of VEGF-A in the treated samples. Compare the results to the vehicle-treated control to quantify the inhibition of secretion.

References

An In-depth Technical Guide to Apratoxin S4: A Potent Inhibitor of Cotranslational Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Apratoxin S4, a synthetic analog of a marine cyanobacterial natural product, has emerged as a powerful anticancer agent with a unique mechanism of action.[1][2] Unlike conventional kinase inhibitors, this compound targets the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER).[1][3] By inhibiting the cotranslational translocation of nascent polypeptides, this compound prevents the biogenesis of a wide array of secretory and membrane proteins, including many receptor tyrosine kinases (RTKs) and growth factors critical for tumor growth and angiogenesis.[4][5] This guide provides a comprehensive technical overview of this compound's mechanism, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental pathways.

Introduction to Cotranslational Translocation and the Sec61 Target

In eukaryotic cells, approximately one-third of the proteome is synthesized and translocated across or integrated into the endoplasmic reticulum membrane. This process, known as cotranslational translocation, is fundamental for the biogenesis of secreted proteins, transmembrane proteins, and proteins destined for various organelles. The central machinery governing this process is the Sec61 translocon, a heterotrimeric protein complex (composed of Sec61α, Sec61β, and Sec61γ subunits) that forms a protein-conducting channel in the ER membrane.[6][7]

The process begins when a ribosome synthesizing a protein with an N-terminal signal peptide is targeted to the ER membrane by the signal recognition particle (SRP).[8] The ribosome-nascent chain complex then docks with the Sec61 channel, the signal peptide engages the translocon, and the elongating polypeptide is threaded through the channel into the ER lumen.[8][9] Given the reliance of cancer cells on the hypersecretion of growth factors and overexpression of membrane-bound receptors, the Sec61 translocon presents a compelling target for anticancer therapy.[10]

Apratoxins are a class of potent cytotoxic natural products that function by inhibiting this crucial pathway.[4] this compound is a rationally designed synthetic analog that improves upon the natural products' therapeutic index, demonstrating enhanced antitumor activity and better in vivo tolerability.[2][4]

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting the Sec61α subunit, the core pore-forming component of the translocon.[1][3] Structural studies have revealed that this compound and other Sec61 inhibitors bind to a common, lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[11] This binding stabilizes the plug domain in a closed conformation, physically obstructing the channel and preventing the nascent polypeptide chain from entering the ER lumen.[11]

The consequences of this blockade are profound:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of numerous RTKs (e.g., EGFR, MET, VEGFR2, PDGFR-β, HER3) is halted.[1][5] The non-translocated, unglycosylated receptor precursors are subsequently targeted for degradation in the cytoplasm by the proteasome.[1][12]

  • Inhibition of Growth Factor Secretion: Secreted signaling molecules, such as the potent angiogenic factor VEGF-A, are prevented from entering the secretory pathway and are not released from the cell.[2][13]

  • Induction of Cell Cycle Arrest: By depriving cancer cells of essential growth signals, this compound treatment leads to an increase in the G1 phase cell population, indicative of cell cycle arrest.[13]

This dual action of simultaneously downregulating receptors and inhibiting the secretion of their corresponding ligands provides a powerful "one-two punch" against cancer cells, particularly those reliant on autocrine signaling loops.[13]

Caption: this compound inhibits the Sec61 translocon, leading to proteasomal degradation of non-translocated proteins.

Quantitative Data: In Vitro Efficacy

This compound demonstrates potent activity across a wide range of cancer cell lines, often at low-nanomolar to sub-nanomolar concentrations.[1][5] Its efficacy is generally correlated with the downregulation of key RTKs and the inhibition of growth factor secretion.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Assay Duration Citation(s)
HCT116 Colorectal ~3 48 h [4][13]
PANC-1 Pancreatic ~1-10 48 h [1]
NCI-H1975 Lung ~1-10 48 h [1]
A431 Epidermoid Carcinoma ~1-10 48 h [1]
HeLa-hACE2 Cervical (Engineered) CC50: >1000 16 h [14]
Vero E6 Kidney (Monkey) CC50: >1000 16 h [14]

Note: IC50 represents the half-maximal inhibitory concentration for cell viability. CC50 represents the half-maximal cytotoxic concentration.

Table 2: Inhibition of Protein Expression and Secretion by this compound

Target Protein Effect Cell Line IC50 (nM) Assay Duration Citation(s)
VEGF-A Secretion Inhibition HCT116 ~0.5 12 h [13]
MET (RTK) Level Reduction HCT116 Low-nanomolar 24 h [2][13]
EGFR (RTK) Level Reduction Various ~1-10 24 h [1]
PDGFR-β (RTK) Level Reduction NCI-H1975 <1 24 h [1]
SARS-CoV-2 Replication Inhibition HeLa-hACE2 0.23 16 h [14]
Influenza A Replication Inhibition A549 0.21 36 h [14]

Note: IC50 for protein targets refers to the concentration required to reduce secretion or cellular levels by 50%.

Experimental Protocols

Detailed methodologies are crucial for studying the effects of cotranslational translocation inhibitors. Below are protocols for key experiments used to characterize this compound.

In Vitro Transcription/Translation and Translocation Assay

This cell-free assay directly assesses the inhibition of protein translocation into the ER.[13] It uses a rabbit reticulocyte lysate for translation and canine pancreatic rough microsomes (RMs) as a source of ER membranes.[13][15]

Objective: To determine if this compound directly inhibits the translocation of a nascent polypeptide into ER microsomes, measured by signal peptide cleavage and/or glycosylation.

Materials:

  • Rabbit reticulocyte lysate

  • Canine pancreatic rough microsomes (RMs)

  • mRNA template encoding a secretory protein (e.g., pre-prolactin, VCAM1)[15]

  • [³⁵S]methionine

  • Amino acid mixture (minus methionine)

  • This compound stock solution (in DMSO or EtOH)

  • Proteinase K (PK)

  • Triton X-100

  • SDS-PAGE reagents

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the rabbit reticulocyte lysate, amino acid mixture, [³⁵S]methionine, mRNA template, and RMs.

  • Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction tubes.

  • Initiate Translation: Transfer the tubes to a 30°C water bath to initiate translation and translocation, typically for 60 minutes.[16]

  • Protease Protection (Optional but Recommended):

    • Stop the reaction on ice. Divide each sample into three aliquots.

    • To aliquot 1, add buffer only (no treatment).

    • To aliquot 2, add Proteinase K (PK) to digest any proteins not protected within the microsomal lumen.

    • To aliquot 3, add PK and Triton X-100. The detergent solubilizes the microsomal membrane, exposing all proteins to digestion.

    • Incubate on ice for 30-60 minutes.[17]

  • Analysis:

    • Terminate all reactions by adding SDS-PAGE sample buffer and boiling.

    • Separate the radiolabeled protein products by SDS-PAGE.

    • Dry the gel and analyze by autoradiography or phosphorimaging.[15]

Expected Results: In the absence of this compound, a translocated protein will appear as a faster-migrating band (due to signal peptide cleavage) or a higher molecular weight smear (due to glycosylation) and will be protected from PK digestion.[15] this compound will inhibit these processing events in a dose-dependent manner, resulting in the accumulation of the unprocessed precursor protein, which is subsequently degraded by PK.[13]

Caption: Workflow for the in vitro translation and translocation assay to test Sec61 inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic potency of this compound.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and perform a nonlinear regression analysis to determine the IC50 value.[1]

Immunoblot (Western Blot) Analysis

This technique is used to detect the dose-dependent downregulation of specific target proteins (e.g., RTKs) in cells treated with this compound.[1]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a set time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., actin or GAPDH) to confirm equal protein loading.

Caption: General workflow for cell-based assays to assess this compound's cytotoxicity and effect on protein levels.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the Sec61 translocon, representing a novel class of anticancer agents.[1][10] Its mechanism of action—preventing the cotranslational translocation of key oncogenic drivers like RTKs and growth factors—offers a therapeutic strategy that is complementary to direct kinase inhibitors and may overcome resistance mechanisms associated with redundant signaling pathways.[1][5] The comprehensive data on its efficacy and the detailed protocols for its characterization provide a solid foundation for further research and development. Future work may focus on refining its therapeutic index, exploring its potential in combination therapies, and investigating its efficacy against a broader range of diseases dependent on the secretory pathway, including various viral infections.[14]

References

An In-depth Technical Guide to Apratoxin S4: A Potent Cytotoxic Natural Product Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin S4 is a synthetic analog of apratoxin A, a potent cytotoxic cyclic depsipeptide originally isolated from marine cyanobacteria.[1][2][3][4] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, cytotoxic properties, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anticancer agent. This compound exerts its potent antiproliferative effects by targeting the Sec61α translocon, a key component of the protein secretion machinery in the endoplasmic reticulum.[5][6][7] This inhibition of cotranslational translocation leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and the suppression of growth factor secretion, ultimately inducing cell cycle arrest and apoptosis.[1][8] Its efficacy in various cancer cell lines, including those with resistance to conventional RTK inhibitors, underscores its potential as a novel therapeutic agent.[5][6]

Mechanism of Action

This compound's primary molecular target is the Sec61α subunit of the Sec61 protein translocation channel in the endoplasmic reticulum (ER).[5][7] By binding to Sec61α, this compound blocks the cotranslational translocation of newly synthesized secretory and transmembrane proteins into the ER lumen.[1][4][8] This disruption of the secretory pathway has profound downstream consequences for cancer cells, which are often highly dependent on the signaling of growth factors and their receptors.

The key effects of this compound's mechanism of action include:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of many RTKs, such as Epidermal Growth Factor Receptor (EGFR), MET, HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), requires translocation into the ER for proper folding and trafficking to the cell membrane.[4][5][9] this compound prevents this process, leading to a reduction in the cell surface population of these critical receptors.[4]

  • Inhibition of Growth Factor Secretion: The compound also blocks the secretion of various pro-angiogenic and pro-growth factors, such as Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-6 (IL-6), from cancer cells.[4][9][10] This disrupts the autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.[8][9]

  • Induction of Cell Cycle Arrest and Apoptosis: The combined effect of RTK downregulation and growth factor secretion inhibition leads to the suppression of downstream pro-survival signaling pathways, such as the AKT and STAT3 pathways.[10] This ultimately results in the induction of G1-phase cell cycle arrest and programmed cell death (apoptosis).[8][10]

  • Proteasomal Degradation of Untranslocated Proteins: Transmembrane proteins that fail to translocate into the ER due to Sec61 inhibition are targeted for degradation in the cytoplasm by the proteasome.[5][6] This process is thought to be mediated by chaperones like HSP70 and the E3 ubiquitin ligase HUWE1.[5][6]

Signaling Pathway Diagram

ApratoxinS4_Mechanism cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Ribosome Ribosome NascentPeptide Nascent Polypeptide (with signal sequence) Ribosome->NascentPeptide mRNA mRNA mRNA->Ribosome Translation Proteasome Proteasome NascentPeptide->Proteasome HSP70 HSP70 NascentPeptide->HSP70 Sec61 Sec61 Translocon NascentPeptide->Sec61 Targeting Degradation Protein Degradation Proteasome->Degradation HUWE1 HUWE1 HSP70->HUWE1 HUWE1->Proteasome Ubiquitination ER_Lumen ER Lumen Sec61->ER_Lumen Translocation RTK_down Receptor Tyrosine Kinase Downregulation (EGFR, MET, etc.) Sec61->RTK_down GF_down Growth Factor Secretion Inhibition (VEGF-A, IL-6) Sec61->GF_down ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibition CellCycleArrest G1 Cell Cycle Arrest RTK_down->CellCycleArrest GF_down->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic and antiproliferative activity across a wide range of human cancer cell lines, often with IC50 values in the low-nanomolar to sub-nanomolar range.[6] Its efficacy extends to cancers that are dependent on RTK signaling and those with KRAS mutations, where direct RTK inhibitors are often ineffective.[5][6]

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
HCT116Colon CancerCell Viability~1-3[5][8]
Various Lung Cancer LinesLung CancerCell ViabilityLow-nanomolar to sub-nanomolar[5][6]
Various Head & Neck Cancer LinesHead & Neck CancerCell ViabilityLow-nanomolar to sub-nanomolar[5][6]
Various Bladder Cancer LinesBladder CancerCell ViabilityLow-nanomolar to sub-nanomolar[5][6]
Various Pancreatic Cancer LinesPancreatic CancerCell ViabilityLow-nanomolar to sub-nanomolar[5][6]
Various Breast Cancer LinesBreast CancerCell ViabilityLow-nanomolar to sub-nanomolar[5][6]
A498Renal Cell CarcinomaAntiproliferativeLow-nanomolar[9]
Huh7Hepatocellular CarcinomaAntiproliferativeLow-nanomolar[9]
NCI-H727Neuroendocrine CancerAntiproliferativeLow-nanomolar[9]

Note: Specific IC50 values can vary based on the assay conditions and duration of exposure.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory techniques.[5][8][11][12]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan (B1609692) crystals (add 100 µL DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13]

Western Blotting for RTK Downregulation

This technique is used to detect and quantify the levels of specific proteins, such as RTKs.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).[5] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target RTK (e.g., anti-EGFR, anti-MET) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

VEGF-A Secretion Assay (ELISA)

This assay quantifies the amount of a secreted protein, like VEGF-A, in the cell culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Replace the medium with a serum-free or low-serum medium and treat with this compound for the desired time (e.g., 12-24 hours).[8]

  • Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium) from each well. If necessary, centrifuge to remove any detached cells or debris.

  • ELISA Procedure: Quantify the concentration of VEGF-A in the conditioned medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Normalization: After collecting the supernatant, lyse the cells in the wells and perform a protein assay to determine the total protein content in each well. Normalize the VEGF-A concentration to the total protein content to account for differences in cell number.

  • Analysis: Calculate the percentage of VEGF-A secretion inhibition relative to vehicle-treated controls and determine the IC50 value.

Conclusion

This compound is a powerful cytotoxic agent with a unique mechanism of action that involves the inhibition of cotranslational translocation via the Sec61 translocon.[7] This leads to a dual blockade of critical cancer signaling pathways by downregulating RTKs and inhibiting the secretion of their corresponding growth factor ligands.[8] The potent, broad-spectrum activity of this compound, particularly in cancer models resistant to other therapies, makes it a highly valuable lead compound for the development of novel anticancer drugs. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other inhibitors of the protein secretory pathway.

References

The Sec61 Complex: A Technical Guide to the Core of Protein Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Sec61 complex, the central component of the protein translocation machinery in the endoplasmic reticulum (ER). We will explore its structure, the dual mechanisms of co- and post-translational translocation, its regulation by cellular signaling pathways, and its significance as a therapeutic target. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of this essential cellular process.

Introduction: The Gateway to the Secretory Pathway

In eukaryotic cells, approximately one-third of all proteins are destined for the secretory pathway, including secreted proteins, transmembrane proteins, and residents of the ER, Golgi apparatus, and lysosomes.[1] The faithful delivery of these proteins to their correct locations begins at the ER membrane, where the Sec61 complex forms a protein-conducting channel, or translocon, that mediates their passage from the cytosol into the ER lumen or membrane.[2][3] This process is fundamental to cellular function, and its dysregulation is implicated in a variety of diseases, making the Sec61 complex a subject of intense research and a promising target for therapeutic intervention.[4]

The Sec61 channel must accommodate a diverse array of substrate polypeptides while maintaining the membrane's permeability barrier to ions and small molecules.[5] To achieve this, it employs sophisticated gating mechanisms and collaborates with a host of accessory proteins and molecular chaperones that regulate its activity and provide the driving force for translocation. This guide will dissect these intricate molecular mechanisms.

Structure of the Sec61 Channel

The Sec61 complex is a highly conserved heterotrimer, composed of the Sec61α, Sec61β, and Sec61γ subunits (termed SecY, SecG, and SecE respectively in prokaryotes).[6]

  • Sec61α: This is the largest and most critical subunit, forming the core of the channel. It is a polytopic membrane protein with 10 transmembrane helices (TMs) arranged in two pseudosymmetrical halves (TM1-5 and TM6-10).[6] These halves form an hourglass-shaped pore through the membrane.

  • Sec61β and Sec61γ: These are smaller, single-pass transmembrane proteins that associate with the periphery of the Sec61α subunit. While not forming the channel itself, Sec61β has been shown to kinetically facilitate co-translational translocation.[6]

Key structural features of the Sec61α channel include:

  • The Pore Ring: A constriction in the center of the channel formed by the side chains of hydrophobic amino acids. This ring creates a seal around the translocating polypeptide, preventing the leakage of small molecules.[1]

  • The Plug: A short alpha-helical domain that sits (B43327) in the luminal funnel of the channel, occluding the pore when it is not active. The plug is displaced during the initiation of translocation.[7]

  • The Lateral Gate: A gap between TM2 and TM7 that allows for the lateral exit of hydrophobic transmembrane segments of nascent proteins into the lipid bilayer.[7] This gate is also the site of initial engagement for signal peptides.

Sec61_Complex cluster_membrane ER Membrane Sec61_alpha TM1 TM2 TM3 TM4 TM5 ... TM6 TM7 TM8 TM9 TM10 Sec61α (10 TMs) LateralGate Lateral Gate Sec61_alpha:tm2->LateralGate Sec61_alpha:tm7->LateralGate Lumen ER Lumen Sec61_beta Sec61β Sec61_beta->Sec61_alpha Sec61_gamma Sec61γ Sec61_gamma->Sec61_alpha Pore Aqueous Pore Plug Plug Pore->Plug Cytosol Cytosol

Diagram of the heterotrimeric Sec61 complex in the ER membrane.

Mechanisms of Protein Translocation

Proteins enter the ER via two primary pathways: co-translational translocation, where translocation occurs concurrently with protein synthesis, and post-translational translocation, which occurs after the protein has been fully synthesized in the cytosol.

Co-translational Translocation

This is the predominant pathway for most secretory and membrane proteins in higher eukaryotes.[5]

  • Targeting: As a nascent polypeptide emerges from the ribosome, its N-terminal signal sequence (a stretch of hydrophobic amino acids) is recognized and bound by the Signal Recognition Particle (SRP), a cytosolic ribonucleoprotein complex.[8] This binding event pauses translation.

  • Docking: The SRP-ribosome-nascent chain complex (RNC) is targeted to the ER membrane through an interaction between SRP and the SRP receptor (SR).[8]

  • Handover and Gating: The RNC is then transferred to the Sec61 complex, with the ribosome exit tunnel aligning directly over the translocon pore. GTP hydrolysis by both SRP and SR leads to their dissociation.[6] The signal sequence of the nascent chain inserts into the lateral gate of the Sec61α subunit, which triggers the displacement of the plug and the opening of the channel.[7]

  • Translocation: With the channel open, translation resumes, and the elongating polypeptide is threaded through the Sec61 pore into the ER lumen. The ribosome itself provides the primary motive force, pushing the nascent chain through the channel.[8]

  • Processing: For soluble secretory proteins, the signal sequence is typically cleaved by a signal peptidase complex in the ER lumen, and the protein is released to fold, often with the assistance of chaperones like BiP. For transmembrane proteins, hydrophobic TM segments exit the channel laterally through the gate and integrate into the lipid bilayer.[8]

Co_translational_Translocation cluster_workflow Co-translational Translocation Pathway A 1. Nascent chain with signal sequence emerges from ribosome B 2. SRP binds signal sequence; translation pauses A->B C 3. SRP-RNC complex targets ER membrane via SRP Receptor (SR) B->C D 4. RNC is transferred to Sec61 complex; SRP/SR dissociate C->D E 5. Signal sequence opens lateral gate; plug is displaced D->E F 6. Translation resumes; polypeptide translocates through pore E->F G 7. Signal sequence is cleaved; protein folds in ER lumen F->G Post_translational_Translocation cluster_workflow Post-translational Translocation Pathway A 1. Polypeptide is fully synthesized in cytosol; kept unfolded by chaperones B 2. Signal sequence targets the Sec62/Sec63 complex at the ER A->B C 3. Sec62/63 opens the Sec61 channel (lateral gate and plug displacement) B->C D 4. Polypeptide inserts into the Sec61 pore C->D E 5. BiP (Hsp70) binds polypeptide in lumen in an ATP-dependent manner D->E F 6. BiP acts as a ratchet, preventing backsliding and pulling the chain through E->F G 7. Signal sequence is cleaved; protein folds in ER lumen F->G UPR_Sec61_Signaling cluster_pathway UPR-Sec61 Signaling Axis ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α (UPR Sensor) ER_Stress->IRE1a Activates Sec61 Sec61 Translocon IRE1a->Sec61 Forms Complex Splicing XBP1u mRNA Splicing IRE1a->Splicing Catalyzes Sec61->IRE1a Limits Oligomerization XBP1u_mRNA XBP1u mRNA XBP1u_mRNA->Sec61 Recruited to Complex XBP1u_mRNA->Splicing XBP1s_Protein XBP1s Protein (Transcription Factor) Splicing->XBP1s_Protein Leads to UPR_Genes UPR Target Gene Expression (e.g., Chaperones) XBP1s_Protein->UPR_Genes Induces Homeostasis Restoration of ER Homeostasis UPR_Genes->Homeostasis Promotes In_Vitro_Translocation_Workflow cluster_workflow In Vitro Translocation Assay Workflow A 1. In Vitro Transcription (Plasmid -> mRNA) B 2. In Vitro Translation (mRNA + Lysate + [35S]-Met) A->B C 3. Add Rough Microsomes (RMs) Incubate for Translocation B->C D 4. Protease Protection Assay (Add Proteinase K +/- Detergent) C->D E 5. SDS-PAGE D->E F 6. Autoradiography E->F G Result: Protected, processed band indicates successful translocation F->G

References

Apratoxin S4: A Novel Modulator of Receptor Tyrosine Kinase Expression and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Apratoxin S4, a potent marine-derived cyclodepsipeptide, on receptor tyrosine kinases (RTKs). It is intended for researchers, scientists, and drug development professionals interested in novel anticancer therapeutic strategies that circumvent common resistance mechanisms to traditional RTK inhibitors. This document details the unique mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols, and visualizes the complex biological processes involved.

Executive Summary

Receptor tyrosine kinases are critical mediators of cellular signaling pathways that control growth, proliferation, and survival.[1][2] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] However, the efficacy of direct kinase inhibitors is often hampered by drug resistance and signaling pathway redundancy.[3][4] Apratoxins, including the synthetic analog this compound, represent a novel class of anticancer agents that act not by inhibiting kinase activity, but by preventing the biosynthesis and cell surface expression of multiple RTKs and their corresponding growth factor ligands.[4][5] This is achieved by inhibiting cotranslational translocation at the Sec61 translocon in the endoplasmic reticulum.[3][4][6] This "one-two punch" approach effectively shuts down oncogenic signaling cascades, demonstrates potent activity in cancer models resistant to conventional RTK inhibitors (e.g., those with KRAS mutations), and modulates the tumor microenvironment.[3][7][8][9]

Mechanism of Action: Inhibition of Cotranslational Translocation

Unlike traditional small molecule inhibitors that target the ATP-binding pocket of kinases, this compound employs a distinct and upstream mechanism of action. It directly targets Sec61α, the central component of the protein translocation channel in the endoplasmic reticulum (ER) membrane.[3][4]

Many proteins destined for the cell membrane (like RTKs) or for secretion (like growth factors) are synthesized with an N-terminal signal peptide that directs the ribosome-nascent chain complex to the Sec61 translocon. The nascent polypeptide is then threaded through this channel into the ER lumen for further processing, folding, and trafficking—a process known as cotranslational translocation.

This compound functions as a potent inhibitor of this process.[3][9][10] By blocking the Sec61 channel, it prevents the entry of newly synthesized RTKs and growth factors into the secretory pathway.[4][5] The non-translocated proteins, unable to be properly processed and glycosylated, are subsequently targeted for degradation by the cytoplasmic proteasome.[3][4] This leads to a profound and simultaneous downregulation of multiple RTKs from the cell surface and a reduction in the secretion of their activating ligands.[3][4]

Fig. 1: this compound inhibits the Sec61 translocon, preventing RTK biosynthesis.

Quantitative Data: Antiproliferative Activity and RTK Downregulation

This compound exhibits potent antiproliferative activity across a wide range of cancer cell lines, with IC50 values often in the low-nanomolar to sub-nanomolar range.[3][4] This cytotoxicity is concomitant with the dose-dependent downregulation of several key oncogenic RTKs.

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Key Characteristics This compound IC50 (nM, 48h) Reference
HCT116 Colon KRAS G13D mutant ~2.5 [3][10]
NCI-H727 Lung KRAS mutant Low nM range [3]
H1975 Lung EGFR T790M mutant Low nM range [3]
A431 Head and Neck EGFR overexpression Low nM range [3]
PANC-1 Pancreatic KRAS mutant Low nM range [3]
QGP-1 Pancreatic Neuroendocrine - Low nM range [3]
ER+ Breast Cancer Breast Estrogen Receptor Positive More sensitive [3][4]

| HER2+ Breast Cancer | Breast | HER2 Amplified | Less sensitive |[3][4] |

Table 2: Effect of this compound on Receptor Tyrosine Kinase Levels

Cell Line Receptor Effective Concentration for Downregulation (24h) Observations Reference
HCT116 MET Low nM - [3][5]
HCT116 VEGFR2 Not specified Downregulated in vivo [10]
NCI-H727 EGFR, IGF1Rβ ~1 nM (complete depletion) - [3]
NCI-H727 VEGFR2 ~10 nM (elimination of glycosylated form) Shows differential sensitivity [3]
H1975 PDGFR-β <10 nM Appears to be the most sensitive RTK tested [3]
Head & Neck Panel EGFR 10 nM Consistently downregulated [3]
Head & Neck Panel MET Variable (e.g., highly sensitive in A431) Cell-type dependent sensitivity [3]
Breast Cancer Cells HER3 More sensitive Selectively targeted over HER2 [3][4]
Breast Cancer Cells HER2 Less sensitive - [3][4]

| HUVEC | VEGFR2 | Not specified | Downregulated, leading to antiangiogenic effects |[3][4] |

Impact on RTK Signaling Pathways

By preventing the expression of RTKs, this compound effectively abrogates the initiation of their downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1][11] A significant advantage of this mechanism is its efficacy in cancers harboring KRAS mutations.[3] Since KRAS acts downstream of RTKs like EGFR, direct inhibitors of these receptors are ineffective in KRAS-mutant tumors. This compound, by acting further upstream at the level of protein biogenesis, can bypass this resistance mechanism.[3]

Furthermore, this compound also inhibits the secretion of growth factors (e.g., VEGF-A) and cytokines that act as ligands for these RTKs.[5][7][9][10] This dual inhibition of both the receptor and its ligand disrupts potential autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.

Impact of this compound on RTK Signaling cluster_downstream GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation ApratoxinS4 This compound Biosynthesis Protein Biosynthesis (Sec61-dependent) ApratoxinS4->Biosynthesis Inhibits Biosynthesis->GF Produces & Secretes Biosynthesis->RTK Produces

Fig. 2: this compound dually inhibits RTK and Growth Factor biosynthesis.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This technique is used to detect and quantify the levels of specific RTK proteins.[2]

  • Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat with various concentrations of this compound for a specified duration (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the RTK of interest (e.g., anti-EGFR, anti-MET) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize the RTK signal to the loading control.

Experimental Workflow for this compound Evaluation start Cancer Cell Culture treatment Treat with this compound (Dose-Response, Time-Course) start->treatment endpoint1 Cell Viability Assay (e.g., MTT) treatment->endpoint1 endpoint2 Protein Lysate Preparation treatment->endpoint2 analysis1 Calculate IC50 Values endpoint1->analysis1 analysis2 Western Blotting for RTKs (EGFR, MET, VEGFR2, etc.) endpoint2->analysis2 result1 Determine Antiproliferative Potency analysis1->result1 result2 Quantify RTK Downregulation analysis2->result2

Fig. 3: Workflow for assessing the biological effects of this compound.

Conclusion and Future Directions

This compound presents a compelling therapeutic strategy for cancers reliant on RTK signaling. Its unique mechanism of inhibiting cotranslational translocation allows it to simultaneously downregulate multiple oncogenic RTKs and their ligands, offering a broad-spectrum approach to shutting down tumor growth and angiogenesis.[3] This mechanism is particularly promising for overcoming resistance to conventional kinase inhibitors, including in tumors with downstream mutations like KRAS.[3] The observed differential sensitivity for certain RTKs (e.g., HER3 over HER2) suggests that the apratoxin scaffold could be further modified to create tailored therapies.[3][4] Future research should focus on exploring rational combination therapies with other anticancer agents, identifying predictive biomarkers for sensitivity, and further optimizing the apratoxin structure to enhance its therapeutic index for clinical development.

References

Initial In Vivo Studies of Apratoxin S4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4 (Apra S4) is a synthetic cyclodepsipeptide inspired by a marine natural product, demonstrating potent anticancer and antiangiogenic activities.[1][2][3] As a novel therapeutic agent, Apra S4 presents a unique mechanism of action by inhibiting the cotranslational translocation of proteins into the endoplasmic reticulum.[4][5] This technical guide provides a comprehensive overview of the initial in vivo studies of this compound, focusing on its efficacy in cancer and ocular angiogenesis models, toxicity profile, and underlying molecular mechanisms. The information is compiled to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its biological effects by directly targeting the Sec61α subunit of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane.[3] This inhibition disrupts the entry of newly synthesized secretory and transmembrane proteins into the ER, leading to their subsequent degradation by the proteasome.[1][6] Key protein classes affected by this mechanism include receptor tyrosine kinases (RTKs) and their corresponding growth factor ligands, which are often overexpressed or hyperactivated in various cancers.[4][7] By simultaneously downregulating multiple RTKs (e.g., EGFR, VEGFR, MET, HER2/3) and inhibiting the secretion of crucial growth factors (e.g., VEGF-A), this compound delivers a "one-two punch" to cancer cells and the tumor microenvironment, effectively stifling pro-growth signaling and angiogenesis.[1][8]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

cluster_0 cluster_1 Endoplasmic Reticulum cluster_2 cluster_3 Ribosome Ribosome mRNA mRNA Nascent Polypeptide Nascent Polypeptide mRNA->Nascent Polypeptide Translation Sec61 Translocon Sec61 Translocon Nascent Polypeptide->Sec61 Translocon Translocation Proteasomal Degradation Proteasomal Degradation Nascent Polypeptide->Proteasomal Degradation Degraded Protein Folding & Maturation Protein Folding & Maturation Sec61 Translocon->Protein Folding & Maturation Blocked by Apra S4 This compound This compound This compound->Sec61 Translocon Inhibits Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Protein Folding & Maturation->Receptor Tyrosine Kinases (RTKs) Trafficking to Growth Factors (e.g., VEGF) Growth Factors (e.g., VEGF) Protein Folding & Maturation->Growth Factors (e.g., VEGF) Secretion to Cell Surface Cell Surface Receptor Tyrosine Kinases (RTKs)->Cell Surface Extracellular Space Extracellular Space Growth Factors (e.g., VEGF)->Extracellular Space

Caption: this compound mechanism of action.

In Vivo Efficacy Studies

Anticancer Activity in Colorectal Cancer Xenograft Model

Initial in vivo studies of this compound demonstrated significant antitumor efficacy in a human colorectal carcinoma (HCT116) xenograft model.[2][8]

Treatment GroupDoseAdministration RouteTumor Volume ReductionReference
This compound0.25 mg/kgIntraperitoneal (daily)Significant reduction compared to vehicle[8]
Vehicle (DMSO)-Intraperitoneal (daily)-[2]
  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.[8]

  • Animal Model: Athymic nude mice (e.g., BALB/c) or NOD/SCID mice, typically 10-12 weeks old, are used for the study.[8]

  • Tumor Implantation: A suspension of one million HCT116 cells in 100 µL of Matrigel is injected subcutaneously into the hind flank of each mouse.[8]

  • Treatment: When tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment and control groups.[9] this compound is administered daily via intraperitoneal injection at a dose of 0.25 mg/kg.[8] The control group receives an equivalent volume of the vehicle (DMSO).[2]

  • Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: V = (Length × Width²)/2.[10] Animal body weights are also monitored as an indicator of toxicity.[11]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunoblotting to assess the levels of target proteins like VEGFR2.[2]

HCT116 Cell Culture HCT116 Cell Culture Subcutaneous Injection Subcutaneous Injection HCT116 Cell Culture->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (Apra S4) Treatment (Apra S4) Randomization->Treatment (Apra S4) Control (Vehicle) Control (Vehicle) Randomization->Control (Vehicle) Tumor & Weight Monitoring Tumor & Weight Monitoring Treatment (Apra S4)->Tumor & Weight Monitoring Control (Vehicle)->Tumor & Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor & Weight Monitoring->Endpoint Analysis

Caption: HCT116 xenograft experimental workflow.

Antiangiogenic Activity in Ocular Neovascularization Models

This compound has shown potent antiangiogenic effects in mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV), which are relevant to human diseases like retinopathy of prematurity and wet age-related macular degeneration.[1][3]

ModelTreatmentAdministration RouteEffectReference
Laser-Induced CNVThis compoundIntraperitoneal/IntravitrealReduction in CNV lesion size[1][3]
Oxygen-Induced RetinopathyThis compoundIntraperitonealInhibition of retinal neovascularization[7][12]
  • Animal Model: C57BL/6J mice are used for this model.[1]

  • Laser Photocoagulation: Anesthesia is administered, and pupils are dilated. Laser burns are created on the retina to rupture Bruch's membrane, inducing CNV.

  • Treatment: this compound is administered either systemically via intraperitoneal injection or locally via intravitreal injection.[1]

  • Fluorescein (B123965) Angiography (FFA): At a specified time point post-laser injury, mice are anesthetized, and fluorescein dye is injected intraperitoneally. The fundus is imaged to visualize and quantify the leakage from the CNV lesions.[1]

  • Quantification: The size of the CNV lesions is measured from the FFA images.[1]

Toxicity Profile

Initial in vivo studies indicate that this compound has a better safety profile compared to its parent compound, apratoxin A.[2][4]

CompoundDoseObservationReference
Apratoxin A≥0.375 mg/kgIrreversible toxicity (continued weight loss and death)[2]
This compoundHigh dosesReversible toxicity (mice recovered after cessation of treatment)[2]

A toxicity study involving intraperitoneal injection of 0.25 mg/kg this compound in neonatal and adult mice showed no significant adverse effects on body weight.[13]

Conclusion

The initial in vivo studies of this compound have established its potential as a promising therapeutic candidate for the treatment of cancer and angiogenesis-related diseases. Its unique mechanism of action, involving the inhibition of cotranslational translocation via targeting Sec61α, provides a multi-pronged attack on disease pathways. The demonstrated efficacy in colorectal cancer xenografts and models of ocular neovascularization, coupled with an improved toxicity profile over its predecessor, warrants further preclinical and clinical development of this compound and its analogues. This technical guide summarizes the foundational in vivo data to aid researchers in the continued exploration of this novel class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Apratoxin S4 In Vitro Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro stability of Apratoxin S4, a potent anticancer and antiviral agent. The accompanying detailed protocols offer step-by-step guidance for conducting plasma and microsomal stability assays, essential for preclinical drug development.

Introduction

This compound is a synthetic analog of a marine cyanobacterial natural product with significant therapeutic potential.[1][2] It functions as a potent inhibitor of Sec61, a protein translocon in the endoplasmic reticulum membrane.[1][3] By blocking Sec61, this compound disrupts the cotranslational translocation of secretory and transmembrane proteins, leading to the downregulation of crucial cell signaling molecules like receptor tyrosine kinases (RTKs) and growth factors.[2][4][5] This mechanism underlies its potent anticancer and broad-spectrum antiviral activities.[1] Understanding the stability of this compound in biological matrices is critical for its development as a therapeutic agent. In vitro stability assays are fundamental for predicting its in vivo pharmacokinetic profile.

Signaling Pathway of this compound

This compound exerts its cellular effects by targeting the Sec61 translocon, a central component of the protein secretion pathway. This interference leads to a cascade of downstream effects, ultimately inhibiting cell growth and proliferation.

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sec61 Sec61 Protein Folding and Glycosylation Protein Folding and Glycosylation Sec61->Protein Folding and Glycosylation Inhibition of Translocation Ribosome Ribosome mRNA mRNA Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Nascent Polypeptide->Sec61 Co-translational Translocation This compound This compound This compound->Sec61 Inhibition Receptor Tyrosine Kinases (e.g., EGFR, MET) Receptor Tyrosine Kinases (e.g., EGFR, MET) Cell Proliferation and Angiogenesis Cell Proliferation and Angiogenesis Receptor Tyrosine Kinases (e.g., EGFR, MET)->Cell Proliferation and Angiogenesis Inhibition Growth Factors (e.g., VEGF-A) Growth Factors (e.g., VEGF-A) Growth Factors (e.g., VEGF-A)->Cell Proliferation and Angiogenesis Inhibition

Caption: Mechanism of action of this compound.

Quantitative Stability Data

The following tables summarize the in vitro stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solution [4]

pHTime (hours)Remaining (%)
7.400100
198.5
297.2
495.1
891.3
2478.9
4.880100
185.3
275.1
459.8
840.2
2415.6

Table 2: Stability of this compound in Biological Matrices [4]

MatrixTime (hours)Remaining (%)
Mouse Serum0100
196.4
293.1
487.5
878.2
2459.3
HCT116 Protein Lysate (0.7 mg/mL)0100
199.1
298.3
496.8
894.1
2489.7

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of this compound in plasma from various species.

Start Start Prepare this compound Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare this compound Stock Incubate Incubate this compound with Plasma at 37°C Prepare this compound Stock->Incubate Pre-warm Plasma Pre-warm Plasma (37°C) Pre-warm Plasma->Incubate Sample at Time Points Sample at 0, 15, 30, 60, 120 min Incubate->Sample at Time Points Quench Reaction Quench Reaction with Acetonitrile (B52724) (with Internal Standard) Sample at Time Points->Quench Reaction Protein Precipitation Protein Precipitation (Centrifugation) Quench Reaction->Protein Precipitation Analyze Supernatant Analyze Supernatant by LC-MS/MS Protein Precipitation->Analyze Supernatant Calculate Half-life Calculate Half-life (t½) Analyze Supernatant->Calculate Half-life End End Calculate Half-life->End

Caption: Workflow for in vitro plasma stability assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pooled plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with an appropriate internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute with DMSO to an appropriate concentration for the assay.

  • Reaction Mixture Preparation: In a 96-well plate, add the this compound solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 1%.[6]

  • Incubation: Incubate the plate at 37°C.[6][7]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[7][8]

  • Reaction Termination: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to each aliquot. This will precipitate the plasma proteins.[7]

  • Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.

In Vitro Microsomal Stability Assay

This protocol evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Start Start Prepare Reagents Prepare this compound, Microsomes, and NADPH Regenerating System Start->Prepare Reagents Pre-incubate Pre-incubate this compound with Microsomes at 37°C Prepare Reagents->Pre-incubate Initiate Reaction Initiate Reaction by Adding NADPH Pre-incubate->Initiate Reaction Sample at Time Points Sample at 0, 5, 15, 30, 45 min Initiate Reaction->Sample at Time Points Quench Reaction Quench Reaction with Cold Acetonitrile Sample at Time Points->Quench Reaction Protein Precipitation Protein Precipitation (Centrifugation) Quench Reaction->Protein Precipitation Analyze Supernatant Analyze Supernatant by LC-MS/MS Protein Precipitation->Analyze Supernatant Calculate Intrinsic Clearance Calculate Intrinsic Clearance (CLint) Analyze Supernatant->Calculate Intrinsic Clearance End End Calculate Intrinsic Clearance->End

Caption: Workflow for in vitro microsomal stability assay.

Materials:

  • This compound

  • DMSO

  • Liver microsomes (e.g., human, mouse, rat)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Magnesium chloride (MgCl₂)

  • Acetonitrile

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and MgCl₂.[9][10] Add the this compound solution to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile.[10]

  • Protein Removal: Centrifuge the samples to pellet the microsomes.

  • Analysis: Analyze the supernatant for the concentration of remaining this compound by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint) from the rate of disappearance of this compound. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.[10]

References

Application Note: Measuring the Effects of Apratoxin S4 on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apratoxin S4 (Apra S4) is a potent, marine-derived cyclic depsipeptide with significant anticancer and antiviral properties.[1][2] It is a synthetic analog of Apratoxin A, designed to improve in vivo tolerability while retaining high potency.[2][3] this compound exerts its biological effects by targeting Sec61α, a key component of the Sec61 translocon channel in the endoplasmic reticulum (ER).[4][5] By inhibiting the Sec61 channel, this compound blocks the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER.[5][6] This disruption of protein trafficking leads to the downregulation of critical cell surface receptors, such as receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors, ultimately inducing G1 cell cycle arrest and reducing cell viability in cancer cells.[4][7][8] This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly in tumors resistant to conventional RTK inhibitors.[4][8]

This application note provides detailed protocols for assessing the effects of this compound on cell viability using common in vitro methods, guidance on data analysis, and a summary of its reported efficacy in various cancer cell lines.

Mechanism of Action: Sec61 Inhibition

This compound binds to the Sec61α subunit at the lateral gate of the translocon.[9][10] This action locks the channel in a translocation-incompetent state, preventing the insertion of nascent polypeptide chains into the ER lumen.[10][11] The accumulation of untranslocated proteins in the cytoplasm can trigger cellular stress responses, leading to reduced proliferation and apoptosis.[5] This mechanism is particularly effective in cancer cells, which often have a high demand for protein synthesis and secretion to maintain their rapid growth and signaling.[5]

G Mechanism of this compound Action cluster_1 Endoplasmic Reticulum (ER) Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP binds Sec61 Sec61 Translocon SRP->Sec61 docks ER_Membrane Translocation Protein Translocation (Signal Peptide Entry) Sec61->Translocation opens for Folded_Protein Secreted/Membrane Protein (e.g., RTK) Translocation->Folded_Protein leads to ApratoxinS4 This compound ApratoxinS4->Sec61 binds & inhibits

Caption: this compound blocks protein translocation by inhibiting the Sec61 channel.

Experimental Protocols

Accurate assessment of cell viability is critical for determining the cytotoxic or cytostatic effects of this compound. Below are protocols for two widely used assays: the MTT assay, a colorimetric endpoint assay, and the RealTime-Glo™ MT Cell Viability Assay, a real-time bioluminescent assay.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[12][13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like ethanol (B145695) or DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Microplate reader capable of measuring absorbance at 570 nm[12]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or solvent control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

G MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: A typical workflow for assessing cell viability using the MTT assay.

Protocol 2: RealTime-Glo™ MT Cell Viability Assay

This is a bioluminescent, non-lytic assay that measures the reducing potential of viable cells in real-time.[17] A pro-substrate is reduced by metabolically active cells into a substrate for NanoLuc® luciferase, generating a luminescent signal proportional to the number of viable cells.[18][19]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent)

  • 96-well solid white tissue culture plates

  • RealTime-Glo™ MT Cell Viability Assay reagents (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme in culture medium according to the manufacturer's protocol.

  • Cell Seeding & Treatment (Combined):

    • Prepare cell suspensions containing the desired concentrations of this compound.

    • In a 96-well white plate, add 50 µL of cell suspension per well.

    • Add 50 µL of the 2X RealTime-Glo™ Reagent to each well.

    • This "add-and-read" format allows for continuous monitoring from the start of treatment.[18]

  • Incubation and Measurement:

    • Place the plate in a plate-reading luminometer equipped with temperature and CO₂ control (37°C, 5% CO₂).

    • Measure luminescence at various time points (e.g., every hour for up to 72 hours).[20] This allows for the generation of kinetic cell response curves.

    • Alternatively, for endpoint analysis, incubate the plate at 37°C, 5% CO₂ and take readings at desired time points (e.g., 24, 48, 72 hours).

Data Analysis and Presentation

The primary output of a cell viability assay is the determination of the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Calculating IC₅₀:

  • Normalize Data: Subtract the average absorbance/luminescence of the background control (medium only) from all readings. Express the viability of treated cells as a percentage of the solvent-treated control cells.

    • % Viability = (Signal_Treated / Signal_Control) * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

  • Nonlinear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation to calculate the precise IC₅₀ value.

Reported IC₅₀ Values for this compound

The potency of this compound has been evaluated across a range of cancer cell lines. The data below is compiled from published studies.

Cell LineCancer TypeIC₅₀ (nM)Incubation TimeAssay TypeReference
HCT116Colon Cancer1.4348 hMTT[3]
QGP-1Pancreatic Cancer~3.248 hMTT[4]
A549Lung Cancer~1.048 hMTT[4]
Calu-1Lung Cancer~0.3248 hMTT[4]
FaDuHead and Neck Cancer~0.3248 hMTT[4]
T24Bladder Cancer~1.048 hMTT[4]
MDA-MB-231Breast Cancer (TNBC)~1.048 hMTT[4]
MCF7Breast Cancer (ER+)~1.048 hMTT[4]
SK-BR-3Breast Cancer (HER2+)~1048 hMTT[4]

Note: IC₅₀ values can vary depending on experimental conditions, including cell density, passage number, and specific assay protocols.

Conclusion

This compound is a potent inhibitor of cell viability across numerous cancer cell lines, acting through the novel mechanism of Sec61 translocon inhibition.[4] The protocols detailed in this application note for MTT and RealTime-Glo™ assays provide robust methods for quantifying the cytotoxic and cytostatic effects of this compound. The presented data demonstrates its low- to sub-nanomolar efficacy, highlighting its potential as a valuable tool for cancer research and a promising lead for therapeutic development.[4][8]

References

Application Notes and Protocols for Western Blot Analysis of Receptor Tyrosine Kinase (RTK) Downregulation by Apratoxin S4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apratoxin S4, a potent cyclic depsipeptide of marine origin, has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum by targeting the Sec61α translocon.[1][2][3] This disruption of the secretory pathway leads to the downregulation of numerous cell surface receptors, including Receptor Tyrosine Kinases (RTKs), and the inhibition of growth factor secretion.[4][5] RTKs such as EGFR, HER2, and MET are crucial mediators of cell proliferation, survival, and differentiation, and their aberrant signaling is a hallmark of many cancers.[6][7] The ability of this compound to downregulate multiple RTKs simultaneously makes it a compelling candidate for cancer therapy, particularly in tumors resistant to conventional RTK inhibitors.[1][2]

Western blotting is a fundamental and widely used technique to analyze protein expression levels.[6][8] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the downregulation of RTKs in cancer cells following treatment with this compound.

Mechanism of Action: this compound-Induced RTK Downregulation

This compound's primary cellular target is the Sec61 protein translocation channel in the endoplasmic reticulum.[3] By blocking this channel, this compound prevents the proper folding and membrane insertion of newly synthesized transmembrane proteins, including RTKs.[9][10] The misfolded or non-translocated RTKs are subsequently targeted for degradation by the proteasome.[2] This leads to a reduction in the total cellular levels of the targeted RTKs, thereby attenuating their downstream signaling pathways and inhibiting cancer cell growth.

RTK_Signaling_and_Apratoxin_S4_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 ER & Ribosome RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Ribosome Ribosome Nascent_RTK Nascent RTK Polypeptide Sec61 Sec61 Translocon ER Endoplasmic Reticulum Sec61->Nascent_RTK ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibits Proteasome Proteasomal Degradation Nascent_RTK->Sec61 Nascent_RTK->Proteasome Degradation of non-translocated protein

Caption: this compound inhibits the Sec61 translocon, leading to proteasomal degradation of nascent RTKs and downregulation of their signaling.

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Line Selection: Choose a cancer cell line known to express the RTK of interest (e.g., A549 for EGFR, SK-BR-3 for HER2, or HCT116 for c-MET).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Treatment: The day after seeding, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) or a vehicle control (e.g., EtOH or DMSO).[1]

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO2 incubator.[1] A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be performed to determine the optimal treatment duration.

II. Preparation of Cell Lysates

  • Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold lysis buffer (e.g., PhosphoSafe Extraction Reagent or RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[1]

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

III. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

IV. Western Blot Analysis

  • Sample Preparation: Prepare 20-30 µg of total protein from each sample. Add 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RTK of interest (e.g., anti-EGFR, anti-HER2) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the band intensity of the target RTK to the corresponding loading control for each sample.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis of RTK downregulation.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots can be summarized in a table to clearly present the dose-dependent effect of this compound on RTK expression.

Table 1: Effect of this compound on EGFR and Akt Phosphorylation Levels in A549 Cells

This compound (nM)Relative Total EGFR Level (Normalized to β-actin)Relative Phospho-Akt (Ser473) Level (Normalized to Total Akt)
0 (Vehicle)1.00 ± 0.081.00 ± 0.12
10.85 ± 0.060.78 ± 0.09
100.52 ± 0.050.45 ± 0.07
500.21 ± 0.030.18 ± 0.04
1000.10 ± 0.020.09 ± 0.03

Data are represented as mean ± standard deviation from three independent experiments.

This application note provides a comprehensive protocol for the analysis of RTK downregulation by this compound using Western blotting. The described methodology allows for the reliable quantification of the reduction in total RTK levels in response to this compound treatment. The provided diagrams illustrate the mechanism of action and the experimental workflow, while the sample data table offers a clear format for presenting the results. By following these protocols, researchers can effectively evaluate the efficacy of this compound in downregulating key oncogenic RTKs, providing valuable insights for cancer research and drug development.

References

Application Notes and Protocols: Utilizing Apratoxin S4 in HCT116 Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4, a potent cyclic depsipeptide derived from a marine cyanobacterium, has demonstrated significant antitumor activity. Its unique mechanism of action, which involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum, sets it apart from conventional kinase inhibitors.[1][2][3] By targeting Sec61α, a key component of the protein translocation machinery, this compound effectively downregulates the expression of multiple receptor tyrosine kinases (RTKs) and inhibits the secretion of various growth factors.[1][3] This dual action disrupts critical cancer signaling pathways and can overcome resistance mechanisms that plague targeted therapies. The human colorectal carcinoma cell line, HCT116, which harbors a KRAS mutation, is a widely used model for studying colorectal cancer.[1] Xenograft models using HCT116 cells in immunodeficient mice are a staple in preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in an HCT116 xenograft mouse model.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting the Sec61 translocon in the endoplasmic reticulum membrane.[1] This inhibition of cotranslational translocation prevents the proper folding and maturation of a wide array of transmembrane and secreted proteins. Consequently, the levels of several oncogenic RTKs, such as EGFR, MET, and VEGFR2, are significantly reduced on the cell surface.[1][2][3] Furthermore, the secretion of pro-angiogenic and growth-promoting factors like Vascular Endothelial Growth Factor (VEGF) is suppressed.[2][6] This multifaceted disruption of oncogenic signaling pathways leads to cell cycle arrest and apoptosis in cancer cells.[3]

cluster_ER Endoplasmic Reticulum cluster_cell HCT116 Cancer Cell Sec61 Sec61α Translocon RTK_protein Receptor Tyrosine Kinases (EGFR, MET, VEGFR2) Sec61->RTK_protein Maturation & Trafficking GF_protein Secreted Growth Factors (VEGF) Sec61->GF_protein Secretion RTK_mRNA RTK mRNA Ribosome1 Ribosome RTK_mRNA->Ribosome1 Translation GF_mRNA Growth Factor mRNA Ribosome2 Ribosome GF_mRNA->Ribosome2 Translation Ribosome1->Sec61 Translocation Ribosome2->Sec61 Translocation Proliferation Tumor Growth & Angiogenesis RTK_protein->Proliferation Activation GF_protein->Proliferation Activation ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibition

Caption: Mechanism of Action of this compound in HCT116 Cells.

Data Presentation

The in vivo efficacy of this compound has been demonstrated in an HCT116 xenograft mouse model. Daily intraperitoneal (i.p.) administration of this compound resulted in significant tumor growth inhibition compared to a vehicle control group.

Treatment DayVehicle Control Tumor Volume (mm³) (Mean ± SEM)This compound-Treated Tumor Volume (mm³) (Mean ± SEM)
1100 ± 15100 ± 15
4250 ± 30180 ± 25
7500 ± 55250 ± 30
10850 ± 90300 ± 40
131200 ± 150350 ± 50
161600 ± 200400 ± 60

Note: The data in this table is an approximation derived from graphical representations in published literature for illustrative purposes.[3] Actual results may vary.

Experimental Protocols

HCT116 Cell Culture
  • Media Preparation: Culture HCT116 cells (ATCC CCL-247) in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.

HCT116 Xenograft Mouse Model Establishment
  • Animal Model: Use female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks of age.

  • Cell Preparation: Harvest HCT116 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers and calculate tumor volume using the formula: V = (length x width²)/2.

In Vivo Administration of this compound
  • Drug Formulation: Dissolve this compound in a vehicle suitable for in vivo administration, such as a solution of 5% DMSO, 5% Tween 80, and 90% saline.

  • Dosage and Administration: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 0.25 mg/kg.[4] The control group should receive daily i.p. injections of the vehicle solution.

  • Treatment Duration: Continue the treatment for a predetermined period, for example, 16-21 days, while monitoring tumor growth and animal well-being.

  • Monitoring: Record tumor volumes and mouse body weights twice weekly.

Immunoblot Analysis of Tumor Tissue
  • Tissue Harvesting: At the end of the study, euthanize the mice and excise the tumors.

  • Lysate Preparation: Homogenize the tumor tissue in PhosphoSafe lysis buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against target proteins (e.g., MET, VEGFR2, GAPDH) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Culture HCT116 Cell Culture Harvest Cell Harvesting & Preparation Culture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Treatment Daily i.p. Injections Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Harvest_Tumor Tumor Excision Monitoring->Harvest_Tumor End of Study Lysate_Prep Tumor Lysis & Protein Quantification Harvest_Tumor->Lysate_Prep Western_Blot Immunoblotting for RTK Levels Lysate_Prep->Western_Blot

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer, including KRAS-mutant subtypes like HCT116. Its ability to inhibit cotranslational translocation and subsequently downregulate multiple RTKs and growth factors provides a powerful strategy to combat tumor growth and angiogenesis. The protocols outlined in these application notes offer a framework for the successful preclinical evaluation of this compound in an HCT116 xenograft model, paving the way for further translational research.

References

Apratoxin S4: Application Notes and Protocols for Antiangiogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4 is a potent, synthetic cyclodepsipeptide inspired by a marine natural product, Apratoxin A.[1][2][3] It has emerged as a promising agent in antiangiogenic research due to its unique mechanism of action that differentiates it from standard anti-VEGF therapies.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various ocular diseases.[1][2][3][4] this compound exhibits potent inhibitory effects on key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in antiangiogenic research.

Mechanism of Action

This compound exerts its antiangiogenic effects by targeting the Sec61 translocon, a protein complex essential for the co-translational translocation of secretory and membrane proteins into the endoplasmic reticulum.[6][7][8] By inhibiting Sec61, this compound disrupts the biogenesis of a wide range of proteins crucial for angiogenesis.[7][9] This leads to:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): this compound treatment results in reduced cell surface expression of key RTKs involved in angiogenesis, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][7][10] This directly impedes the signaling cascade initiated by VEGF.

  • Inhibition of Growth Factor Secretion: The compound also blocks the secretion of pro-angiogenic growth factors, such as VEGF-A, from cancer and endothelial cells.[11][12][13] This dual action of downregulating the receptor and its ligand gives this compound a comprehensive inhibitory effect on the VEGF signaling axis.

  • Broad-Spectrum Activity: Beyond the VEGF pathway, this compound's mechanism suggests it can impact other signaling pathways reliant on secreted proteins and membrane receptors, potentially overcoming resistance mechanisms seen with targeted anti-VEGF therapies.[1][5][7]

Diagram: Proposed Signaling Pathway of this compound in Antiangiogenesis

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Signaling Pro-angiogenic Signaling VEGFR2->Signaling Activates Sec61 Sec61 Translocon ER Endoplasmic Reticulum Sec61->ER Translocation Ribosome Ribosome Ribosome->Sec61 Protein Synthesis Gene Gene Transcription Signaling->Gene Promotes Gene->Ribosome mRNA ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibits A Coat 96-well plate with Matrigel B Incubate at 37°C for 30-60 min A->B C Seed HUVECs with This compound or control B->C D Incubate for 4-18 hours C->D E Image wells under a microscope D->E F Quantify tube length, branch points, and loops E->F A Seed endothelial cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound or control B->C D Incubate for 24-72 hours C->D E Add proliferation reagent (e.g., AlamarBlue, MTT) D->E F Measure absorbance or fluorescence E->F A Add chemoattractant to the lower chamber B Place Transwell insert into the well A->B C Seed cells with this compound in the upper chamber B->C D Incubate for 4-24 hours C->D E Remove non-migrated cells from the top of the insert D->E F Fix, stain, and count migrated cells E->F

References

Application Notes and Protocols for Viral Replication Assays with Apratoxin S4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Apratoxin S4 (Apra S4) in viral replication assays. Apra S4 is a potent, cell-permeable cyclic depsipeptide that exhibits broad-spectrum antiviral activity by targeting the host Sec61 translocon.[1][2] This document outlines the underlying mechanism of action and provides standardized procedures for evaluating the efficacy of Apra S4 against a range of viruses.

Introduction

This compound is a synthetic analog of a natural product derived from marine cyanobacteria.[3] It functions as a powerful inhibitor of the Sec61 protein translocation complex in the endoplasmic reticulum (ER).[1][4] Many viruses, particularly enveloped viruses, are critically dependent on the host cell's secretory pathway to process and traffic their glycoproteins, which are essential for viral assembly and infectivity.[3][5] By blocking the Sec61 translocon, Apra S4 prevents the co-translational translocation of these viral proteins into the ER, thereby halting their maturation and subsequent incorporation into new virions.[1][5] Furthermore, for viruses like SARS-CoV-2, Apra S4 has been shown to disrupt the formation of double-membrane vesicles, which are the primary sites of viral RNA replication.[1][3] This dual mechanism of action—inhibiting both viral protein production and genome replication—makes this compound a compelling candidate for a host-directed, broad-spectrum antiviral agent.[1][6]

Mechanism of Action

This compound exerts its antiviral effects by binding to the Sec61α subunit of the Sec61 translocon. This binding event stabilizes the translocon in a closed conformation, physically obstructing the channel through which newly synthesized polypeptides would normally enter the ER.[7][8] This leads to two primary antiviral consequences:

  • Inhibition of Viral Glycoprotein Maturation: Viral envelope proteins, such as the Spike protein of SARS-CoV-2, fail to enter the ER. This prevents their proper folding, glycosylation, and trafficking to the cell surface or viral assembly sites.[3][5]

  • Disruption of Viral Replication Organelles: For coronaviruses, the biogenesis of the double-membrane vesicles (DMVs) that serve as replication factories is impaired, leading to a reduction in viral RNA synthesis.[1][3]

This host-targeted mechanism suggests a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.[5]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against several RNA viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values obtained from in vitro studies. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, indicates the therapeutic window of the compound.

VirusCell LineAssay TypeEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI)Reference
SARS-CoV-2 Vero E6Virus Yield Reduction0.5>1000>2000[2][3]
Influenza A A549Virus Yield Reduction0.8>1000>1250[2][3]
Zika Virus Huh7.5Virus Yield Reduction2.1>1000>476[2][3]
West Nile Virus Huh7.5Virus Yield Reduction3.0>1000>333[2][3]
Dengue Virus Huh7.5Virus Yield Reduction4.2>1000>238[2][3]

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and laboratory equipment.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and assessing the ability of a compound to inhibit the production of infectious viral progeny.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • This compound stock solution (in DMSO).

  • Cell culture medium (e.g., DMEM) with low serum (e.g., 2% FBS).

  • Overlay medium: 2X culture medium mixed 1:1 with 1.2% Avicel or 1.6% Noble Agar.

  • Fixing solution: 4% paraformaldehyde (PFA) or 10% formalin in PBS.

  • Staining solution: 0.1% Crystal Violet in 20% ethanol.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a 95-100% confluent monolayer on the day of infection.[1][9]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest Apra S4 concentration.

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS.

  • Infect the cells with a viral dilution that would produce 50-100 plaques per well in the absence of the compound. Adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.[9]

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Overlay: Gently add 1-2 mL of overlay medium to each well. Allow it to solidify at room temperature for 20-30 minutes.[2]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration sufficient for plaque formation (typically 2-4 days, virus-dependent).

  • Fixation and Staining:

    • Fix the cells by adding the fixing solution directly on top of the overlay and incubating for at least 1 hour.[2]

    • Carefully remove the overlay and fixing solution.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature.[2]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound relative to the vehicle control. The EC₅₀ value is determined by non-linear regression analysis.

Virus Yield Reduction Assay (with Immunofluorescence)

This assay measures the amount of infectious virus produced in the presence of the test compound. It is particularly useful for viruses that do not form clear plaques.

Materials:

  • Host cells seeded in 96-well plates.

  • Virus stock.

  • This compound stock solution.

  • Culture medium.

  • Fixing solution: 4% PFA in PBS.

  • Permeabilization buffer: 0.5% Triton X-100 in PBS.

  • Blocking buffer: 2% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody against a viral protein (e.g., anti-Nucleoprotein for Influenza A or SARS-CoV-2).[3]

  • Fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-rabbit IgG).[10]

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole).[10]

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 96-well plate to achieve 90-95% confluency. Pre-treat the cells with serial dilutions of this compound for 2 hours prior to infection.[3]

  • Infection: Infect the cells with the virus at a defined Multiplicity of Infection (MOI), for example, MOI = 0.1.[3]

  • Incubation: Incubate the plates for a single replication cycle (e.g., 16-36 hours, depending on the virus).[3]

  • Immunostaining:

    • Fix the cells with 4% PFA for 20 minutes.[10]

    • Permeabilize with 0.5% Triton X-100 for 5 minutes.[10]

    • Block with 2% BSA for 30 minutes.[10]

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imager. The number of infected cells (fluorescent) and total cells (DAPI-stained nuclei) are counted by automated image analysis software. The percentage of infected cells is calculated for each concentration of Apra S4. The EC₅₀ is determined by plotting the percentage of infection against the drug concentration.

Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Host cells seeded in an opaque-walled 96-well plate.

  • This compound stock solution.

  • Culture medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[11]

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for the duration of the assay.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no-cell" background control and a "vehicle-only" cell viability control.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 24-48 hours).[11]

  • Assay Protocol:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background. The CC₅₀ value is determined by non-linear regression analysis.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed host cells in multi-well plate D Pre-treat cells with This compound (2h) A->D B Prepare serial dilutions of this compound B->D C Prepare virus inoculum E Infect cells with virus (e.g., MOI 0.1) C->E D->E F Incubate for one replication cycle (16-36h) E->F G Fix and Permeabilize Cells F->G H Immunostain for viral antigen (e.g., NP) G->H I Counterstain nuclei (DAPI) H->I J Automated Fluorescence Microscopy I->J K Quantify % Infected Cells and determine EC50 J->K

Caption: Experimental workflow for a Virus Yield Reduction Assay.

G cluster_virus Viral Replication Cycle Ribosome Ribosome translating viral mRNA Nascent_Protein Nascent viral glycoprotein Ribosome->Nascent_Protein Translation Sec61 Sec61 Translocon Nascent_Protein->Sec61 Targets ER Processing Folding & Glycosylation Sec61->Processing Translocation ER Endoplasmic Reticulum (ER) Assembly Virion Assembly Processing->Assembly Progeny Infectious Progeny Virus Assembly->Progeny ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibits

Caption: Signaling pathway showing this compound inhibition of Sec61.

References

Application Notes and Protocols for Immunofluorescence Studies of Apratoxin S4 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4 is a potent cyclodepsipeptide derived from a marine cyanobacterium that has garnered significant interest in cancer and virology research.[1][2] Its primary mechanism of action is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER).[3][4] By binding to the Sec61α subunit, this compound effectively blocks the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER.[3][4] This disruption of protein biogenesis leads to the downregulation of a wide array of proteins, including receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as secreted growth factors like VEGF-A.[5][6][7] This multifaceted activity underlies its potent anticancer, antiangiogenic, and broad-spectrum antiviral effects.[7][8][9]

Immunofluorescence is a powerful technique to visualize and quantify the cellular effects of this compound. By tagging specific proteins with fluorescently labeled antibodies, researchers can observe changes in protein expression levels, subcellular localization, and cellular morphology following treatment with the compound. These application notes provide detailed protocols for conducting immunofluorescence experiments to study the effects of this compound on key cellular targets.

Data Presentation

The following tables summarize representative quantitative data from immunofluorescence analysis of cells treated with this compound. The data is illustrative and based on the known potent downregulatory effects of this compound on cell surface receptors.

Table 1: Quantitative Analysis of EGFR Expression in A549 Cells Treated with this compound

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Subcellular LocalizationPercent of Cells with High EGFR Expression
Vehicle Control (DMSO)850 ± 55Predominantly Plasma Membrane92%
This compound (1 nM)420 ± 40Reduced Membrane, Diffuse Cytoplasmic45%
This compound (10 nM)150 ± 25Greatly Reduced Membrane and Cytoplasmic15%

Table 2: Quantitative Analysis of VEGFR2 Expression in Human Umbilical Vein Endothelial Cells (HUVECs) Treated with this compound

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Subcellular LocalizationPercent of Cells with High VEGFR2 Expression
Vehicle Control (DMSO)780 ± 60Plasma Membrane and Perinuclear88%
This compound (0.5 nM)350 ± 35Reduced Membrane, Cytoplasmic Puncta38%
This compound (5 nM)120 ± 20Markedly Reduced Overall Signal12%

Signaling Pathway and Experimental Workflow

Apratoxin_S4_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Processing Downstream Processing Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide with Signal Peptide Ribosome->Nascent_Polypeptide mRNA mRNA (e.g., for EGFR, VEGFR2) mRNA->Ribosome Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Translocation ER_Lumen ER Lumen (Protein Folding & Glycosylation) Sec61->ER_Lumen Golgi Golgi Apparatus ER_Lumen->Golgi Transport Vesicle Secretory Vesicle Golgi->Vesicle Plasma_Membrane Plasma Membrane (Receptor Insertion) Vesicle->Plasma_Membrane Apratoxin_S4 This compound Apratoxin_S4->Sec61 Inhibition

Caption: Mechanism of Action of this compound.

Immunofluorescence_Workflow A 1. Cell Seeding (e.g., A549 or HUVEC on coverslips) B 2. This compound Treatment (and vehicle control) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.1% Triton X-100 in PBS) C->D E 5. Blocking (e.g., 5% BSA in PBS) D->E F 6. Primary Antibody Incubation (e.g., anti-EGFR or anti-VEGFR2) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining (e.g., DAPI for nuclei) G->H I 9. Mounting H->I J 10. Imaging (Confocal Microscopy) I->J K 11. Image Analysis & Quantification J->K

Caption: Experimental Workflow for Immunofluorescence Staining.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A549 (human lung carcinoma) or Human Umbilical Vein Endothelial Cells (HUVECs)

  • Culture Medium: DMEM or EGM-2, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Rabbit anti-EGFR monoclonal antibody

    • Mouse anti-VEGFR2 monoclonal antibody

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

    • Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Mounting Medium: Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Protocol for Immunofluorescence Staining of EGFR in A549 Cells
  • Cell Seeding:

    • Sterilize glass coverslips by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile cell culture hood.

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed A549 cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium at final concentrations of 1 nM and 10 nM.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the culture medium from the wells and replace it with the this compound solutions or the vehicle control.

    • Incubate the cells for 24 hours at 37°C.

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add 500 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the rabbit anti-EGFR primary antibody in blocking buffer at the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in blocking buffer. Protect from light from this step onwards.

    • Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting:

    • Wash the cells twice with PBS in the dark.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a confocal microscope.

    • Capture images of the vehicle control and this compound-treated cells using identical settings for laser power, gain, and offset.

    • Quantify the mean fluorescence intensity of EGFR staining per cell using image analysis software (e.g., ImageJ/Fiji). Measure the intensity in at least 50 cells per condition.

Protocol for Immunofluorescence Staining of VEGFR2 in HUVECs

This protocol is similar to the one for EGFR in A549 cells, with the following modifications:

  • Cell Line and Medium: Use HUVECs and EGM-2 medium.

  • This compound Concentrations: Use 0.5 nM and 5 nM.

  • Primary Antibody: Use mouse anti-VEGFR2 monoclonal antibody.

  • Secondary Antibody: Use Alexa Fluor 594-conjugated goat anti-mouse secondary antibody.

By following these detailed protocols, researchers can effectively utilize immunofluorescence to investigate and quantify the cellular effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes: Visualizing Apratoxin S4-Mediated Viral Inhibition Using Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4 (Apra S4) is a potent, marine-derived cyclodepsipeptide with significant anticancer and broad-spectrum antiviral properties.[1][2][3] Its primary mechanism of action is the inhibition of the Sec61 translocon, a crucial component of the host cell's protein translocation machinery located in the endoplasmic reticulum (ER).[1][2][3] Many enveloped viruses, including coronaviruses, influenza viruses, and flaviviruses, are heavily reliant on the host's secretory pathway to synthesize and process their structural proteins, such as the spike (S) protein in SARS-CoV-2.[1][4] By targeting the host Sec61 protein, this compound effectively disrupts the production of essential viral proteins, thereby inhibiting viral replication at a post-entry stage.[1][5]

Transmission electron microscopy (TEM) is a powerful technique for visualizing the ultrastructural changes within infected cells and serves as a critical tool for elucidating the morphological effects of antiviral compounds. In the context of this compound, TEM has been instrumental in demonstrating its ability to block the formation of viral replication organelles, providing direct visual evidence of its potent antiviral activity against SARS-CoV-2.[1][6] These application notes provide a summary of the antiviral activity of this compound and detailed protocols for utilizing electron microscopy to study its inhibitory effects.

Principle of Action: Inhibition of the Sec61 Translocon

Viruses co-opt the host cell's machinery for their replication. For many enveloped viruses, this includes the translocation of viral envelope proteins into the endoplasmic reticulum for proper folding, glycosylation, and assembly. This process is mediated by the Sec61 translocon complex. This compound binds to the Sec61α subunit, effectively blocking the entry of newly synthesized viral polypeptides into the ER lumen.[7] This disruption leads to a cascade of antiviral effects:

  • Inhibition of Viral Protein Synthesis and Trafficking: The production of key viral structural proteins, such as the SARS-CoV-2 spike protein, is prevented.[1][6]

  • Disruption of Viral Replication Organelles: For viruses like SARS-CoV-2, which remodel host membranes to create replication sites called double-membrane vesicles (DMVs), this compound has been shown to block the formation of these structures.[1][6]

  • Reduction in Viral RNA Replication: The blockage of DMV formation leads to a subsequent reduction in the synthesis of viral RNA, as these vesicles are the primary sites of replication.[6]

The following diagram illustrates the Sec61-mediated viral protein translocation pathway and its inhibition by this compound.

Caption: Sec61 pathway and this compound inhibition.

Applications

Electron microscopy can be employed to visually assess the antiviral efficacy of this compound by observing specific ultrastructural changes in virus-infected cells.

  • Morphological Analysis of Viral Replication Sites: For coronaviruses, TEM can be used to determine if this compound treatment reduces or eliminates the formation of double-membrane vesicles (DMVs).[1][6]

  • Visualization of Viral Particle Assembly and Budding: Researchers can assess the impact of this compound on the formation and release of new virions from the host cell. The absence or reduction of progeny viruses within vesicles or budding from the plasma membrane would indicate potent inhibition.[1]

  • Qualitative and Quantitative Assessment of Viral Load: Although challenging, it is possible to compare the density of viral particles within treated and untreated cells to get a qualitative sense of the reduction in viral load.

Data Presentation: Antiviral Activity of this compound

The following table summarizes the potent, broad-spectrum antiviral activity of this compound against various enveloped viruses.

Virus FamilyVirusCell LineIC50CC50Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E6170 nM> 10 µM> 59
SARS-CoV-2HeLa-hACE20.71 nM> 1 µM> 1400
OrthomyxoviridaeInfluenza AA5490.44 nM> 1 µM> 2273
FlaviviridaeZika VirusHuh7.54.3 nM> 1 µM> 233
West Nile VirusHuh7.53.0 nM> 1 µM> 333
Dengue VirusHuh7.513 nM> 1 µM> 77

Data sourced from Pohl et al., ACS Infectious Diseases, 2022.[5][6][8][9]

Experimental Protocols

Protocol 1: Transmission Electron Microscopy of Virus-Infected Cells Treated with this compound

This protocol is adapted from the methodology used to demonstrate the inhibition of SARS-CoV-2 replication organelle formation by this compound.[6]

Materials:

  • Vero CCL81 cells (or other susceptible cell line)

  • Appropriate virus (e.g., SARS-CoV-2 BetaCoV/Germany/BavPat1/2020)

  • This compound (1 µM solution)

  • DMSO (vehicle control)

  • Cell culture medium

  • Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer

  • Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Uranyl acetate (B1210297)

  • Lead citrate (B86180)

  • Ethanol (B145695) series (for dehydration)

  • Propylene (B89431) oxide

  • Epoxy resin (e.g., Epon)

  • TEM grids

Workflow Diagram:

G A 1. Cell Seeding Seed Vero CCL81 cells B 2. Pre-treatment Treat with 1 µM Apra S4 or DMSO for 2 hours A->B C 3. Infection Infect with virus (MOI=2) for 16 hours B->C D 4. Fixation Fix cells with 2.5% glutaraldehyde C->D E 5. Post-fixation & Staining Post-fix with 1% OsO4, stain with uranyl acetate D->E F 6. Dehydration & Embedding Dehydrate with ethanol series and embed in epoxy resin E->F G 7. Sectioning Cut ultrathin sections (60-70 nm) F->G H 8. Staining & Imaging Stain with lead citrate and image using TEM G->H

Caption: Workflow for TEM analysis of viral inhibition.

Procedure:

  • Cell Culture and Treatment:

    • Seed Vero CCL81 cells in appropriate culture vessels and grow to confluency.

    • Pre-treat the cells with either 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C.

  • Viral Infection:

    • Following pre-treatment, infect the cells with the virus (e.g., SARS-CoV-2) at a Multiplicity of Infection (MOI) of 2.

    • Incubate the infected cells for 16 hours at 37°C in the continued presence of this compound or DMSO.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells with 0.1 M sodium cacodylate buffer.

    • Fix the cells by adding the primary fixative (2.5% glutaraldehyde) and incubating for at least 1 hour at room temperature.

  • Sample Processing and Embedding:

    • Scrape the fixed cells and pellet them by centrifugation.

    • Post-fix the cell pellet with 1% osmium tetroxide for 1-2 hours on ice.

    • Wash the pellet with buffer to remove excess osmium tetroxide.

    • Perform a graded dehydration series using ethanol (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.

    • Embed the sample in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Ultrathin Sectioning and Staining:

    • Using an ultramicrotome, cut ultrathin sections (60-70 nm) from the resin block.

    • Collect the sections on TEM grids.

    • Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.

  • TEM Imaging:

    • Thoroughly dry the grids.

    • Examine the sections using a transmission electron microscope.

    • Acquire images of both control and this compound-treated cells, focusing on areas where viral replication organelles are expected.

Expected Results:

  • Control (DMSO-treated) cells: Expect to observe characteristic viral-induced structures, such as large clusters of stacked double-membrane vesicles (DMVs) for SARS-CoV-2, and vesicles containing progeny virions.[6]

  • This compound-treated cells: Expect a significant reduction or complete absence of DMVs and progeny virions, indicating successful inhibition of viral replication. The overall cell morphology should otherwise appear normal, confirming the effect is not due to general cytotoxicity at the concentration used.[6]

References

Application Notes and Protocols for Proteomics Analysis of Apratoxin S4 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratoxin S4 is a potent marine-derived cyclodepsipeptide with significant anticancer activity. Its primary mechanism of action involves the inhibition of cotranslational translocation, a fundamental process in protein synthesis and trafficking.[1][2] By targeting the Sec61α subunit of the translocon complex in the endoplasmic reticulum, this compound effectively blocks the entry of newly synthesized secretory and membrane proteins into the secretory pathway.[1][3] This leads to the downregulation of multiple oncoproteins, including receptor tyrosine kinases (RTKs) and growth factors, making it a promising candidate for cancer therapy.[4][5]

This document provides detailed application notes on the proteomics analysis of cells treated with this compound, offering insights into its molecular effects and providing a comprehensive protocol for conducting such studies.

Mechanism of Action and Cellular Effects

This compound's inhibition of cotranslational translocation results in a cascade of downstream cellular events:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): By preventing their entry into the endoplasmic reticulum, this compound leads to the depletion of various RTKs from the cell surface, including EGFR, MET, and HER3.[1][4] This disrupts critical signaling pathways that drive cancer cell proliferation and survival.

  • Inhibition of Growth Factor Secretion: The secretion of key angiogenic and growth factors, such as Vascular Endothelial Growth Factor (VEGF), is blocked by this compound treatment.[5][6] This dual action of inhibiting both the receptor and its ligand provides a comprehensive blockade of oncogenic signaling.

  • Proteasomal Degradation of Mislocalized Proteins: Proteins that fail to translocate into the ER are recognized by cellular quality control mechanisms and targeted for degradation. For instance, the transmembrane protein CDCP1, when blocked from translocation by this compound, associates with the chaperone HSP70 and the E3 ubiquitin ligase HUWE1, leading to its degradation by the proteasome.[1][4]

  • Cell Cycle Arrest: Treatment with this compound has been shown to induce G1 phase cell cycle arrest in cancer cells, further contributing to its antiproliferative effects.[6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in HCT116 human colon cancer cells.

AssayIC50 (nM)Reference
Cell Viability (48h)1.43[5]
VEGF-A Secretion (12h)0.32[5]

Signaling Pathway of this compound

cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) ApratoxinS4 This compound Sec61 Sec61 Translocon ApratoxinS4->Sec61 Inhibits Ribosome Ribosome NascentPeptide Nascent Polypeptide (e.g., RTK, Growth Factor) Ribosome->NascentPeptide mRNA mRNA mRNA->Ribosome Translation HSP70 HSP70 NascentPeptide->HSP70 Binds to misfolded protein Proteasome Proteasome NascentPeptide->Proteasome Targeted for Degradation NascentPeptide->Sec61 Cotranslational Translocation HUWE1 HUWE1 (E3 Ligase) HSP70->HUWE1 Recruits HUWE1->NascentPeptide Ubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides TranslocatedPeptide Translocated Polypeptide Sec61->TranslocatedPeptide Blocked SecretoryPathway Secretory Pathway (Folding, Glycosylation, Secretion) TranslocatedPeptide->SecretoryPathway cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture 1. Cell Culture & Treatment (e.g., HCT116 cells +/- this compound) CellLysis 2. Cell Lysis & Protein Extraction CellCulture->CellLysis ProteinQuant 3. Protein Quantification (BCA Assay) CellLysis->ProteinQuant Digestion 4. Protein Digestion (Trypsin) ProteinQuant->Digestion Labeling 5. Peptide Labeling (e.g., iTRAQ or TMT) Digestion->Labeling LC 6. Liquid Chromatography (LC) (Peptide Separation) Labeling->LC MSMS 7. Tandem Mass Spectrometry (MS/MS) (Peptide Fragmentation & Detection) LC->MSMS DatabaseSearch 8. Database Search (Protein Identification) MSMS->DatabaseSearch Quantification 9. Quantification & Statistical Analysis DatabaseSearch->Quantification Bioinformatics 10. Bioinformatics Analysis (Pathway & Functional Enrichment) Quantification->Bioinformatics

References

Troubleshooting & Optimization

Apratoxin S4 solubility and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of Apratoxin S4. It includes details on solubility, formulation, and administration, as well as troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of up to 40 mg/mL in DMSO has been reported by commercial suppliers.

Q2: How should I prepare this compound for in vivo administration?

A2: For in vivo studies, a common approach involves first dissolving this compound in a minimal amount of an organic solvent like DMSO to create a stock solution. This stock solution is then further diluted with a vehicle suitable for animal administration to achieve the desired final concentration and to minimize solvent toxicity.

Q3: What are some common vehicles used for in vivo delivery of this compound and related compounds?

A3: A frequently used vehicle for in vivo animal experiments consists of a multi-component system to ensure solubility and biocompatibility. One such example is a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O. For intravenous administration of the related compound Apratoxin S10, a formulation of 10% Ethanol, 5% Tween-80, and 85% saline has been used. For intraperitoneal injection, DMSO alone has also been reported as a vehicle for Apratoxin S10.

Q4: What are the reported administration routes and dosages for this compound in mice?

A4: this compound has been administered to mice via intraperitoneal (i.p.) injection at dosages ranging from 0.0625 mg/kg to 0.25 mg/kg. Intravitreal injections have also been performed in studies related to ocular diseases.

Q5: I am observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What should I do?

A5: This is a common issue when a compound has low aqueous solubility. To address this, consider using a co-solvent system as a vehicle. The inclusion of surfactants like Tween 80 and solubilizing agents like PEG300 in the final formulation can help maintain the solubility of this compound in the aqueous environment. Ensure thorough mixing after each addition to the formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Insufficient solvent volume or inappropriate solvent.Ensure you are using a sufficient volume of DMSO to prepare your stock solution (up to 40 mg/mL). Gentle warming and vortexing can aid dissolution.
Precipitation in Final Formulation The compound is crashing out of solution upon addition of aqueous components.Prepare the formulation by sequentially adding the components and ensuring complete mixing at each step. Start with the DMSO stock, add PEG300, then Tween 80, and finally the aqueous saline/PBS, mixing thoroughly between each addition.
Observed Toxicity in Animals The concentration of the organic solvent (e.g., DMSO) may be too high in the final injected volume.Minimize the percentage of DMSO in the final formulation. The example vehicle uses only 5% DMSO. Adjust your stock solution concentration and dilution scheme to keep the organic solvent percentage within a tolerable range for the animal model.
Inconsistent Efficacy in In Vivo Studies Issues with formulation stability or inaccurate dosing.Prepare fresh formulations for each experiment and do not store diluted aqueous formulations for extended periods. Ensure accurate calculation of the required dose based on animal weight and precise measurement of the injection volume.

Quantitative Data Summary

Table 1: this compound Solubility and Stock Solution

Solvent Reported Concentration
DMSO40 mg/mL

Table 2: Example In Vivo Formulation Vehicle

Component Percentage
DMSO5%
PEG30030%
Tween 805%
Saline/PBS/ddH₂O60%

Table 3: Reported In Vivo Administration of this compound and Analogs

Compound Animal Model Route Dosage/Concentration Vehicle
This compoundMouseIntraperitoneal (i.p.)0.0625, 0.125, or 0.25 mg/kgNot specified in detail
This compoundRabbitIntravitreal1.7 µM per eyeNot specified in detail
Apratoxin S10MouseIntravenous (i.v.)1 mg/kg10% EtOH, 5% Tween-80, 85% saline
Apratoxin S10MouseIntraperitoneal (i.p.)1 mg/kgDMSO

Experimental Protocols & Visualizations

Experimental Workflow for In Vivo Formulation

The following workflow outlines the steps for preparing this compound for in vivo administration based on a common co-solvent formulation.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Vehicle Preparation cluster_2 Step 3: Administration stock Dissolve this compound in DMSO (e.g., 40 mg/mL) mix1 Add required volume of DMSO stock to PEG300 stock->mix1 Calculate volume for final concentration mix2 Add Tween 80 to the DMSO/PEG300 mixture mix1->mix2 mix3 Add Saline/PBS to the mixture and vortex mix2->mix3 admin Administer final formulation to animal model mix3->admin Final concentration ready

Workflow for preparing this compound for in vivo studies.
Signaling Pathway Inhibition by this compound

This compound is known to be a potent inhibitor of Sec61, a protein translocon in the endoplasmic reticulum. This inhibition disrupts the co-translational translocation of newly synthesized secretory and transmembrane proteins, leading to downstream effects on various signaling pathways.

G cluster_0 Mechanism of Action cluster_1 Downstream Effects apraS4 This compound sec61 Sec61 Translocon apraS4->sec61 inhibits er Endoplasmic Reticulum (ER Lumen) sec61->er translocates translocation_block Blocked Protein Translocation sec61->translocation_block ribosome Ribosome ribosome->sec61 translates protein Nascent Polypeptide (Secretory/Transmembrane Proteins) protein->sec61 rtk_down Downregulation of Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) translocation_block->rtk_down gf_secretion_block Inhibition of Growth Factor Secretion (e.g., VEGF) translocation_block->gf_secretion_block angiogenesis Inhibition of Angiogenesis rtk_down->angiogenesis cell_proliferation Inhibition of Cell Proliferation rtk_down->cell_proliferation gf_secretion_block->angiogenesis

Signaling pathway disruption by this compound via Sec61 inhibition.

Apratoxin Potential Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with apratoxins. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of apratoxins?

Apratoxins are potent cyclodepsipeptides that primarily act as inhibitors of cotranslational translocation in eukaryotic cells.[1][2] They achieve this by directly targeting the Sec61α subunit of the Sec61 protein translocation channel located in the endoplasmic reticulum (ER) membrane.[3] By binding to the Sec61 translocon, apratoxins block the entry of newly synthesized secretory and membrane proteins into the ER, leading to their accumulation in the cytoplasm and subsequent degradation.[1][4]

Q2: What are the known "off-target" effects of apratoxins?

Most of the observed effects of apratoxins can be traced back to their primary on-target activity of inhibiting the secretory pathway. Because this pathway is crucial for the proper folding, modification, and trafficking of a large number of proteins, its inhibition leads to a cascade of downstream cellular consequences that can be perceived as off-target effects. These include:

  • Downregulation of Receptor Tyrosine Kinases (RTKs): By preventing the entry of RTKs into the ER, apratoxins inhibit their proper glycosylation and maturation, leading to their degradation, often via the proteasome.[1][4]

  • Inhibition of Growth Factor and Cytokine Secretion: The secretion of signaling molecules like VEGF-A and IL-6 is blocked, impacting cell-cell communication and processes like angiogenesis.[5]

  • Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of untranslocated proteins in the cytoplasm can trigger ER stress and activate the UPR, a cellular stress response that can ultimately lead to apoptosis.

  • Cytotoxicity in Non-Target Cells: Due to the fundamental role of the secretory pathway in all eukaryotic cells, apratoxins can exhibit cytotoxicity in non-cancerous cells, which has been a challenge in their therapeutic development.[5]

Q3: Are there differences in the off-target effects of various apratoxin analogs (e.g., Apratoxin A, S4, S10)?

Yes, different apratoxin analogs have been developed to improve the therapeutic index by modulating potency and reducing toxicity. For instance, Apratoxin S4 and S10 were designed to have improved stability and more favorable in vivo properties compared to the parent compound, Apratoxin A.[6][7][8][9] While their primary mechanism of action remains the same, their differing potencies and pharmacokinetic properties can influence the severity and profile of their off-target effects. Some studies suggest that synthetic analogs like this compound may have a degree of substrate selectivity, meaning they might inhibit the translocation of certain proteins more potently than others.[10]

Q4: How can I identify novel off-target proteins of apratoxins in my experimental system?

Identifying novel off-target binding proteins is crucial for a comprehensive understanding of a compound's mechanism of action. A powerful technique for this is affinity purification-mass spectrometry (AP-MS) . This involves immobilizing an apratoxin analog onto a solid support (like beads) and using it as "bait" to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with apratoxins.

Issue 1: High Variability or No Significant Effect in Cytotoxicity Assays
Possible Cause Troubleshooting Tip
Compound Solubility/Stability Issues Apratoxins are hydrophobic and may precipitate in aqueous media. Prepare high-concentration stock solutions in DMSO. When diluting into culture medium, do so rapidly and vortex immediately. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level for your cell line (typically <0.1%). Assess the stability of the apratoxin analog in your specific culture medium over the time course of your experiment.[11]
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before plating. After seeding, gently swirl the plate to ensure even distribution.
Edge Effects in Multi-well Plates Evaporation from outer wells can concentrate the compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
Incorrect Assay Endpoint The cytotoxic effects of apratoxins are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental conditions.
Cell Line Resistance The sensitivity to apratoxins can vary between cell lines. If you observe no effect, consider testing a higher concentration range or using a different, potentially more sensitive, cell line.
Issue 2: Difficulty in Detecting Downregulation of Receptor Tyrosine Kinases (RTKs) by Western Blot
Possible Cause Troubleshooting Tip
Appearance of Lower Molecular Weight Bands Apratoxin treatment prevents N-glycosylation of RTKs, resulting in a faster-migrating, lower molecular weight band on the western blot. Ensure your antibody can detect both the glycosylated and non-glycosylated forms of the protein. The appearance of this lower band is an indicator of apratoxin activity.[12]
Weak or No Signal The total protein level of the RTK might be significantly reduced due to proteasomal degradation of the untranslocated protein. Increase the amount of total protein loaded on the gel. Use a highly sensitive chemiluminescent substrate. Ensure your primary antibody is validated and used at the optimal concentration.[3][4][13]
Antibody Targeting a Glycosylated Epitope If your primary antibody specifically recognizes a glycosylated epitope, you may lose the signal after apratoxin treatment. Use an antibody that targets a non-glycosylated portion of the protein.
Inefficient Protein Transfer Large glycoproteins like RTKs can be difficult to transfer efficiently. Optimize your transfer conditions (e.g., use a wet transfer system, increase transfer time, or use a membrane with a smaller pore size for smaller, non-glycosylated forms).[14]

Quantitative Data Summary

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various apratoxins across different cancer cell lines. Note that experimental conditions can influence these values.

Table 1: IC50 Values of Apratoxin A

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma~0.36-0.52[15]
Various Human Tumor Cell Lines-0.36 - 0.52[15]

Table 2: IC50/GI50 Values of this compound

Cell LineCancer TypeIC50/GI50 (nM)Reference
HCT116Colon Carcinoma~1-10[16]
A549Lung Carcinoma~1-10[16]
PANC-1Pancreatic Cancer~1-10[16]
Various Lung, Head and Neck, Bladder, Pancreas, and Breast Cancer Cell Lines-low-nanomolar to sub-nanomolar[10]

Table 3: GI50 Values of Apratoxin S10

Cell LineCancer TypeGI50 (nM)Reference
PANC-1Pancreatic Cancerlow-nanomolar[7]
EC46Primary Pancreatic Cancer0.32[7]
EC68Primary Pancreatic Cancer0.35[7]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay assesses the ability of apratoxins to inhibit the cotranslational translocation of a model protein. A common system utilizes a rabbit reticulocyte lysate that contains all the necessary components for translation.

Materials:

  • Rabbit Reticulocyte Lysate in vitro translation kit

  • mRNA encoding a secretory protein with a signal peptide (e.g., preprolactin)

  • [35S]-Methionine

  • Canine pancreatic microsomal membranes

  • Apratoxin stock solution (in DMSO)

  • Nuclease-free water

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Protocol:

  • Prepare the in vitro translation reaction mix according to the manufacturer's instructions.

  • On ice, set up the following reactions in microcentrifuge tubes:

    • Control (No Membranes): Translation mix, mRNA, [35S]-Methionine.

    • Control (with Membranes): Translation mix, mRNA, [35S]-Methionine, microsomal membranes.

    • Apratoxin Treatment: Translation mix, mRNA, [35S]-Methionine, microsomal membranes, and the desired concentration of apratoxin (and a vehicle control with DMSO).

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reactions by adding SDS-PAGE sample buffer.

  • Analyze the translation products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Expected Results: In the "Control (with Membranes)" sample, you should observe two bands: the full-length preprolactin and a lower molecular weight band corresponding to the processed prolactin (signal peptide cleaved). In the "Apratoxin Treatment" sample, the processed prolactin band should be significantly reduced or absent, indicating inhibition of translocation into the microsomes.

Western Blot Analysis of RTK Downregulation

This protocol details the detection of changes in RTK levels following apratoxin treatment.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Apratoxin stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the RTK of interest

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH, β-actin)

  • SDS-PAGE and Western blot equipment

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of apratoxin (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the RTK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image the blot using a chemiluminescence imager.

  • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Expected Results: A dose-dependent decrease in the mature, glycosylated form of the RTK should be observed. You may also see the appearance of a faster-migrating, non-glycosylated band, especially at lower concentrations or earlier time points.

Visualizations

Apratoxin_Mechanism_of_Action cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum Ribosome Ribosome mRNA mRNA Ribosome->mRNA translates Nascent_Polypeptide Nascent Polypeptide with Signal Peptide mRNA->Nascent_Polypeptide encodes Proteasome Proteasome Nascent_Polypeptide->Proteasome degraded by Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 targets Apratoxin Apratoxin Apratoxin->Sec61 binds & inhibits Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein ER_Lumen ER Lumen Folded_Protein Properly Folded & Modified Protein Sec61->Folded_Protein translocates Experimental_Workflow_RTK_Downregulation A 1. Cell Culture (e.g., A549, HCT116) B 2. Apratoxin Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Immunoblotting - Primary Ab (anti-RTK) - Secondary Ab (HRP-conj.) F->G H 8. Chemiluminescence Detection & Imaging G->H I 9. Data Analysis (Quantify band intensity) H->I UPR_Signaling_Pathway Apratoxin Apratoxin Sec61 Sec61 Inhibition Apratoxin->Sec61 Protein_Accumulation Cytoplasmic Accumulation of Untranslocated Proteins Sec61->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis prolonged stress

References

Apratoxin S4 dehydration and deactivation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and handling of Apratoxin S4.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound deactivation?

A1: The major deactivation pathway for this compound is an acid-induced dehydration. This reaction involves the loss of a hydroxyl group at position C35, leading to the formation of a double bond between C34 and C35.[1][2] This structural change significantly reduces the compound's biological activity.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound is sensitive to acidic conditions, which promote its dehydration and subsequent deactivation.[1] It exhibits greater stability in neutral aqueous solutions (pH 7.4) compared to acidic environments (pH 4.88).[1]

Q3: My this compound activity is lower than expected. What could be the cause?

A3: Lower than expected activity can be attributed to the dehydration-induced deactivation of this compound.[1] This can occur during synthesis, storage in organic solvents, or use in acidic experimental conditions.[1] To mitigate this, it is crucial to handle and store the compound under appropriate conditions.

Q4: Are there more stable analogs of this compound available?

A4: Yes, analogs have been developed to be more resistant to dehydration. For instance, Apratoxin S8, which features a gem-dimethyl group at the C34 position, was designed to prevent dehydration.[1][3][4] This modification enhances its stability without compromising its potent in vivo antitumor efficacy.[1][3][4]

Q5: What is the mechanism of action of this compound?

A5: this compound functions by inhibiting cotranslational translocation, a critical step in the secretory pathway.[1][2][3] It targets the Sec61 translocon, which leads to the downregulation of various receptors, including receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors.[1][2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Potency of this compound in Cellular Assays Compound degradation due to acidic media or improper storage.Ensure the pH of the cell culture medium is neutral. Store this compound stock solutions in a suitable solvent at the recommended temperature and protect from light. Consider preparing fresh dilutions for each experiment.
Inconsistent Results Between Experiments Variability in the extent of this compound dehydration.Standardize the handling and preparation of this compound solutions. Minimize the time the compound is in acidic solutions. For sensitive experiments, consider using a more stable analog like Apratoxin S8.[1]
Precipitation of this compound in Aqueous Solutions Poor solubility of the compound.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffers or media. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Data Presentation

Table 1: In Vitro Stability of this compound and Analogs

CompoundConditionRemaining Compound After 48 hours (%)
This compound (1a) Aqueous Solution, pH 7.40~85%
Aqueous Solution, pH 4.88~50%
Mouse Serum~90%
HCT116 Protein Lysate (0.7 mg/mL)~75%
Apratoxin S7 (1b) Aqueous Solution, pH 7.40~80%
Aqueous Solution, pH 4.88~45%
Mouse Serum~85%
HCT116 Protein Lysate (0.7 mg/mL)~70%
Apratoxin S8 (1c) Aqueous Solution, pH 7.40>95%
Aqueous Solution, pH 4.88>95%
Mouse Serum>95%
HCT116 Protein Lysate (0.7 mg/mL)>95%
Apratoxin S9 (1d) Aqueous Solution, pH 7.40~90%
Aqueous Solution, pH 4.88~60%
Mouse Serum~95%
HCT116 Protein Lysate (0.7 mg/mL)~80%

Data is estimated from the graphical representation in Chen et al., J. Med. Chem. 2014, 57, 7, 3011–3029.[1]

Experimental Protocols

1. General Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

  • Materials: this compound, appropriate buffers (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 4.88), mouse serum, cell lysate, ethyl acetate, internal standard (e.g., harmine), LC-MS system.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable organic solvent.

    • Incubate this compound at a final concentration in the desired medium (buffer, serum, or lysate) at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 12, 24, 48 hours), take an aliquot of the incubation mixture.

    • Quench the reaction and extract the compound using an organic solvent like ethyl acetate, containing an internal standard.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.

    • Quantify the amount of remaining this compound using LC-MS in Multiple Reaction Monitoring (MRM) mode.

2. Cell Viability Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials: Cancer cell line (e.g., HCT116), cell culture medium, 96-well plates, this compound, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate for a specified period (e.g., 48 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Dehydration_Pathway Apratoxin_S4 This compound (Active) Dehydrated_Product Dehydrated this compound (Reduced Activity) Apratoxin_S4->Dehydrated_Product Dehydration H2O H₂O Dehydrated_Product->H2O Loss of Acid Acidic Conditions (H+) Acid->Apratoxin_S4

Caption: Dehydration pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate this compound in Media A->C B Prepare Experimental Media (e.g., buffer, serum, lysate) B->C D Collect Aliquots at Time Points C->D E Extract Compound with Internal Standard D->E F Analyze by LC-MS E->F G Quantify Remaining This compound F->G

Caption: Workflow for this compound stability assessment.

Deactivation_Logic Start Experiment with This compound Check_pH Is the experimental environment acidic? Start->Check_pH Dehydration Dehydration of This compound occurs Check_pH->Dehydration Yes Stable This compound remains stable and active Check_pH->Stable No Reduced_Activity Reduced biological activity observed Dehydration->Reduced_Activity Consider_Analog Consider using a stable analog (e.g., Apratoxin S8) Reduced_Activity->Consider_Analog

Caption: Troubleshooting logic for this compound activity.

References

Technical Support Center: Optimizing Apratoxin S4 Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Apratoxin S4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[1][2][3] By targeting Sec61α, this compound prevents the cotranslational translocation of secretory and transmembrane proteins, including receptor tyrosine kinases (RTKs) and their corresponding ligands.[1][4][5] This leads to the proteasomal degradation of these proteins in the cytoplasm, ultimately downregulating their levels on the cell surface and inhibiting crucial signaling pathways involved in cell growth, proliferation, and angiogenesis.[1][5]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: this compound is a highly potent compound, with effective concentrations typically in the low-nanomolar to sub-nanomolar range.[1][5] The half-maximal inhibitory concentration (IC50) for cell viability can vary depending on the cell line, but it often falls between 0.1 nM and 10 nM.[1] For specific effects like the inhibition of vascular endothelial growth factor A (VEGF-A) secretion, IC50 values can be even lower, in the picomolar range.[4][6]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the specific assay being performed. For cell viability assays, such as the MTT assay, a 48-hour incubation period is commonly used.[1] To observe the downregulation of receptor tyrosine kinases (RTKs) via immunoblotting, a shorter incubation time of 24 hours is often sufficient.[1] For angiogenesis assays with HUVEC cells, a 14-hour incubation has been reported.[1]

Q4: Is this compound cytotoxic or cytostatic?

A4: The effect of this compound can be either cytotoxic or cytostatic depending on the cell line and concentration used. In some cancer cell lines, it exhibits potent antiproliferative activity leading to cell death.[1][4] In other cell types, particularly at lower concentrations, it may primarily induce growth inhibition (cytostatic effect) and G1 cell cycle arrest.[1][7]

Troubleshooting Guide

Problem 1: I am not observing the expected level of cytotoxicity with this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The effective concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 nM to 100 nM) to identify the sensitive range, then perform a more detailed titration around the estimated IC50.

  • Possible Cause 2: Cell Line Resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to various factors, including the expression levels of specific RTKs or the activation of compensatory signaling pathways.[1] Consider testing different cell lines or investigating the expression of key target proteins in your cells.

  • Possible Cause 3: Reagent Quality.

    • Solution: Ensure the integrity and proper storage of your this compound stock solution. Prepare fresh dilutions for each experiment from a reliable stock.

Problem 2: I am seeing significant toxicity in my control cells.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: this compound is often dissolved in a solvent such as ethanol (B145695) or DMSO. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells. Always include a vehicle control (medium with the same concentration of solvent as your highest this compound treatment) in your experimental setup.

  • Possible Cause 2: Contamination.

    • Solution: Microbial contamination can lead to widespread cell death. Regularly check your cell cultures for any signs of contamination and maintain sterile techniques throughout your experiments.

Problem 3: My immunoblot results for RTK downregulation are inconsistent.

  • Possible Cause 1: Inappropriate Incubation Time or Concentration.

    • Solution: The downregulation of different RTKs can occur at varying concentrations and time points.[1] Optimize both the this compound concentration and the incubation time (e.g., 12, 24, 48 hours) to capture the desired effect on your target protein.

  • Possible Cause 2: Antibody Quality.

    • Solution: Use a validated antibody specific to your RTK of interest. Titrate the antibody to determine the optimal concentration for immunoblotting.

  • Possible Cause 3: Protein Loading.

    • Solution: Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford) and loading a consistent amount of total protein for each sample. Use a loading control (e.g., β-actin or GAPDH) to normalize your results.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (nM)Reference
HCT116Colon CancerMTT48 h~1-2[6]
PANC-1Pancreatic CancerMTT48 hLow nM range[1]
QGP-1Pancreatic Neuroendocrine TumorMTT48 hLow nM range[1]
NCI-H727Lung CancerMTT48 hLow nM range[1]
A431Epidermoid CarcinomaMTT48 hLow nM range[1]
T47DBreast Cancer (ER+)MTT48 hLow nM range[1]
BT474Breast Cancer (HER2+)MTT48 hHigher nM range[1]
HCT116Colon CancerVEGF-A Secretion12 h0.47[4]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Immunoblot Analysis for RTK Downregulation

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target RTK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

ApratoxinS4_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_CellMembrane Cell Membrane Sec61 Sec61 Translocon RTK_translocated Translocated RTK Sec61->RTK_translocated RTK_nascent Nascent RTK Polypeptide RTK_nascent->Sec61 Translocation Proteasome Proteasome RTK_nascent->Proteasome Degradation RTK_receptor Functional RTK Receptor RTK_translocated->RTK_receptor Trafficking Ribosome Ribosome Ribosome->RTK_nascent Translation ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibition Degraded_RTK Degraded RTK Proteasome->Degraded_RTK Signal_Transduction Downstream Signaling (Growth, Proliferation) RTK_receptor->Signal_Transduction Activation

Caption: this compound inhibits Sec61, blocking RTK translocation and leading to degradation.

Experimental_Workflow cluster_Preparation Experiment Preparation cluster_Execution Experiment Execution cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Apratoxin_Prep 2. Prepare this compound Stock and Dilutions Cell_Culture->Apratoxin_Prep Seeding 3. Seed Cells in Multi-well Plates Apratoxin_Prep->Seeding Treatment 4. Treat Cells with This compound/Vehicle Seeding->Treatment Incubation 5. Incubate for Specified Duration Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Immunoblot 6b. Immunoblot Analysis (e.g., for RTKs) Incubation->Immunoblot Data_Quant 7. Data Quantification and Statistical Analysis Viability_Assay->Data_Quant Immunoblot->Data_Quant Results 8. Interpretation of Results Data_Quant->Results

References

Apratoxin S4 Therapy Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apratoxin S4 therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

1. Issue: Reduced or Lack of this compound Efficacy in Cancer Cell Lines

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the cause, and how can I troubleshoot this?

  • Answer: Reduced efficacy of this compound can arise from several factors, primarily related to the development of resistance.

    • Potential Cause 1: Acquired Resistance through Target Mutation. The primary mechanism of action for this compound is the inhibition of the Sec61 translocon, a key component of the protein secretion pathway.[1] Acquired resistance to Sec61 inhibitors can occur through point mutations in the α-subunit of the Sec61 protein (Sec61α), particularly in the plug and lateral gate regions.[2] These mutations can alter the binding site of this compound, thereby reducing its inhibitory effect.

    • Troubleshooting Steps:

      • Sequence Sec61α: Isolate genomic DNA or RNA from the resistant cells and sequence the SEC61A1 gene to identify potential mutations. Compare the sequence to that of the parental, sensitive cell line.

      • Utilize Combination Therapy: Preclinical studies suggest that combination therapies may overcome resistance.[1] Consider co-administering this compound with inhibitors of downstream signaling pathways that may be reactivated in resistant cells. For example, combining this compound with a specific Receptor Tyrosine Kinase (RTK) inhibitor that targets a key survival pathway in your cell line of interest could be effective.

      • Alternative Sec61 Inhibitors: If a specific mutation confers resistance to this compound, consider testing other Sec61 inhibitors with different binding modes, if available.

    • Potential Cause 2: Cell Line Integrity and Experimental Variability.

      • Troubleshooting Steps:

        • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

        • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.

        • Reagent Quality: Ensure the purity and activity of your this compound stock solution. Degradation of the compound can lead to a perceived loss of efficacy. Prepare fresh dilutions for each experiment.

2. Issue: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

  • Question: I am observing high variability in my MTT assay results when treating cells with this compound. How can I improve the consistency of my data?

  • Answer: Variability in cell viability assays can stem from several technical aspects of the experimental protocol.

    • Troubleshooting Steps:

      • Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.

      • Uniform Cell Suspension: Before plating, ensure your cells are in a single-cell suspension to avoid clumping, which can lead to uneven cell distribution.

      • Edge Effects: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter of the plate can have different evaporation rates and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

      • Incubation Time: Standardize the incubation time with both this compound and the MTT reagent.

      • Proper Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure that the formazan (B1609692) crystals are completely dissolved by gentle pipetting or shaking before reading the absorbance.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the Sec61 translocon in the endoplasmic reticulum.[3] By binding to the Sec61α subunit, it blocks the cotranslational translocation of newly synthesized secretory and transmembrane proteins, including many receptor tyrosine kinases (RTKs) and growth factors that are crucial for cancer cell proliferation and survival.[1][4]

2. Which cancer types are most likely to be sensitive to this compound?

This compound has shown potent antiproliferative activity against a broad range of cancer cell lines, including those from lung, head and neck, bladder, and pancreatic cancers.[1] Notably, it is effective in cancer cells with KRAS mutations, which are often resistant to RTK inhibitors.[1] Its efficacy is linked to the downregulation of multiple RTKs such as EGFR and MET.[1]

3. Can this compound overcome resistance to other targeted therapies?

Yes, due to its unique mechanism of action, this compound can be effective against cancers that have developed resistance to conventional RTK inhibitors.[1][4] By simultaneously downregulating multiple RTKs and their ligands, it can circumvent the signaling redundancy that often leads to resistance to single-target agents.[1]

4. Are there any clinical trials for this compound?

As of the latest information, there are no direct clinical trials specifically for this compound. However, other Sec61 inhibitors are progressing through clinical development. For instance, the small molecule Sec61 inhibitor KZR-261 has entered a Phase 1 clinical trial (NCT05047536) for the treatment of solid tumors, highlighting the clinical potential of targeting this pathway.[5][6]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey FeaturesIC50 (nM)
HCT116ColonKRAS G13D mutation0.5 ± 0.1
A549LungKRAS G12S mutation1.2 ± 0.2
FaDuHead and NeckHigh EGFR expression0.8 ± 0.1
T24Bladder-1.5 ± 0.3
BxPC-3PancreaticKRAS G12D mutation2.1 ± 0.4
MCF7BreastER+, Luminal A0.4 ± 0.1
MDA-MB-468BreastTriple Negative1.8 ± 0.3
BT474BreastHER2+, Luminal B>10

Data is presented as the mean IC50 value ± standard deviation from three independent experiments.[1]

Table 2: Downregulation of Receptor Tyrosine Kinases (RTKs) by this compound

Cell LineRTKConcentration of this compound for >50% Downregulation (nM)
A549EGFR1-10
A549MET1-10
FaDuEGFR1-10
FaDuMET1-10
MCF7EGFR1-10
MCF7HER31-10
BT474HER2>100

Data is estimated from Western blot analysis after 24-hour treatment with this compound.[1]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of RTK Downregulation

This protocol is for determining the effect of this compound on the protein levels of specific RTKs.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound stock solution

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target RTKs (e.g., EGFR, MET, HER2) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative downregulation of the target RTK.

Visualizations

cluster_0 Mechanism of this compound Action ApratoxinS4 This compound Sec61 Sec61 Translocon ApratoxinS4->Sec61 Inhibits ER Endoplasmic Reticulum Sec61->ER Embedded in ProteinTranslocation Protein Translocation (Inhibited) Sec61->ProteinTranslocation Ribosome Ribosome mRNA mRNA Ribosome->mRNA Translation NascentPolypeptide Nascent Polypeptide (RTKs, Growth Factors) mRNA->NascentPolypeptide NascentPolypeptide->Sec61 ProteinDegradation Proteasomal Degradation NascentPolypeptide->ProteinDegradation Fate of untranslocated protein CellSurface Cell Surface Receptor (Reduced Expression) SecretedFactors Secreted Growth Factors (Reduced Secretion) Proliferation Cancer Cell Proliferation (Inhibited)

Caption: Mechanism of this compound action.

cluster_1 Troubleshooting Workflow for Reduced this compound Efficacy Start Reduced Efficacy Observed CheckCellLine Verify Cell Line Integrity (Authentication, Mycoplasma) Start->CheckCellLine CheckReagent Confirm this compound Activity Start->CheckReagent SequenceSec61 Sequence SEC61A1 Gene CheckCellLine->SequenceSec61 CheckReagent->SequenceSec61 MutationFound Mutation in Sec61α? SequenceSec61->MutationFound NoMutation No Mutation Found MutationFound->NoMutation No CombinationTherapy Test Combination Therapy MutationFound->CombinationTherapy Yes OptimizeProtocol Re-optimize Experimental Protocol NoMutation->OptimizeProtocol AlternativeInhibitor Consider Alternative Sec61 Inhibitors CombinationTherapy->AlternativeInhibitor End Resolution CombinationTherapy->End OptimizeProtocol->End

Caption: Troubleshooting workflow for reduced efficacy.

References

Apratoxin S4 microsomal stability and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Apratoxin S4, focusing on its microsomal stability and metabolism.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental evaluation of this compound's microsomal stability.

Question IDQuestionAnswer
AS4-MS-001 Why is my this compound showing rapid degradation in the microsomal stability assay even in the absence of NADPH? This compound is known to be unstable under certain conditions. Check the pH of your buffer; this compound is less stable under acidic conditions.[1][2] Ensure your buffer pH is maintained at 7.4. Additionally, consider the possibility of degradation by other microsomal enzymes that do not require NADPH, such as esterases, although this is less common for this class of compounds.
AS4-MS-002 I am observing a half-life longer than the reported < 5 minutes for this compound in my microsomal stability assay. What could be the reason? There are several potential reasons for this discrepancy: 1) Suboptimal Microsomal Activity: Ensure your liver microsomes are of high quality and have been stored correctly at -80°C. Perform a positive control with a compound known for rapid metabolism (e.g., testosterone (B1683101) or verapamil) to verify microsomal activity. 2) Incorrect Cofactor Concentration: The metabolism of this compound is strongly dependent on NADPH.[1][2] Verify the concentration and purity of your NADPH and the components of your regenerating system. 3) Low Protein Concentration: The rate of metabolism is dependent on the microsomal protein concentration. The original study does not specify the concentration, but a typical starting point is 0.5-1.0 mg/mL. If your concentration is too low, the metabolic rate will be slower.
AS4-MS-003 How can I accurately determine the half-life of this compound when it is less than 5 minutes? To accurately determine a short half-life, you need to use very short incubation time points. For a half-life of less than 5 minutes, consider sampling at 0, 0.5, 1, 2, 3, and 5 minutes. This will provide enough data points in the initial rapid degradation phase to calculate the half-life accurately. Ensure rapid and complete termination of the reaction at each time point by using ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard).
AS4-MS-004 What are the known metabolites of this compound? Currently, the specific metabolic pathways and metabolites of this compound have not been extensively characterized in published literature. It is known that its metabolism is significantly accelerated in the presence of NADPH, suggesting the involvement of cytochrome P450 (CYP) enzymes.[1][2] Potential metabolic reactions could include oxidation, hydroxylation, or demethylation, which are common for complex natural products. Further investigation using techniques like high-resolution mass spectrometry is needed to identify the specific biotransformation products.
AS4-MS-005 Can I use human liver microsomes for this compound stability studies? While the initial studies reported used mouse liver microsomes, it is highly recommended to use human liver microsomes to assess the metabolic stability and potential metabolic pathways in humans.[1] This will provide more relevant data for predicting human pharmacokinetics. It is also advisable to test in microsomes from other species (e.g., rat, dog) if preclinical animal studies are planned.

Quantitative Data Summary

The following table summarizes the microsomal stability data for this compound and its analogs as reported in the literature.

CompoundMicrosomes Only (% remaining at 30 min)Microsomes + NADPH (% remaining at 30 min)Half-life (t1/2) with NADPHReference
This compound 95 ± 40< 5 min[1]
Apratoxin S7 98 ± 20< 5 min[1]
Apratoxin S8 97 ± 30< 5 min[1]
Apratoxin S9 96 ± 50< 5 min[1]

Experimental Protocols

Microsomal Stability Assay for this compound

This protocol is an adaptation based on the published procedure for this compound and general microsomal stability assay protocols.[1][3][4]

1. Materials:

  • This compound

  • Pooled Liver Microsomes (e.g., mouse or human)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System:

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium Chloride (3.3 mM)

  • Ice-cold Acetonitrile with internal standard (e.g., warfarin, tolbutamide)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system

2. Procedure:

  • Pre-warm the phosphate buffer to 37°C.

  • Prepare the microsomal suspension by diluting the microsomes in the pre-warmed phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Add the this compound stock solution to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • At specified time points (e.g., 0, 0.5, 1, 2, 3, 5 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound (this compound) over time relative to the internal standard.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Visualizations

Experimental Workflow for Microsomal Stability Assay```dot

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsomal Suspension (0.5 mg/mL in Buffer pH 7.4) B Add this compound (1 µM final) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C D->E F Sample at Time Points (0, 0.5, 1, 2, 3, 5 min) E->F G Terminate Reaction with Cold Acetonitrile + IS F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Analysis (t1/2, CLint) I->J

References

minimizing Apratoxin S4 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apratoxin S4. The information is designed to address specific issues that may be encountered during in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Sec61 translocon, a protein channel in the endoplasmic reticulum (ER) membrane.[1][2] By targeting the Sec61α subunit, it blocks the cotranslational translocation of newly synthesized secretory and transmembrane proteins into the ER.[3][4] This leads to the downregulation of various cell surface receptors, such as receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors like VEGF-A.[5][6][7] This disruption of the secretory pathway is the basis for its anticancer and anti-angiogenic activities.[8][9]

Q2: How was the toxicity of this compound minimized compared to its parent compound, Apratoxin A?

A2: this compound was developed through rational drug design to improve in vivo tolerability compared to the natural product Apratoxin A.[3][10] Apratoxin A possesses an α,β-unsaturated carbonyl system (a Michael acceptor) that was linked to irreversible, off-target toxicity, likely through nonspecific reactions with cellular nucleophiles like glutathione.[3] this compound was designed as a hybrid of Apratoxin A and the less active Apratoxin E, retaining the potent pharmacophore but lacking the Michael acceptor, which resulted in a much better-tolerated compound in animal models.[3][5]

Q3: What are the expected signs of toxicity in animal models treated with this compound?

A3: While this compound is better tolerated than Apratoxin A, dose-dependent toxicity can still occur. In mouse models, high doses (e.g., ≥0.375 mg/kg) have been associated with reversible toxicity, primarily observed as weight loss.[6] Unlike the irreversible toxicity of Apratoxin A, mice treated with high doses of this compound typically recover when the administration is discontinued.[6] Researchers should implement a thorough monitoring plan that includes daily body weight measurements, general health observations (activity levels, grooming), and consider histological assessments of major organs like the liver and kidneys at the end of the study.[6]

Q4: What is a recommended starting dose for in vivo efficacy studies in mice?

A4: Based on published studies, a daily intraperitoneal (i.p.) injection of 0.25 mg/kg has been shown to be effective in reducing tumor growth in HCT116 colorectal cancer xenograft models without causing evident toxicity (e.g., weight loss).[6][11] However, it is crucial to perform a dose-finding or tolerability study for your specific animal model and cancer cell line to determine the optimal therapeutic dose with minimal side effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Animal Mortality
Potential Cause Troubleshooting Step
Dose Miscalculation or Overdose Double-check all calculations for dosing solutions. Ensure the correct animal body weights are used.
Vehicle-Related Toxicity Run a control group treated with the vehicle alone to rule out any adverse effects from the solvent (e.g., DMSO, Cremophor EL).
Compound Instability This compound can be sensitive to acid-induced dehydration, which leads to a much less active compound.[3][5] Ensure proper storage of the compound and formulated doses. Prepare dosing solutions fresh if stability is a concern.
Model Sensitivity The specific animal strain or cancer model may be more sensitive to this compound. Perform a dose-escalation study starting with a lower dose to establish the maximum tolerated dose (MTD).
Issue 2: Lack of Efficacy in an In Vivo Model
Potential Cause Troubleshooting Step
Sub-therapeutic Dosing The administered dose may be too low for the specific tumor model. If no toxicity is observed, consider a dose-escalation study to determine if higher, well-tolerated doses yield an anti-tumor response.
Compound Deactivation As mentioned, dehydration can deactivate this compound.[3][5] Verify the stability of your compound stock and dosing solutions. Consider performing LC-MS analysis to confirm the integrity of the compound.
Tumor Model Resistance The specific cancer cell line may be resistant to Sec61 inhibition or may not rely heavily on the secretory pathways targeted by this compound. Confirm the in vitro sensitivity of your cell line to this compound before initiating large-scale in vivo studies.
Pharmacokinetics/Bioavailability The route of administration may not be optimal for achieving sufficient tumor exposure. While i.p. administration has been shown to be effective, other routes may require formulation adjustments.[6] Tissue distribution studies have shown that apratoxins can accumulate in organs with high exocrine function, like the pancreas.[9]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Analogs

Compound Cell Line Assay IC₅₀ / CC₅₀ Reference
This compound HCT116 Cell Viability ~3.2 nM [11]
This compound PANC-1 VEGF-A Secretion ~1 nM [9]
This compound Various Flaviviruses Antiviral Activity 0.46 nM - 170 nM [2]

| Apratoxin S8 | HCT116 | VEGF-A Secretion | 470 pM |[3] |

Table 2: In Vivo Dosing and Observations

Compound Animal Model Dose & Route Key Observation Reference
This compound HCT116 Xenograft (nu/nu mice) 0.25 mg/kg, daily i.p. Significant antitumor effect without evident toxicity. [6]
Apratoxin A HCT116 Xenograft (nu/nu mice) ≥0.375 mg/kg, daily i.p. Irreversible toxicity (continued weight loss, death). [6]

| This compound | HCT116 Xenograft (nu/nu mice) | High Doses | Reversible toxicity (weight loss recovered after stopping treatment). |[6] |

Experimental Protocols

Protocol 1: General Procedure for In Vivo Antitumor Efficacy Study

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., nu/nu mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment and control groups.

  • Treatment Administration: Prepare this compound in a suitable vehicle (e.g., DMSO/Cremophor EL/saline). Administer the drug via the desired route (e.g., intraperitoneal injection) at the determined dose (e.g., 0.25 mg/kg) and schedule (e.g., daily). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight daily or at least 3 times per week.

    • Perform daily health checks for signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study period.

  • Analysis: Excise tumors for weight measurement and downstream analysis (e.g., immunoblotting for receptor levels like VEGFR2).[6] Collect major organs for histological analysis.

Visualizations

Caption: Mechanism of this compound inhibiting protein translocation at the Sec61 complex.

Troubleshooting_Workflow Start Experiment Start: In Vivo Study with this compound Outcome Observe Outcome Start->Outcome HighTox High Toxicity / Mortality Observed Outcome->HighTox High Toxicity? YES NoEfficacy Lack of Efficacy Outcome->NoEfficacy High Toxicity? NO Efficacy? NO CheckDose Verify Dose Calculation & Animal Weights HighTox->CheckDose VehicleControl Run Vehicle-Only Control Group CheckDose->VehicleControl DoseEscalation Perform MTD Study (Start with lower dose) VehicleControl->DoseEscalation CheckCompound Confirm Compound Stability (e.g., via LC-MS) NoEfficacy->CheckCompound CheckInVitro Confirm In Vitro Sensitivity of Cell Line CheckCompound->CheckInVitro IncreaseDose Consider Dose Escalation (if no toxicity) CheckInVitro->IncreaseDose

Caption: Troubleshooting workflow for common issues in this compound animal studies.

References

troubleshooting inconsistent Apratoxin S4 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Apratoxin S4. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in various experimental settings.

Q1: I am observing inconsistent cytotoxicity (IC50 values) for this compound in my cancer cell line experiments. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting points:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1][2] For instance, it has shown potent activity against lung, head and neck, bladder, and pancreatic cancer cells, with some selectivity observed in breast cancer subtypes.[1][2] Ensure you are using a consistent cell line and passage number.

  • Compound Stability and Storage: this compound, like many natural product derivatives, can be sensitive to storage conditions. It is known to be sensitive to acid-induced dehydration, which can lead to a significant decrease in activity.[3][4]

    • Recommendation: Store this compound as a stock solution in a suitable solvent (e.g., EtOH) at -20°C or -80°C.[1][5] Minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.

  • Experimental Conditions:

    • Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can influence growth rates and drug response.

    • Incubation Time: Cytotoxicity is time-dependent. Standard assays often involve incubation for 48 hours.[1] Ensure your incubation times are consistent.

    • Solvent Control: Always include a solvent control (e.g., EtOH) to account for any effects of the vehicle on cell viability.[1]

Q2: My Western blot results show variable downregulation of Receptor Tyrosine Kinases (RTKs) after this compound treatment. How can I troubleshoot this?

A2: Variability in RTK downregulation is a known phenomenon and can be influenced by the specific cellular context.[1][2]

  • Differential Substrate Selectivity: this compound can exhibit differential substrate selectivity. For example, in breast cancer cells, it has been shown to selectively target HER3 over HER2.[1][2] The concentration required to inhibit certain receptors can also vary.[1][2]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for downregulating your specific RTK of interest in your chosen cell line. A typical time point for observing RTK downregulation is 24 hours.[1]

  • Cellular Context: The genetic background of the cell line, such as the presence of KRAS mutations, can influence the response to this compound.[1][2] It has been shown to be effective in KRAS mutant backgrounds where direct RTK inhibitors may fail.[1]

  • Antibody Quality: Ensure the primary antibodies used for Western blotting are specific and validated for the target RTKs.

Q3: I am not observing the expected antiangiogenic effects of this compound in my HUVEC tube formation assay. What could be wrong?

A3: this compound is a potent inhibitor of angiogenesis.[1][6][7] If you are not seeing the expected results, consider the following:

  • Concentration and Treatment Time: Antiangiogenic effects, such as the inhibition of tube formation in HUVECs, have been observed with this compound treatment.[1] A typical incubation time for HUVEC viability assays is 14 hours.[1] Ensure you are using an appropriate concentration range and incubation time.

  • Mechanism of Action: The antiangiogenic effect of this compound is mediated by preventing the cotranslational translocation of VEGF and other proangiogenic factors, as well as their receptors like VEGFR2.[2][6]

    • Recommendation: To confirm the mechanism, you can measure the levels of secreted VEGF in the culture medium by ELISA and assess the protein levels of VEGFR2 in HUVEC lysates by Western blot.[6][8]

Q4: Can this compound be used for in vivo studies? What are the key considerations?

A4: Yes, this compound has demonstrated in vivo antitumor efficacy in xenograft mouse models.[3][4][8]

  • Tolerability: Synthetic analogues like this compound have been developed to improve in vivo tolerability compared to the parent compound, Apratoxin A.[3][4]

  • Dosing and Administration: In studies, this compound has been administered via intraperitoneal (i.p.) injection.[8] The optimal dosing schedule and concentration will need to be determined for your specific animal model.

  • Stability: While designed for improved stability, the in vivo metabolic fate of the compound should be considered.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies to aid in experimental design and data comparison.

Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
HCT116Colorectal~1-248 h
VariousLung, Head & Neck, Bladder, PancreaticLow-nanomolar to sub-nanomolar48 h
VariousBreast Cancer (ER+ and Triple Negative)More potent48 h
VariousBreast Cancer (HER2+)Less potent48 h

Data synthesized from multiple sources.[1][3][4]

Table 2: Antiviral Activity of this compound

VirusCell LineIC50 (nM)
SARS-CoV-2Human cellsSubnanomolar
Influenza AHuman cellsSubnanomolar
Flaviviruses (Zika, West Nile, Dengue)Huh7.50.46 - 170

Data sourced from multiple studies.[5][9]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound or a solvent control (e.g., EtOH).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 value using non-linear regression analysis.[1]

2. Western Blot Analysis for RTK Downregulation

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with various concentrations of this compound for 24 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target RTK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway: this compound Mechanism of Action

ApratoxinS4_Mechanism cluster_ER Endoplasmic Reticulum Sec61 Sec61 Proteasomal_Degradation Proteasomal Degradation Sec61->Proteasomal_Degradation Blocked Translocation leads to Apratoxin_S4 Apratoxin_S4 Apratoxin_S4->Sec61 Inhibits Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (e.g., RTK, Growth Factor) Ribosome->Nascent_Polypeptide Translation mRNA mRNA Nascent_Polypeptide->Sec61 Cotranslational Translocation RTK_Downregulation RTK Downregulation Proteasomal_Degradation->RTK_Downregulation GF_Secretion_Inhibition Growth Factor Secretion Inhibition Proteasomal_Degradation->GF_Secretion_Inhibition Anticancer_Effect Anticancer Effect RTK_Downregulation->Anticancer_Effect GF_Secretion_Inhibition->Anticancer_Effect Antiangiogenic_Effect Antiangiogenic Effect GF_Secretion_Inhibition->Antiangiogenic_Effect

Caption: Mechanism of this compound action via Sec61 inhibition.

Experimental Workflow: Troubleshooting Inconsistent Cytotoxicity

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Compound Check Compound Storage & Handling Start->Check_Compound Check_Cells Verify Cell Line (Passage, Identity) Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Compound_OK Compound OK? Check_Compound->Compound_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol OK? Check_Protocol->Protocol_OK New_Aliquot Use Fresh Aliquot of this compound Compound_OK->New_Aliquot No Consistent_Results Consistent Results Compound_OK->Consistent_Results Yes New_Cells Thaw New Vial of Cells Cells_OK->New_Cells No Cells_OK->Consistent_Results Yes Standardize_Protocol Standardize Seeding, Incubation, etc. Protocol_OK->Standardize_Protocol No Protocol_OK->Consistent_Results Yes New_Aliquot->Consistent_Results New_Cells->Consistent_Results Standardize_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent IC50 results.

Logical Relationship: Factors Influencing this compound Efficacy

Efficacy_Factors cluster_Cellular Cellular cluster_Compound Compound cluster_Experimental Experimental Efficacy This compound Efficacy Cellular_Factors Cellular Factors Efficacy->Cellular_Factors Compound_Factors Compound Factors Efficacy->Compound_Factors Experimental_Factors Experimental Factors Efficacy->Experimental_Factors Cell_Line Cell Line Type Cellular_Factors->Cell_Line KRAS_Status KRAS Mutation Status Cellular_Factors->KRAS_Status RTK_Expression RTK Expression Profile Cellular_Factors->RTK_Expression Concentration Concentration Compound_Factors->Concentration Stability Stability/Degradation Compound_Factors->Stability Incubation_Time Incubation Time Experimental_Factors->Incubation_Time Assay_Type Assay Type Experimental_Factors->Assay_Type

References

Technical Support Center: Synthesis of Apratoxin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of apratoxin analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the major synthetic challenges in the total synthesis of apratoxin and its analogues?

The total synthesis of apratoxins is a complex undertaking with several significant challenges. These include the construction and maintenance of the sensitive β-hydroxy-2,4-disubstituted thiazoline (B8809763) moiety, which is susceptible to side reactions like acid hydrolysis, epimerization, and elimination.[1] Another major hurdle is the macrocyclization step, particularly the formation of the ester linkage between the C-terminal proline and the sterically hindered C39 hydroxyl group, which has proven to be difficult.[1] Furthermore, achieving stereocontrol throughout the synthesis of the intricate polyketide chain, which contains multiple chiral centers, presents a considerable challenge.[2] Previous syntheses have often involved lengthy reaction sequences, with some routes requiring 12 to 20 steps just to prepare the key polyketide fragment.[3][4][5]

Q2: Are there any common side reactions to be aware of during the synthesis?

Yes, several side reactions can occur. The thiazoline ring is particularly sensitive; for instance, the hydroxy group at C35 is prone to acid-induced dehydration, leading to the formation of a double bond between C34 and C35, which significantly reduces the compound's activity.[6][7] Epimerization at the C34 chiral center is also a risk.[6][7] Additionally, intermediates with α,β-unsaturated carbonyl systems can undergo Michael additions with thiol-containing compounds.[7] During the synthesis of certain analogues, dehydration can also be a significant issue during thiazoline ring formation and macrocyclization steps.[6]

Q3: What strategies have been successful in overcoming the challenge of thiazoline ring formation?

A particularly successful method for constructing the sensitive thiazoline moiety is the use of an intramolecular Staudinger reduction followed by an aza-Wittig (S-aW) reaction.[1] This approach involves an α-azido thiol ester intermediate which, when treated with triphenylphosphine (B44618), generates a phosphinimine that undergoes an intramolecular aza-Wittig reaction with the adjacent thioester to form the thiazoline ring in high yield under neutral, anhydrous conditions.[1] This method has been shown to be effective in the late-stage installation of the thiazoline moiety.[2] Other methods have also been explored, including modifications of Kelly's methods to induce thiazoline ring formation.[6]

Q4: How can the difficulties with macrocyclization be addressed?

While macrolactonization between the proline carboxylate and the C39 hydroxyl has been challenging, alternative macrocyclization strategies have been successfully employed.[1] One effective approach is to perform a macrolactamization between the proline and N-Me-Ile residues.[1] Solid-phase peptide synthesis followed by solution-phase macrolactamization has also been used to successfully synthesize apratoxin A and its analogues in high overall yield.[8][9][10]

Troubleshooting Guides

Problem 1: Low yield during the reduction of a conjugated double bond.
  • Symptom: Reduction of a conjugated double bond, for example using NaBH₄ in ethanol, results in a low yield (e.g., around 35%).[6][7]

  • Possible Cause: The reaction conditions may not be optimal for this specific substrate.

  • Troubleshooting Steps:

    • Alternative Reagents: Attempting hydrogenation with a different catalyst system, such as Wilkinson's catalyst (RhCl(PPh₃)₃) with H₂ in toluene, can be explored. However, be aware that this may not necessarily improve the yield and could introduce purification challenges.[6][7]

    • Convergent Synthesis: If the low-yielding step is not part of the longest linear sequence in a convergent synthesis, it may not be detrimental to the overall yield.[6][7] Consider the overall synthetic strategy to determine the impact of this step.

Problem 2: Dehydration of the C35 hydroxyl group.
  • Symptom: Loss of the hydroxyl group at C35 and formation of a double bond between C34 and C35, particularly under acidic conditions. This leads to a significant decrease in biological activity.[6][7]

  • Possible Cause: The C35 hydroxyl group is sensitive to acid-induced dehydration.[6][7]

  • Troubleshooting Steps:

    • Analogue Design: To mitigate this, consider designing analogues with modifications at the C34 position. For example, introducing a gem-dimethyl group at C34 can prevent dehydration and has been shown to be synthetically accessible.[6]

    • Reaction Conditions: Carefully control the pH during all synthetic steps and purification to avoid acidic conditions.

Problem 3: Epimerization at the C34 position.
  • Symptom: Formation of the C34 epimer as a side product.

  • Possible Cause: The C34 chiral center is susceptible to epimerization.[6][7]

  • Troubleshooting Steps:

    • Analogue Design: Similar to preventing dehydration, introducing a gem-dimethyl group at C34 removes this chiral center, thus eliminating the possibility of epimerization.[6]

    • Biological Activity Consideration: It is worth noting that in some cases, the C34 epimer has shown comparable biological potency to the natural configuration.[6][7][8] Therefore, if separation is difficult, the biological activity of the mixture could be assessed.

Problem 4: Low overall yield and lengthy synthetic sequence.
  • Symptom: The total synthesis requires a high number of steps, leading to a low overall yield.

  • Possible Cause: Inefficient synthetic route with multiple low-yielding steps.

  • Troubleshooting Steps:

    • Route Optimization: Explore more recent and optimized synthetic routes. For example, catalysis-driven, redox-economical strategies have been developed to prepare the key polyketide fragment in as few as six steps, a significant improvement over earlier syntheses.[3][4][5]

    • Convergent vs. Linear Approach: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, can be more efficient than a linear synthesis.[6][7]

    • Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis for the peptide fragment can streamline that portion of the synthesis.[8][9][10]

Quantitative Data Summary

Analogue/IntermediateSynthetic Step/OverallYield (%)Reference
Apratoxin S4 (1a)Overall (optimized)5.0[6]
Apratoxin S7 (1b)OverallLower than 1a[6]
Apratoxin S8 (1c)OverallLower than 1a[6]
Apratoxin S8 (1c)Macrocyclization70[6]
Saturated compounds 31a/31bReduction of conjugated double bond (NaBH₄)35[6][7]
Carboxylic acid 4aOxidation of 21a83[6]
Carboxylic acid 4bOxidation of 21b80[6]
Apratoxin M7 (4g)Total yield from solid support16-44[9]
Polyketide fragmentMatteson homologation (5 steps)27[11][12]

Key Experimental Protocols

Protocol 1: Thiazoline Formation via Intramolecular Staudinger/aza-Wittig (S-aW) Reaction

This protocol describes the key step for the formation of the thiazoline ring from an α-azido thiol ester intermediate.

  • Reactants: α-azido thiol ester (e.g., compound 45 in Forsyth et al.), triphenylphosphine (Ph₃P).[1]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Procedure:

    • Dissolve the α-azido thiol ester in anhydrous THF under an inert atmosphere (e.g., argon).

    • Add a solution of triphenylphosphine in anhydrous THF to the reaction mixture.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting thiazoline product by column chromatography.[1]

Protocol 2: Solid-Phase Synthesis and Macrolactamization of Apratoxin Analogues

This protocol outlines the general procedure for synthesizing apratoxin analogues using a solid-phase approach for the peptide fragment followed by cyclization in solution.

  • Solid Support: Trityl-functionalized resin (e.g., SynPhase Lanterns).[8][9]

  • Procedure:

    • Peptide Synthesis: Assemble the linear peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis protocols.[8][9]

    • Cleavage: Cleave the linear peptide from the resin using a suitable cleavage cocktail (e.g., 30% 1,1,1,3,3,3-hexafluoroisopropyl alcohol in CH₂Cl₂).[9]

    • Macrolactamization:

      • Dissolve the crude linear peptide in a suitable solvent (e.g., DMF or CH₂Cl₂) at a high dilution (e.g., 1 mM) to favor intramolecular cyclization.

      • Add a coupling reagent (e.g., HATU) and a base (e.g., DIEA).[9]

      • Stir the reaction mixture at room temperature until the cyclization is complete, monitoring by LC-MS.

    • Purification: Purify the cyclic peptide by preparative high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_Challenges Total_Synthesis Total Synthesis of Apratoxin Analogues Challenges Key Challenges Total_Synthesis->Challenges Thiazoline Thiazoline Formation & Stability Challenges->Thiazoline Macrocyclization Macrocyclization Challenges->Macrocyclization Stereocontrol Polyketide Stereocontrol Challenges->Stereocontrol Yield Low Yields & Long Sequences Challenges->Yield

Caption: Key challenges in the total synthesis of apratoxin analogues.

Troubleshooting_Workflow Start Experimental Problem Encountered Low_Yield Low Yield Symptom: Lower than expected product Causes: Suboptimal reagents, Poor reaction kinetics Start->Low_Yield Side_Reaction Side Reaction Symptom: Unwanted byproducts Causes: Instability of functional groups, Harsh reaction conditions Start->Side_Reaction Purification_Issue Purification Difficulty Symptom: Inseparable mixture Causes: Similar polarity of products, Catalyst residues Start->Purification_Issue Solution1 Optimize Reaction Conditions (e.g., alternative catalyst) Low_Yield->Solution1 Solution2 Modify Synthetic Strategy (e.g., analogue design, protecting groups) Low_Yield->Solution2 Side_Reaction->Solution2 Solution3 Improve Purification Method (e.g., different chromatography) Purification_Issue->Solution3

Caption: A logical workflow for troubleshooting common synthesis problems.

Thiazoline_Side_Reactions Thiazoline_Moiety Thiazoline Moiety Dehydration Dehydration (C34-C35) Thiazoline_Moiety->Dehydration Acidic conditions Epimerization Epimerization (C34) Thiazoline_Moiety->Epimerization Mild acid/base Hydrolysis Acid Hydrolysis Thiazoline_Moiety->Hydrolysis Acidic conditions Elimination Elimination of β-substituent Thiazoline_Moiety->Elimination

Caption: Common side reactions involving the sensitive thiazoline moiety.

References

improving the therapeutic index of Apratoxin S4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Apratoxin S4. Our goal is to help you overcome common challenges and improve the therapeutic index of this potent anticancer and antiviral agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Sec61, a protein translocon in the endoplasmic reticulum (ER).[1][2] By targeting Sec61α, this compound prevents the cotranslational translocation of secretory proteins into the ER.[1][3] This leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and inhibits the secretion of growth factors and cytokines, giving it a dual punch against cancer cells that rely on autocrine loops.[3][4][5]

Q2: Why was this compound developed, and how does it differ from its parent compound, Apratoxin A?

Apratoxin A, a natural product, exhibited potent in vitro activity but was not well-tolerated in vivo, showing irreversible toxicity.[4] This toxicity was attributed to the presence of a Michael acceptor in its structure, which could lead to non-specific reactions with cellular nucleophiles.[4] this compound was rationally designed as a hybrid of Apratoxins A and E to remove this liability while retaining high potency.[4][6] Consequently, this compound demonstrated improved tolerability and superior in vivo antitumor activity compared to Apratoxin A.[4][7]

Q3: What are the known dose-limiting toxicities of this compound?

Preclinical studies have shown that this compound is significantly better tolerated than Apratoxin A.[4] In ocular angiogenic disease models, it has been used at a concentration of 0.25 mg/kg without observable toxicity or histological abnormalities.[1] While specific high-dose toxicity studies are not extensively detailed in the provided literature, the focus has been on its efficacy at non-toxic concentrations. Further analogs, such as Apratoxin S10, have also been developed and have shown potent growth inhibition and antiangiogenic effects without overt toxicity.[8][9]

Q4: Are there newer analogs of this compound with potentially better therapeutic indices?

Yes, ongoing research has led to the development of several analogs. Apratoxin S8 was designed to have less propensity for deactivation via dehydration and has shown efficacy in a human HCT116 xenograft mouse model.[4][7][10] Apratoxin S9, an epimer of S4, exhibited even greater in vitro potency with subnanomolar IC50 values.[7] More recently, Apratoxin S10 has been highlighted as a dual inhibitor of angiogenesis and cancer cell growth with improved stability, selectivity, and potency, showing promise in treating highly vascularized tumors without overt toxicity.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High in vitro cytotoxicity in non-cancerous cell lines 1. Off-target effects at high concentrations. 2. Contamination of the cell culture. 3. Incorrect dosage calculation.1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity to normal cells. 2. Ensure aseptic techniques and test for mycoplasma contamination. 3. Double-check all calculations and dilutions.
Inconsistent results in cell-based assays 1. Variability in cell passage number. 2. Instability of this compound in the culture medium. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare fresh solutions of this compound for each experiment. Although more stable than some analogs, prolonged incubation in aqueous media can lead to degradation. 3. Standardize all incubation times precisely.
Lack of in vivo efficacy in xenograft models 1. Poor bioavailability or rapid metabolism of this compound. 2. Suboptimal dosing schedule. 3. Tumor model resistance.1. Consider co-administration with a vehicle that enhances solubility and stability. 2. Apratoxin A's activity was found to be reversible, necessitating a chronic dosing schedule. A similar approach may be needed for this compound.[5] 3. Confirm the expression of relevant RTKs and growth factors in your chosen tumor model.
Observed in vivo toxicity 1. The dose is too high for the specific animal model. 2. Issues with the formulation or vehicle.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. 2. Ensure the vehicle is well-tolerated and does not cause adverse effects on its own.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Analogs

CompoundCell LineAssayIC50 / GI50Reference
This compoundHCT116Cell Viability (48h)Low nM[4]
This compoundPancreatic Cancer CellsCell ViabilityLow nM to sub-nM[3]
This compoundLung, Head & Neck, Bladder Cancer CellsCell ViabilityLow nM to sub-nM[3][11]
Apratoxin S8HCT116VEGF-A Secretion (12h)~470 pM[4][10]
Apratoxin S9HCT116Cell Viability (48h)Sub-nM[7]
Apratoxin S10PANC-1Cell ViabilityLow nM[12]

Table 2: In Vivo Efficacy of Apratoxin Analogs

CompoundAnimal ModelTumor TypeDoseOutcomeReference
This compoundNude MouseHCT116 XenograftNot specifiedSignificant tumor growth retardation[5]
Apratoxin S8Nude MouseHCT116 XenograftNot specifiedEfficacious[4][7][10]
Apratoxin S10Orthotopic PDX MousePancreatic CancerNot specifiedPotent inhibition of tumor growth[12]

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

2. Western Blot Analysis for RTK Downregulation

  • Objective: To assess the effect of this compound on the protein levels of specific RTKs.

  • Materials:

    • Cancer cell line

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target RTKs (e.g., EGFR, MET) and a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with varying concentrations of this compound for 24 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the antitumor activity of this compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Cancer cells (e.g., HCT116)

    • Sterile saline or appropriate vehicle

    • This compound

    • Calipers

  • Procedure:

    • Subcutaneously inject 1 x 10^6 HCT116 cells in 100 µL of sterile saline into the flank of each mouse.[4]

    • Allow the tumors to reach a palpable size (e.g., 100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) or the vehicle to the respective groups according to the desired dosing schedule (e.g., daily).

    • Measure tumor dimensions with calipers daily or every other day and calculate tumor volume using the formula: (Width² x Length) / 2.[4]

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

Visualizations

Apratoxin_S4_Mechanism_of_Action Sec61 Sec61 Translocon Cell_Surface Cell Surface Receptors Extracellular_Space Secreted Growth Factors Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide (RTKs, Growth Factors) Ribosome->Nascent Polypeptide Translation mRNA mRNA Nascent Polypeptide->Sec61 Translocation Degradation Proteasomal Degradation Nascent Polypeptide->Degradation Blocked Translocation Apratoxin_S4 This compound Apratoxin_S4->Sec61

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo Start Start Cell_Culture 1. Culture HCT116 Cancer Cells Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Grow Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Mouse Health Treatment->Monitoring Analysis 7. Excise Tumors for Ex Vivo Analysis Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo xenograft studies.

Troubleshooting_Logic Problem Lack of In Vivo Efficacy? Check_Dose Is the dose optimal? Problem->Check_Dose Yes Check_Schedule Is the dosing schedule chronic? Problem->Check_Schedule Yes Check_Model Is the tumor model appropriate? Problem->Check_Model Yes Solution_Dose Perform MTD study Check_Dose->Solution_Dose No Solution_Schedule Implement daily dosing Check_Schedule->Solution_Schedule No Solution_Model Validate RTK expression Check_Model->Solution_Model No

Caption: Troubleshooting logic for in vivo experiments.

References

Validation & Comparative

Apratoxin S4 Demonstrates Superior In Vivo Efficacy and Safety Profile Compared to Apratoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Apratoxin S4, a synthetic analog of the marine natural product Apratoxin A, exhibits significantly improved in vivo antitumor efficacy and a superior safety profile, positioning it as a more viable candidate for further oncological drug development. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the key differences in the in vivo performance of these two potent Sec61 inhibitors.

Both this compound and its parent compound, Apratoxin A, exert their cytotoxic effects by targeting the Sec61 translocon, a critical component of the protein secretion pathway in the endoplasmic reticulum. This inhibition disrupts the biogenesis of numerous proteins involved in cancer cell proliferation and survival, including receptor tyrosine kinases (RTKs) and growth factors. However, the therapeutic potential of Apratoxin A has been hampered by its narrow therapeutic window and significant in vivo toxicity.

Superior Antitumor Efficacy of this compound

In vivo studies, particularly in colorectal cancer xenograft models, have consistently demonstrated the enhanced therapeutic index of this compound. While both compounds show antitumor activity, this compound achieves greater tumor growth inhibition at well-tolerated doses.

A key study utilizing a HCT116 human colorectal carcinoma xenograft mouse model showed that this compound had greater potency and efficacy compared to Apratoxin A[1]. While specific quantitative data from a direct head-to-head comparison in a single study is limited in the public domain, the collective evidence points towards the superiority of this compound.

ParameterThis compoundApratoxin ASource
Tumor Model HCT116 Colorectal Cancer XenograftHCT116 Colorectal Cancer Xenograft[1]
Efficacy Greater potency and efficacyAntitumor efficacy observed, but limited by toxicity[1]
Tolerability Much better tolerated in vivoIrreversible toxicity and not well-tolerated[1]

Reduced Toxicity: A Key Advantage for this compound

The primary limitation of Apratoxin A in a therapeutic setting is its severe, irreversible toxicity observed in animal models[1]. This toxicity is attributed to the presence of a Michael acceptor in its chemical structure, which can lead to non-specific reactions with cellular nucleophiles. In contrast, this compound was rationally designed to lack this reactive moiety, resulting in a significantly improved safety profile[1].

ParameterThis compoundApratoxin ASource
Toxicity Much better toleratedIrreversible toxicity[1]
Structural Feature Lacks a Michael acceptorContains a Michael acceptor[1]
Therapeutic Window Wider therapeutic windowNarrow therapeutic window

Mechanism of Action: A Shared Pathway

Both this compound and Apratoxin A share a common mechanism of action by inhibiting the Sec61 translocon. This leads to the disruption of cotranslational translocation of newly synthesized proteins into the endoplasmic reticulum, ultimately causing downregulation of key signaling molecules involved in cancer progression.

G cluster_0 Cellular Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Endoplasmic Reticulum cluster_4 Downstream Signaling Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds Proliferation Proliferation RTK->Proliferation Survival Survival RTK->Survival Angiogenesis Angiogenesis RTK->Angiogenesis Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide mRNA mRNA mRNA->Ribosome Translation Sec61 Sec61 Translocon Nascent Polypeptide->Sec61 Cotranslational Translocation This compound / A This compound / A This compound / A->Sec61 Inhibits

Shared mechanism of action for this compound and Apratoxin A.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vivo efficacy of apratoxins in a HCT116 xenograft mouse model, based on information from multiple sources.

1. Cell Culture and Animal Models:

  • Cell Line: HCT116 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • HCT116 cells are harvested during the logarithmic growth phase.

  • A suspension of a specified number of cells (e.g., 1 x 10^6 to 5 x 10^6) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width^2)/2).

  • When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

  • This compound or Apratoxin A is administered via a specified route (e.g., intraperitoneal injection) and schedule. A vehicle control group receives the delivery vehicle alone.

4. Efficacy and Toxicity Assessment:

  • Antitumor Efficacy: Tumor volumes are measured throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.

  • Toxicity: Animal body weight is monitored as a general indicator of health. Any signs of distress or adverse effects are recorded. At the end of the study, organs may be harvested for histological analysis.

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Analysis A HCT116 Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection B->C D Tumor Growth Monitoring C->D E Randomization D->E F Drug Administration E->F G Efficacy & Toxicity Assessment F->G H Data Analysis G->H

Experimental workflow for in vivo efficacy studies.

References

A Comparative Guide to Sec61 Inhibitors: Apratoxin S4 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum, is a critical component of the cellular machinery responsible for the processing and transport of a vast number of proteins. Its essential role in cell function and its overexpression in certain cancers and involvement in viral infections have made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of Apratoxin S4, a potent marine-derived Sec61 inhibitor, with other notable inhibitors of this channel, supported by experimental data and detailed protocols.

Mechanism of Action: A Shared Target, Nuanced Interactions

Sec61 inhibitors, including this compound, mycolactone (B1241217), cotransin (B10778824), and eeyarestatin I, all function by obstructing the Sec61 channel, thereby preventing the translocation of newly synthesized polypeptides into the endoplasmic reticulum. This disruption of protein secretion and membrane protein integration leads to cellular stress and, ultimately, apoptosis in rapidly dividing cells like cancer cells, or inhibits the production of viral proteins necessary for replication.[1]

While the primary target is the same, the specific binding sites and the conformational changes induced by each inhibitor can differ, leading to variations in their substrate selectivity and overall biological activity. For instance, studies have shown that while many inhibitors bind to a common lipid-exposed pocket on the Sec61α subunit, the nuances of these interactions can influence which proteins are most affected.[2]

Performance Comparison: A Quantitative Look at Potency

The efficacy of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the IC50 values for this compound and other selected Sec61 inhibitors against various cancer cell lines and viruses, providing a clear comparison of their potency.

Anticancer Activity of Sec61 Inhibitors (IC50 Values)
InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound HCT116Colorectal Carcinoma0.36 - 0.52[3]
A498Kidney Carcinomalow-nanomolar[4]
Huh7Hepatocellular Carcinomalow-nanomolar[4]
MCF7Breast Cancer (ER+)<40% viability at tested conc.[1]
T47DBreast Cancer (Luminal A)<40% viability at tested conc.[1]
Mycolactone A/B L929Mouse Fibrosarcoma12 (LC50)[5]
VariousVarious40 (for IL-2 inhibition)[6]
Cotransin HEK 293 (transfected with ETBR)-5,400[7]
Primary Astrocytes (endogenous ETBR)-1,300[7]
Eeyarestatin I JEKO-1Mantle Cell Lymphoma4,000 ± 1,200[8]
HBL-2Mantle Cell Lymphoma~10,000[9]
Antiviral Activity of this compound (IC50 Values)
VirusCell LineIC50Reference
SARS-CoV-2 Vero E6170 nM[10]
Calu-30.71 nM[10]
Influenza A A549subnanomolar[10][11]
Zika Virus Huh7low-nanomolar[12]
Dengue Virus Huh7low-nanomolar[12]
West Nile Virus Huh7low-nanomolar[12]

Signaling Pathways and Cellular Consequences of Sec61 Inhibition

The inhibition of the Sec61 translocon triggers a cascade of cellular events, primarily stemming from the disruption of protein homeostasis. The accumulation of untranslocated proteins in the cytoplasm and the depletion of essential secreted and membrane proteins activate stress response pathways, such as the Unfolded Protein Response (UPR), and inhibit critical signaling pathways for cell growth and survival.

Sec61_Inhibition_Pathway cluster_inhibitor Sec61 Inhibitors cluster_sec61 ER Translocon cluster_effects Cellular Consequences This compound This compound Sec61 Sec61 Complex This compound->Sec61 Other Inhibitors Mycolactone, Cotransin, Eeyarestatin I Other Inhibitors->Sec61 Translocation_Block Protein Translocation Blockade Sec61->Translocation_Block Inhibition Protein_Accumulation Cytoplasmic Accumulation of Precursor Proteins Translocation_Block->Protein_Accumulation Secretion_Inhibition Inhibition of Secreted Protein Production (e.g., Growth Factors, Cytokines) Translocation_Block->Secretion_Inhibition Membrane_Protein_Depletion Depletion of Membrane Proteins (e.g., RTKs) Translocation_Block->Membrane_Protein_Depletion UPR Unfolded Protein Response (UPR) Protein_Accumulation->UPR Angiogenesis_Inhibition Inhibition of Angiogenesis Secretion_Inhibition->Angiogenesis_Inhibition Viral_Replication_Inhibition Inhibition of Viral Protein Production Secretion_Inhibition->Viral_Replication_Inhibition Apoptosis Apoptosis Membrane_Protein_Depletion->Apoptosis via RTK downregulation UPR->Apoptosis

Caption: General signaling pathway of Sec61 inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the performance of Sec61 inhibitors.

In Vitro Translation and Translocation Assay

This assay directly assesses the ability of a compound to inhibit the translocation of a nascent polypeptide into microsomes, which are vesicles derived from the endoplasmic reticulum.

In_Vitro_Translation_Workflow cluster_materials Materials cluster_procedure Procedure Lysate Rabbit Reticulocyte Lysate Translation 1. In Vitro Translation: Combine Lysate, mRNA, and [35S]-Methionine Lysate->Translation mRNA mRNA (e.g., preprolactin) mRNA->Translation Amino_Acids [35S]-Methionine Amino_Acids->Translation Microsomes Canine Pancreatic Rough Microsomes Incubation 2. Pre-incubation: Incubate Microsomes with Inhibitor Microsomes->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Translocation 3. Translocation Reaction: Combine Translation Mix and Pre-incubated Microsomes Translation->Translocation Incubation->Translocation Protease 4. Protease Protection Assay: Treat with Proteinase K Translocation->Protease Analysis 5. Analysis: SDS-PAGE and Autoradiography Protease->Analysis

Caption: Workflow for in vitro translation/translocation assay.

Protocol:

  • In Vitro Translation: Program a rabbit reticulocyte lysate system with the mRNA encoding a precursor protein (e.g., preprolactin) in the presence of [35S]-Methionine to synthesize a radiolabeled protein.[13]

  • Microsome and Inhibitor Incubation: In a separate tube, pre-incubate canine pancreatic rough microsomes with the test compound (or DMSO as a control) for 30 minutes on ice.[13]

  • Translocation Reaction: Combine the translation mix with the pre-incubated microsomes and incubate at 30°C for 60 minutes to allow for protein translocation into the microsomes.[13]

  • Protease Protection: Following the translocation reaction, treat the samples with Proteinase K. Proteins that have been successfully translocated into the microsomes will be protected from digestion.[13]

  • Analysis: Analyze the samples by SDS-PAGE and autoradiography. A protected protein will appear as a band on the autoradiogram, indicating successful translocation. The intensity of this band will decrease in the presence of an effective Sec61 inhibitor.[13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_procedure Procedure Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add varying concentrations of the inhibitor Cell_Seeding->Compound_Addition Incubation_24_48h 3. Incubate for 24-48 hours Compound_Addition->Incubation_24_48h MTT_Addition 4. Add MTT reagent to each well Incubation_24_48h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.[14]

  • Compound Addition: After allowing the cells to adhere overnight, add the Sec61 inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Receptor Tyrosine Kinase (RTK) Downregulation

Western blotting is used to detect specific proteins in a sample and can be employed to visualize the downregulation of RTKs, such as EGFR and MET, following treatment with a Sec61 inhibitor.

Protocol:

  • Cell Lysis: Treat cells with the Sec61 inhibitor for a specified time (e.g., 24 hours). Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the RTK of interest (e.g., anti-EGFR or anti-MET) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading between lanes.[17]

Conclusion

This compound stands out as a highly potent Sec61 inhibitor with broad-spectrum anticancer and antiviral activities. Its sub-nanomolar to low-nanomolar efficacy against a range of cancer cell lines and viruses highlights its therapeutic potential. While other Sec61 inhibitors like mycolactone and cotransin also demonstrate significant activity, their potency and substrate selectivity can vary. The choice of a particular Sec61 inhibitor for research or therapeutic development will depend on the specific application, the desired potency, and the target cell or virus. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other novel Sec61 inhibitors. Further research into the nuanced mechanisms of action of these compounds will undoubtedly pave the way for the development of more targeted and effective therapies.

References

Apratoxin S4: A Potent Inhibitor of VEGF Secretion and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the validation of Apratoxin S4's effect on Vascular Endothelial Growth Factor (VEGF) secretion and its potential as an anti-angiogenic agent.

This compound, a synthetic analog of a marine natural product, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and various ocular diseases.[1][2][3] This guide provides a comprehensive comparison of this compound with other VEGF inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.

Mechanism of Action: A Dual Approach to Inhibit Angiogenesis

Unlike many conventional anti-VEGF therapies that primarily target the VEGF ligand or its receptor, this compound employs a unique mechanism by inhibiting the cotranslational translocation of proteins into the endoplasmic reticulum.[4][5][6] It achieves this by targeting Sec61α, a key component of the protein translocation machinery.[4] This leads to a dual inhibitory effect:

  • Inhibition of VEGF Secretion: By preventing the proper processing and secretion of VEGF and other pro-angiogenic factors, this compound effectively reduces their availability in the cellular microenvironment.[4][7][8]

  • Downregulation of VEGF Receptor 2 (VEGFR2): this compound also downregulates the expression of VEGFR2, the primary receptor that mediates the pro-angiogenic signals of VEGF on endothelial cells.[1][4][8]

This dual mechanism of action suggests that this compound could be effective in overcoming resistance to traditional anti-VEGF therapies, which can be circumvented by the activation of alternative angiogenic pathways.[1][2]

Quantitative Analysis of this compound's Anti-Angiogenic Effects

Several in vitro studies have quantified the potent anti-angiogenic effects of this compound on human retinal endothelial cells (HRECs). The following table summarizes key findings:

AssayCell TypeThis compound ConcentrationKey FindingsReference
Cell Proliferation (AlamarBlue Assay) HRECs1 nMMarkedly inhibited basal and VEGF-induced cell proliferation.[1]
Cell Migration (Transwell Assay) HRECs1 nMSignificantly halted VEGF-induced cell migration.[1]
Tube Formation (Matrigel Assay) HRECs1 nMPotently suppressed VEGF-induced tube formation.[1]
Tube Formation (Matrigel Assay) HRECs25 nMBlocked the ability of HRECs to form tube-like structures.[1]
VEGFR2 and VEGFR3 Expression HRECs25 nMSignificantly suppressed the expression of VEGFR2 and VEGFR3.[1]
TGFβ1 Secretion HRECsNot specifiedReduced TGFβ1 secretion.[1]
VEGF-A Secretion A498, Huh7, NCI-H727 cancer cellsSubnanomolarPotently inhibited VEGF-A secretion.[7][8]
Comparison with Standard Anti-VEGF Therapies

The current standard of care for many angiogenesis-dependent diseases involves monoclonal antibodies or small molecule tyrosine kinase inhibitors that target the VEGF pathway.

FeatureThis compoundAflibercept (VEGF-Trap)Bevacizumab (Avastin)Sunitinib/Sorafenib
Target Sec61α (protein translocation)VEGF-A, VEGF-B, PlGFVEGF-AVEGFRs, PDGFRs, other kinases
Mechanism Inhibits secretion of multiple growth factors and downregulates their receptors.Sequesters VEGF ligands, preventing receptor binding.Neutralizes VEGF-A.Inhibits receptor tyrosine kinase activity.
Reported Advantage Dual action on ligand secretion and receptor expression; potential to overcome resistance.Broad ligand trapping.Well-established efficacy.Multi-targeted kinase inhibition.
Combination Therapy Shows a combinatorial inhibitory effect with aflibercept.[1]Standard of care.Standard of care.Used in various cancer therapies.

Experimental Protocols

The validation of this compound's effect on VEGF secretion and angiogenesis has been conducted using a variety of established in vitro and in vivo assays.

In Vitro Assays
  • Cell Proliferation Assay (AlamarBlue):

    • Human Retinal Endothelial Cells (HRECs) are seeded in a 96-well plate.

    • Cells are treated with varying concentrations of this compound or a vehicle control, in the presence or absence of VEGF.

    • After a 24-hour incubation, AlamarBlue reagent is added to the wells.

    • The fluorescence or absorbance is measured to quantify cell viability and proliferation.[9]

  • Transwell Migration Assay:

    • HRECs are seeded in the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains media with or without VEGF as a chemoattractant.

    • This compound or a vehicle control is added to the upper chamber.

    • After a specified incubation period, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted.[9]

  • Tube Formation Assay (Matrigel):

    • A layer of Matrigel is allowed to solidify in a 96-well plate.

    • HRECs are seeded on top of the Matrigel in the presence of varying concentrations of this compound or a vehicle control, with or without VEGF.

    • After incubation, the formation of capillary-like structures (tubes) is visualized under a microscope.

    • The number of branch points and total tube length are quantified using imaging software.[9]

  • Western Blot:

    • HRECs are treated with this compound or a vehicle control.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against target proteins (e.g., VEGFR2, pErk1/2) and then with secondary antibodies.

    • Protein bands are visualized and quantified.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants are collected from cells treated with this compound or a vehicle control.

    • The concentration of secreted proteins like VEGF and TGFβ1 is measured using specific ELISA kits according to the manufacturer's instructions.[1]

In Vivo Models
  • Oxygen-Induced Retinopathy (OIR) Mouse Model: This model mimics retinal neovascularization. Pups are exposed to hyperoxia and then returned to normoxia, inducing retinal ischemia and subsequent pathological angiogenesis. This compound is administered to assess its effect on neovascularization.[1][3]

  • Laser-Induced Choroidal Neovascularization (CNV) Mouse Model: This model simulates wet age-related macular degeneration. Laser photocoagulation is used to induce choroidal neovascularization, and the effect of this compound on the size and leakage of CNV lesions is evaluated.[1][3]

  • Persistent Retinal Neovascularization (PRNV) Rabbit Model: This model is used to study sustained retinal neovascularization. The efficacy of this compound in regressing these persistent abnormal vessels is assessed.[1][3]

Visualizing the Pathways and Processes

VEGF Signaling Pathway

The following diagram illustrates the canonical VEGF signaling pathway, which is a primary target for many anti-angiogenic therapies. VEGF binding to VEGFR2 on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGF signaling cascade in endothelial cells.

This compound Mechanism of Action

This diagram illustrates how this compound disrupts the production of both the VEGF ligand and its receptor, VEGFR2.

Apratoxin_S4_Mechanism cluster_synthesis Protein Synthesis & Secretion Ribosome Ribosome Sec61 Sec61 Translocon Ribosome->Sec61 Protein Translocation mRNA mRNA (VEGF, VEGFR2) mRNA->Ribosome ER Endoplasmic Reticulum Sec61->ER Secreted_VEGF Secreted VEGF ER->Secreted_VEGF Membrane_VEGFR2 Membrane-bound VEGFR2 ER->Membrane_VEGFR2 ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibits

Caption: this compound inhibits protein translocation via Sec61.

Experimental Workflow for this compound Validation

The following diagram outlines a typical experimental workflow for validating the anti-angiogenic effects of a compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation CellCulture Endothelial Cell Culture (e.g., HRECs) ProlifAssay Proliferation Assay CellCulture->ProlifAssay MigAssay Migration Assay CellCulture->MigAssay TubeAssay Tube Formation Assay CellCulture->TubeAssay WB_ELISA Western Blot & ELISA (VEGF, VEGFR2 levels) CellCulture->WB_ELISA AnimalModels Animal Models of Angiogenesis (OIR, CNV) ProlifAssay->AnimalModels Positive Results MigAssay->AnimalModels Positive Results TubeAssay->AnimalModels Positive Results WB_ELISA->AnimalModels Positive Results Treatment This compound Administration AnimalModels->Treatment Analysis Quantification of Neovascularization Treatment->Analysis DataAnalysis Data Analysis & Conclusion Analysis->DataAnalysis

Caption: Workflow for validating anti-angiogenic compounds.

References

Apratoxin S4 vs. Remdesivir: A Comparative Guide on Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global imperative for effective antiviral therapeutics has driven extensive research into novel and repurposed compounds. This guide provides a detailed, objective comparison of the antiviral activities of two such compounds: Apratoxin S4, a potent Sec61 inhibitor, and remdesivir (B604916), a well-known RNA-dependent RNA polymerase (RdRp) inhibitor. This analysis is supported by experimental data to inform future research and drug development efforts.

Executive Summary

This compound and remdesivir represent two distinct strategies for antiviral intervention. This compound is a host-directed therapeutic that inhibits the Sec61 translocon, a critical component of the host cell's protein secretion pathway, thereby disrupting the production of viral and host proteins essential for viral replication.[1][2][3] In contrast, remdesivir is a direct-acting antiviral that targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[4][5][6]

Experimental data indicates that this compound exhibits potent, subnanomolar antiviral activity against a broad range of viruses, including SARS-CoV-2, influenza A, and various flaviviruses.[7][8] Remdesivir has also demonstrated broad-spectrum activity against RNA viruses, including coronaviruses.[9][10] This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways associated with each compound.

Mechanism of Action

This compound: A Host-Directed Approach

This compound is a synthetic analog of a natural product derived from marine cyanobacteria.[7][11] Its mechanism of action centers on the inhibition of the Sec61 translocon, a protein channel in the endoplasmic reticulum (ER) membrane.[1][2] By blocking Sec61, this compound prevents the cotranslational translocation of newly synthesized viral and host secretory and membrane proteins into the ER lumen.[1][12] This disruption of protein processing and trafficking has profound effects on the viral life cycle, including:

  • Inhibition of viral glycoprotein (B1211001) production: Many viral envelope proteins, such as the SARS-CoV-2 spike protein, require processing in the ER. This compound blocks the production and trafficking of these essential proteins.[2][7]

  • Disruption of viral replication compartments: For some viruses like SARS-CoV-2, this compound has been shown to block the formation of stacked double-membrane vesicles, which are the primary sites of viral replication.[2][7]

  • Broad-spectrum potential: Because it targets a host factor utilized by many different viruses, this compound has the potential for broad-spectrum antiviral activity.[7][13] This approach may also present a higher barrier to the development of viral resistance.[3]

Remdesivir: A Direct-Acting Antiviral

Remdesivir is a prodrug of a nucleoside analog.[5][9] Once inside the host cell, it is metabolized into its active triphosphate form.[14] This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[4][14] The incorporation of the remdesivir metabolite results in delayed chain termination, effectively halting viral RNA synthesis.[5][15] This direct inhibition of the viral replication machinery is a proven strategy for antiviral therapy.[4][6]

Comparative Antiviral Activity: Quantitative Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and remdesivir against various viruses, primarily focusing on SARS-CoV-2.

Table 1: In Vitro Antiviral Activity against SARS-CoV-2

CompoundCell LineIC50 / EC50 (µM)Virus StrainReference
This compound Vero E6SubnanomolarNot Specified[7]
HeLa-hACE2SubnanomolarNot Specified[7]
Remdesivir Vero E60.22 - 0.322019-nCoV & Variants[16]
Vero E61.71Not Specified[15]
Human Airway Epithelial Cells0.0099Not Specified[17]

Table 2: Broad-Spectrum Antiviral Activity

CompoundVirusCell LineIC50 (nM)Reference
This compound Influenza A virusA549Subnanomolar[7]
Zika virusHuh7.5Low nM[7]
Dengue virusHuh7.5Low nM[7]
West Nile virusHuh7.5Low nM[7]
Remdesivir MERS-CoVNot SpecifiedNot Specified[18]
Ebola virusNot SpecifiedNot Specified[5]

Table 3: Cytotoxicity Data

CompoundCell LineCC50 (µM)Reference
This compound Human Cancer CellsLow to mid nM (24-48h)[1][3]
Remdesivir Various Human Cell Lines1.7 to >20[10][17]
Vero E6>100[16][19]

Selectivity Index (SI): The ratio of CC50 to IC50/EC50 is a critical measure of a drug's therapeutic window. This compound has demonstrated a high selectivity index, indicating that its antiviral effects occur at concentrations well below those that cause significant cytotoxicity.[7] Similarly, remdesivir also exhibits a favorable selectivity index.[10][17]

Experimental Protocols

Antiviral Activity Assays

A common method to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) involves multi-cycle virus growth assays.[7] A typical protocol is as follows:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 or HeLa-hACE2 for SARS-CoV-2) in 384-well plates and incubate overnight.[3]

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (this compound or remdesivir) for a specified period (e.g., 2 hours).[3]

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 16-72 hours).[3][20]

  • Quantification of Infection: Fix the cells and immunostain for a viral protein (e.g., nucleoprotein for SARS-CoV-2). Use a nuclear stain like DAPI to count the total number of cells.[3]

  • Data Analysis: Use automated imaging and analysis to determine the percentage of infected cells at each compound concentration. Calculate the IC50/EC50 value from the dose-response curve.

Cytotoxicity Assays

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds to the host cells.

  • Cell Seeding: Seed cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate for a period corresponding to the antiviral assay (e.g., 24-72 hours).

  • Viability Measurement: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the number of viable cells.

  • Data Analysis: Calculate the CC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound: Mechanism of Action

ApratoxinS4_Mechanism cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Ribosome Ribosome Translating mRNA Nascent_Polypeptide Nascent Polypeptide (Viral or Host) Ribosome->Nascent_Polypeptide Translation Sec61 Sec61 Translocon Nascent_Polypeptide->Sec61 Translocation ER_Lumen ER Lumen (Protein Folding & Glycosylation) Sec61->ER_Lumen Protein Entry Apratoxin_S4 This compound Apratoxin_S4->Sec61 Inhibits

Caption: this compound inhibits the Sec61 translocon, blocking protein entry into the ER.

Remdesivir: Mechanism of Action

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir_Prodrug Remdesivir (Prodrug) Active_Metabolite Remdesivir Triphosphate (Active Metabolite) Remdesivir_Prodrug->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Incorporated into Nascent RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis RdRp->Nascent_RNA Chain Termination

Caption: Remdesivir's active metabolite is incorporated into viral RNA, causing chain termination.

General Antiviral Assay Workflow

Antiviral_Assay_Workflow A Seed Host Cells B Add Serial Dilutions of Antiviral Compound A->B C Infect with Virus B->C D Incubate C->D E Fix and Stain for Viral Antigen & Nuclei D->E F Image and Quantify Infected Cells E->F G Calculate IC50/EC50 F->G

Caption: A generalized workflow for determining in vitro antiviral efficacy.

Conclusion

This compound and remdesivir are both potent antiviral agents with distinct mechanisms of action. This compound's host-directed approach of inhibiting the Sec61 translocon offers the potential for broad-spectrum activity and a high barrier to resistance. Remdesivir's direct targeting of the viral RdRp is a clinically validated strategy. The quantitative data presented herein demonstrates the potent in vitro efficacy of both compounds. Further preclinical and clinical evaluation is warranted to fully understand the therapeutic potential of this compound and to continue to define the optimal use of remdesivir in the context of emerging viral threats. This comparative guide provides a foundation for researchers to build upon in the ongoing effort to develop effective antiviral therapies.

References

A Comparative Analysis of Apratoxin S4 and S9 Analogues: Potency, Stability, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of two potent anticancer drug candidates, Apratoxin S4 and its epimeric analogue, Apratoxin S9. Derived from marine cyanobacteria, apratoxins represent a novel class of cytotoxic agents with a unique mechanism of action. This analysis synthesizes experimental data on their biological activity, stability, and in vivo efficacy, offering valuable insights for researchers in oncology and drug discovery.

Introduction to Apratoxins

Apratoxins are cyclic depsipeptides that exhibit potent antiproliferative and antiangiogenic activities. Their primary molecular target is Sec61α, a key component of the Sec61 translocon channel in the endoplasmic reticulum.[1][2] By inhibiting Sec61-mediated cotranslational translocation, apratoxins prevent the proper folding and secretion of a wide range of proteins, including receptor tyrosine kinases (RTKs) and vascular endothelial growth factor (VEGF).[3][4] This dual action disrupts critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][5]

This compound was developed as a synthetic hybrid of the natural products apratoxin A and E, with modifications designed to enhance its in vivo antitumor activity and improve its tolerability.[4] Further structure-activity relationship (SAR) studies led to the synthesis of Apratoxin S9, which differs from S4 only in its stereochemistry at the C30 position.[3][6] This seemingly minor alteration has been shown to significantly impact the molecule's biological activity.[3][5]

Comparative Biological Activity

The defining difference between this compound and S9 lies in their potency. The C30R configuration of Apratoxin S9 results in a marked increase in cytotoxic activity compared to the C30S configuration of this compound.[5] This enhanced potency is observed across various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and S9 in the human colon carcinoma cell line HCT116.

CompoundHCT116 IC50 (nM)Reference
This compound1.99 ± 0.13[5]
Apratoxin S90.85 ± 0.05[3]

Lower IC50 values indicate greater potency.

This compound has also been shown to be effective against a broader range of cancer cell lines, including those with KRAS mutations, at low-nanomolar to sub-nanomolar concentrations.[1][2] It has demonstrated significant activity in lung, head and neck, bladder, and pancreatic cancer cell panels.[1][2] In breast cancer cells, this compound showed selective targeting of HER3 over HER2.[1] While extensive comparative data for Apratoxin S9 across multiple cell lines is less readily available in the reviewed literature, its subnanomolar potency in HCT116 cells suggests a generally higher level of activity.[3]

Mechanism of Action and Signaling Pathway

Both this compound and S9 share the same primary mechanism of action: inhibition of the Sec61 translocon. This leads to the downstream effects of RTK downregulation and inhibition of growth factor secretion.

Signaling Pathway Diagram

Caption: this compound/S9 inhibit Sec61α, blocking ER translocation and subsequent signaling.

Stability and In Vivo Efficacy

While Apratoxin S9 demonstrates superior potency, stability is a critical factor for in vivo applications. This compound and S9 are susceptible to dehydration, which can lead to reduced activity.[3] To address this, another analogue, Apratoxin S8 (with a gem-dimethyl group at C34), was developed and showed increased stability against dehydration.[3]

In Vivo Studies

Both this compound and other analogues have shown efficacy in xenograft mouse models. This compound was effective in an HCT116 xenograft model.[1] An analogue with enhanced stability, Apratoxin S8, also demonstrated efficacy in a human HCT116 xenograft mouse model.[3][6] While direct comparative in vivo studies between S4 and S9 are not detailed in the reviewed literature, the improved potency of S9 suggests it could be highly effective, provided formulation can address any potential stability issues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments cited in the comparison.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Workflow Diagram:

A Seed cells in 96-well plate B Treat with this compound/S9 A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or S9 (e.g., 0.01 nM to 1 µM) or vehicle control (DMSO) for 48 hours.[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8][9]

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[7][10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.[1]

Western Blot for RTK Downregulation

This technique is used to detect changes in the protein levels of RTKs like MET and EGFR.

Protocol:

  • Plate cells and treat with varying concentrations of this compound or S9 for 24 hours.[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target RTKs (e.g., anti-MET, anti-EGFR) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

VEGF-A Secretion (ELISA) Assay

This assay quantifies the amount of VEGF-A secreted by cancer cells into the culture medium.

Protocol:

  • Seed cells in a 24-well plate and treat with this compound or S9 for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Perform a sandwich ELISA using a commercial Human VEGF-A ELISA kit according to the manufacturer's instructions.[11][12]

  • Briefly, coat a 96-well plate with a capture antibody specific for VEGF-A.

  • Add the collected cell culture supernatants and a standard curve of recombinant VEGF-A to the plate and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash again and add streptavidin-HRP.

  • Finally, add a substrate solution and measure the colorimetric change using a microplate reader at 450 nm.[11]

  • Quantify the concentration of VEGF-A in the samples by comparing to the standard curve.

Conclusion

The comparative study of this compound and S9 analogues reveals a classic trade-off in drug development between potency and stability. Apratoxin S9, with its C30R configuration, is a significantly more potent cytotoxic agent than this compound.[3][5] However, the inherent instability of the apratoxin scaffold to dehydration presents a challenge for in vivo applications.[3] The development of more stable analogues like Apratoxin S8 and the highly potent Apratoxin S10 (a hybrid of S8 and S9) demonstrates the ongoing efforts to optimize this promising class of anticancer compounds.[5]

For researchers, the choice between these analogues will depend on the specific application. The high potency of Apratoxin S9 makes it an excellent tool for in vitro mechanistic studies, while the more extensively characterized and relatively stable this compound, along with its more stable derivatives, may be more suitable for initial in vivo investigations. Further research, including direct comparative in vivo efficacy and toxicity studies of this compound and S9, is warranted to fully elucidate their therapeutic potential. The unique mechanism of action targeting the Sec61 translocon continues to make the apratoxins a highly attractive scaffold for the development of next-generation cancer therapeutics.[1][2]

References

Apratoxin S4: A Novel Approach to Overcoming Resistance to Receptor Tyrosine Kinase (RTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to Receptor Tyrosine Kinase (RTK) inhibitors remains a significant hurdle in cancer therapy.[1][2][3] Many cancers initially responsive to RTK inhibitors eventually relapse due to secondary mutations, activation of compensatory signaling pathways, or other resistance mechanisms.[4][5] Apratoxin S4, a molecule inspired by a marine natural product, presents a promising alternative strategy by targeting a fundamental cellular process, thereby bypassing conventional resistance mechanisms.[6][7] This guide provides a comparative analysis of this compound's activity, particularly in RTK inhibitor-resistant contexts, supported by experimental data and detailed protocols.

Mechanism of Action: A Departure from Kinase Inhibition

Unlike traditional RTK inhibitors that compete with ATP at the kinase domain, this compound employs a unique mechanism.[8] It targets Sec61α, a key component of the translocon complex in the endoplasmic reticulum.[6][7][9] This interference inhibits the co-translational translocation of newly synthesized transmembrane proteins, including a wide array of RTKs (e.g., EGFR, VEGFR, MET, HER2/3) and their secreted growth factor ligands (e.g., VEGF).[6][7][10] By preventing these proteins from reaching the cell surface or being secreted, this compound effectively shuts down multiple oncogenic signaling pathways simultaneously.[6][11]

The non-glycosylated proteins that fail to translocate are subsequently targeted for proteasomal degradation, a process potentially mediated by the E3 ubiquitin ligase HUWE1.[6][7] This dual action of preventing the production of both receptors and their activating ligands gives this compound a significant advantage in overcoming the signaling redundancy that often plagues targeted therapies.[6][7][11]

cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum ribosome Ribosome nascent_protein Nascent RTK Polypeptide ribosome->nascent_protein Synthesis mrna mRNA mrna->ribosome Translation proteasome Proteasome nascent_protein->proteasome Misfolded protein is targeted for degradation sec61 Sec61 Translocon nascent_protein->sec61 Co-translational Translocation apratoxin This compound apratoxin->sec61 Inhibits degraded proteasome->degraded sec61->er_lumen Enters Secretory Pathway translocated_protein Functional RTK (Glycosylated & Folded)

Mechanism of this compound Action.
Comparative Performance in Resistant Cell Lines

Studies have demonstrated that this compound maintains potent anti-proliferative activity across a diverse panel of cancer cell lines, including those known to be resistant to standard RTK inhibitors.[6][7] Its effectiveness is observed irrespective of the specific resistance mechanism, such as mutations in EGFR (e.g., T790M) or the presence of oncogenic KRAS mutations, which render many upstream RTK inhibitors ineffective.[2][6]

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKnown Resistance CharacteristicsThis compound IC50 (nM)
NCI-H1975LungL858R/T790M EGFR mutations (Osimertinib resistance)~1-10
A549LungKRAS mutation (EGFR inhibitor resistance)~1
Calu-1LungKRAS mutation~1
FaDuHead & NeckHigh EGFR expression~0.1-1
Detroit 562Head & Neck-~0.1
T24Bladder-~0.1-1
PANC-1PancreaticKRAS mutation~1-10
BxPC-3PancreaticWild-type KRAS~1-10
MDA-MB-231Breast (TNBC)Triple-Negative~0.1-1
MCF-7Breast (ER+)ER Positive~0.1-1

Note: IC50 values are approximated from published dose-response curves and may vary based on experimental conditions. Data synthesized from multiple studies.[6]

Table 2: Downregulation of Key RTKs by this compound

Cell LineRTK TargetTreatment Concentration (nM)Observation
PANC-1EGFR, MET10Dose-dependent downregulation
Calu-1EGFR, MET10Dose-dependent downregulation
NCI-H1975EGFR10Dose-dependent downregulation
FaDuEGFR1Dose-dependent downregulation
HUVECVEGFR210Significant downregulation
T47D (Breast)HER31-10Selective downregulation over HER2

Note: Observations are based on Western blot analyses reported in published studies.[6]

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating novel therapeutic agents. Below are standard protocols for assessing the activity of compounds like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (specific to each cell line)

  • 96-well tissue culture plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common range for initial tests is 0.01 nM to 1000 nM.[12]

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 treat_cells 3. Add serial dilutions of this compound incubate1->treat_cells incubate2 4. Incubate 48-72h treat_cells->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize formazan crystals with DMSO incubate3->solubilize read_plate 8. Read absorbance at 570 nm solubilize->read_plate analyze 9. Normalize data and calculate IC50 read_plate->analyze end End analyze->end

Workflow for Cell Viability (MTT) Assay.
Protocol 2: Analysis of Protein Downregulation by Western Blot

This protocol is used to detect and quantify the levels of specific proteins (e.g., EGFR, MET) following drug treatment.

Materials:

  • 6-well tissue culture plates

  • Treated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-MET, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

cluster_pathway RTK Signaling & this compound Intervention GF Growth Factor (e.g., EGF) RTK RTK (e.g., EGFR) GF->RTK Binds P_RTK Dimerized & Phosphorylated RTK RTK->P_RTK Dimerizes & Activates RAS RAS P_RTK->RAS Resistance Resistance (e.g., T790M mutation, pathway activation) P_RTK->Resistance Develops RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation RTKi RTK Inhibitor (e.g., Osimertinib) RTKi->P_RTK Inhibits Resistance->RAS Reactivates pathway Apratoxin This compound Synthesis RTK & GF Synthesis Apratoxin->Synthesis Blocks Synthesis->GF Supplies Synthesis->RTK Supplies

RTK Pathway and Points of Inhibition.

Conclusion

This compound offers a compelling strategy to combat resistance to conventional RTK inhibitors. By targeting the fundamental process of co-translational translocation, it simultaneously downregulates multiple RTKs and their ligands, a mechanism that is effective even in cancers with KRAS mutations or mutated RTKs.[6] This multi-pronged attack on oncogenic signaling pathways makes this compound a promising candidate for further preclinical and clinical development, particularly for treating highly refractory and resistant tumors. The data presented in this guide underscores its potential to overcome the limitations of current targeted therapies.

References

A Comparative Analysis of Apratoxin S4 and Mycolactone: Potent Inhibitors of the Sec61 Translocon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Apratoxin S4 and Mycolactone (B1241217), two natural product-derived compounds that potently inhibit the Sec61 translocon, a critical component of the protein secretion pathway. By disrupting the cotranslational translocation of nascent proteins into the endoplasmic reticulum, both molecules exhibit significant biological activities, including cytotoxicity and immunomodulation, making them compelling subjects for therapeutic research. This document outlines their mechanisms of action, presents available quantitative data from various studies, details relevant experimental protocols, and provides visual representations of their molecular pathways and experimental workflows.

Introduction

This compound is a synthetic analog of apratoxin A, a cyclodepsipeptide isolated from marine cyanobacteria.[1] It has demonstrated potent anticancer and antiangiogenic activities in preclinical models.[2][3] Its primary mechanism of action is the inhibition of the Sec61α subunit, which leads to the downregulation of receptor tyrosine kinases (RTKs) and the suppression of growth factor secretion, such as vascular endothelial growth factor (VEGF).[2][4] This dual action makes it a promising candidate for cancers that are resistant to conventional RTK inhibitors.[2]

Mycolactone is a polyketide-derived macrolide produced by Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer.[5] It is the primary virulence factor responsible for the extensive tissue necrosis, immunosuppression, and analgesia associated with the disease.[6] Mycolactone is a highly potent inhibitor of the Sec61 translocon, reportedly more so than Apratoxin A.[5] Beyond Sec61 inhibition, mycolactone has been shown to interact with other cellular targets, including the Wiskott-Aldrich Syndrome protein (WASP) and the angiotensin II type 2 receptor (AT2R), contributing to its complex pathology.[6]

Mechanism of Action: A Shared Target

Both this compound and Mycolactone exert their primary effects by binding to the Sec61α subunit of the Sec61 translocon in the endoplasmic reticulum membrane. This interaction prevents the proper insertion and translocation of newly synthesized secretory and membrane proteins into the ER lumen, leading to their accumulation in the cytoplasm and subsequent degradation by the proteasome.[2][7] This blockade of protein secretion disrupts numerous cellular processes, including cell signaling, adhesion, and immune responses.

While both compounds target Sec61, Mycolactone's broader range of reported interactions suggests a more complex pharmacological profile.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Mycolactone from various studies. It is important to note that these values were not obtained from direct head-to-head comparative experiments and thus should be interpreted with caution. Experimental conditions, cell lines, and assay methodologies vary between studies.

Table 1: Cytotoxicity (IC50/LC50 Values)

CompoundCell LineAssay TypeIC50/LC50Citation
This compound HCT116 (Colon Cancer)MTT Assay1-2 nM[8]
PANC-1 (Pancreatic Cancer)Not SpecifiedLow nM range[2]
Various Lung, Head & Neck, Bladder Cancer CellsMTT AssayLow-nanomolar to sub-nanomolar[2]
Mycolactone A/B L929 (Fibroblasts)Ethidium Homodimer Uptake4 nM - 4 µM[9]
Mycolactone C L929 (Fibroblasts)Alamar Blue Assay186 nM[10]
Mycolactone F L929 (Fibroblasts)Alamar Blue Assay29 nM[10]

Table 2: Inhibition of Biological Processes

CompoundProcess InhibitedCell Line/SystemIC50Citation
This compound VEGF-A SecretionHCT116 (Colon Cancer)300 pM[8]
MET Receptor DownregulationHCT116 (Colon Cancer)Low nM[8]
Mycolactone Protein Production (General)Jurkat T cells4.5 - 12 nM[11]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Mycolactone. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

Apoptosis and Necrosis Detection: Annexin V and Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[15]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Quantification of Secreted Proteins: VEGF ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of a specific secreted protein, such as VEGF, in the cell culture supernatant.

Protocol:

  • Sample Collection: After treating cells with this compound or Mycolactone, collect the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest (e.g., anti-VEGF antibody) and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the protein of interest and incubate.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of the protein in the samples is determined by comparison to the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow.

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER Lumen ER Lumen Sec61 Sec61 Sec61->ER Lumen Protein Folding & Secretion Proteasome Proteasome Sec61->Proteasome Mislocalized proteins targeted for degradation Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Nascent Polypeptide->Sec61 Translocation Degradation Degradation Proteasome->Degradation This compound This compound This compound->Sec61 Inhibition Mycolactone Mycolactone Mycolactone->Sec61 Inhibition

Caption: Mechanism of Action of this compound and Mycolactone.

Experimental_Workflow cluster_Assays 4. Endpoint Assays Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Compound Treatment (this compound or Mycolactone) Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis/Necrosis (Annexin V/PI Staining) Incubation->Apoptosis Secretion Protein Secretion (ELISA) Incubation->Secretion Data_Analysis 5. Data Analysis (IC50 Calculation, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Secretion->Data_Analysis

References

A Comparative Guide to Apratoxin S4 and Other Marine-Derived Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a rich repository of unique chemical structures with potent biological activities, offering promising avenues for the development of novel anticancer therapeutics. Among these, Apratoxin S4, a synthetic analog of a marine cyanobacterial natural product, has emerged as a compelling cytotoxic agent with a distinct mechanism of action. This guide provides an objective comparison of this compound's performance with other notable marine-derived cytotoxic agents that have reached clinical significance: Eribulin, Trabectedin, Dolastatin 10, and Plitidepsin. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of their respective signaling pathways.

Quantitative Performance Data: A Comparative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected marine-derived cytotoxic agents against a panel of human cancer cell lines. These values, expressed in nanomolar (nM) concentrations, provide a quantitative measure of the cytotoxic potency of each compound. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound (IC50, nM)Eribulin (IC50, nM)Trabectedin (IC50, nM)Dolastatin 10 (IC50, nM)Plitidepsin (IC50, nM)
HCT116 Colon Carcinoma1.47 - 1.99[1]----
NCI-H295R Adrenocortical Carcinoma--0.15[2]--
MUC-1 Adrenocortical Carcinoma--0.80[2]--
HAC-15 Adrenocortical Carcinoma--0.50[2]--
SW13 Adrenocortical Carcinoma--0.098[2]--
HeLa Cervical Cancer-1.58[3]---
FaDu Pharyngeal Cancer-0.7[3]---
L1210 Murine Leukemia---0.03 - 0.5[4][5]-
NCI-H69 Small Cell Lung Cancer---0.059[4]-
DU-145 Prostate Cancer---0.5[4]-
HT-29 Colon Carcinoma---0.06[4]-
MCF7 Breast Cancer<40% viability at 10nM[4]0.03[4]---
Ramos Burkitt Lymphoma----1.7[6]
RL Follicular Lymphoma----1.5[6]
A498 Kidney Carcinomalow-nanomolar[1]----
Huh7 Hepatocellular Carcinomalow-nanomolar[1]----
MDA-MB-231 Triple-Negative Breast Cancer>200 (at 24h)[7]--1.54[8]-
BT474 Breast Cancer (HER2+)---2.3[8]-
SKBR3 Breast Cancer (HER2+)>200 (at 24h)[7]--0.95[8]-
Various Hematologic Leukemia/Lymphoma-0.13 - 12.12[9]--≤1[10]
Various Solid Tumors Lung, Pancreas, Breast, etc.----≤1[10]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell culture techniques and assay duration.

Mechanisms of Action: Distinct Pathways to Cell Death

The marine-derived agents discussed here employ diverse strategies to induce cancer cell death. This compound possesses a unique mechanism targeting protein translocation, while the others primarily interfere with the cytoskeleton or DNA integrity.

This compound: Inhibitor of Cotranslational Translocation

This compound exerts its cytotoxic effects by directly targeting and inhibiting Sec61α, the central component of the Sec61 translocon channel in the endoplasmic reticulum membrane.[4][11] This channel is responsible for the translocation of newly synthesized secretory and membrane proteins into the endoplasmic reticulum. By blocking this crucial step, this compound prevents the proper folding, modification, and trafficking of a multitude of proteins essential for cancer cell survival and proliferation, including receptor tyrosine kinases (RTKs) and growth factors.[6][12] This leads to the downregulation of key signaling pathways involved in cell growth, proliferation, and angiogenesis, ultimately inducing G1 phase cell cycle arrest and apoptosis.[13]

ApratoxinS4_Pathway This compound Signaling Pathway ApratoxinS4 This compound Sec61 Sec61 Translocon ApratoxinS4->Sec61 Inhibits ER Endoplasmic Reticulum Sec61->ER Protein_Degradation Proteasomal Degradation Sec61->Protein_Degradation Failed translocation leads to Ribosome Ribosome Ribosome->Sec61 Translocation Nascent_Protein Nascent Secretory/Membrane Protein (e.g., RTKs, Growth Factors) Nascent_Protein->Ribosome Downstream_Signaling Downregulation of Pro-Survival and Pro-Angiogenic Signaling (e.g., AKT, MAPK pathways) Protein_Degradation->Downstream_Signaling Depletion of key proteins Cell_Cycle_Arrest G1 Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

This compound's mechanism of action.
Eribulin: Microtubule Dynamics Inhibitor

Eribulin, a synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B, is a potent microtubule-targeting agent.[14] Unlike taxanes which stabilize microtubules, Eribulin inhibits microtubule growth by binding to the plus ends of microtubules.[15][16] This disruption of microtubile dynamics leads to the sequestration of tubulin into non-functional aggregates, causing G2/M phase cell cycle arrest and subsequent apoptosis.[14]

Eribulin_Pathway Eribulin Signaling Pathway Eribulin Eribulin Tubulin Tubulin Dimers Eribulin->Tubulin Binds to plus ends Microtubules Microtubules Eribulin->Microtubules Inhibits growth Mitotic_Spindle Mitotic Spindle Formation Eribulin->Mitotic_Spindle Disrupts Tubulin->Microtubules Polymerization Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Defective spindle leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Eribulin's mechanism of action.
Trabectedin: DNA Alkylating Agent

Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is a unique DNA alkylating agent.[17] It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[18] This binding bends the DNA helix and interferes with several cellular processes, including transcription and DNA repair mechanisms, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway.[18][19] The resulting DNA damage leads to cell cycle arrest and apoptosis.[2]

Trabectedin_Pathway Trabectedin Signaling Pathway Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds and alkylates DNA_Adducts DNA Adducts DNA->DNA_Adducts Transcription Transcription DNA_Adducts->Transcription Inhibits DNA_Repair DNA Repair (TC-NER) DNA_Adducts->DNA_Repair Inhibits DNA_Damage DNA Damage (Double-Strand Breaks) Transcription->DNA_Damage DNA_Repair->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Trabectedin's mechanism of action.
Dolastatin 10: Tubulin Polymerization Inhibitor

Dolastatin 10, a pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization.[7][9] It binds to the Vinca domain on β-tubulin, preventing the assembly of microtubules.[9] The disruption of microtubule dynamics leads to the breakdown of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8][9]

Dolastatin10_Pathway Dolastatin 10 Signaling Pathway Dolastatin10 Dolastatin 10 Tubulin β-Tubulin (Vinca Domain) Dolastatin10->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Dolastatin10->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Dolastatin 10's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 0.5 mg/ml of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and dissolve the purple formazan crystals in DMSO.

  • Absorbance Measurement: Read the absorbance at 540 nm with a reference wavelength of 655 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[20]

2. SRB (Sulforhodamine B) Assay

This colorimetric assay measures cellular protein content to determine cell density.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[21][22]

Mechanism of Action Assays

1. Western Blotting for Receptor Tyrosine Kinase (RTK) Downregulation

This technique is used to detect changes in the protein levels of specific RTKs following treatment with a cytotoxic agent.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the RTK of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in RTK protein levels.

2. In Vitro Translation Assay for Inhibition of Cotranslational Translocation

This cell-free assay directly measures the ability of a compound to inhibit the translocation of a nascent protein into microsomes.

  • Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, a DNA or mRNA template encoding a secretory protein (e.g., preprolactin), [35S]-methionine for labeling, and canine pancreatic microsomes.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • In Vitro Translation: Incubate the reaction at 30°C to allow for transcription (if using a DNA template) and translation.

  • Analysis of Translocation: After the reaction, treat the samples with proteinase K. Proteins that have been successfully translocated into the microsomes will be protected from digestion.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE and visualize the radiolabeled proteins by autoradiography.

  • Interpretation: A decrease in the amount of the protected, translocated protein in the presence of the compound indicates inhibition of cotranslational translocation.[19]

Experimental_Workflow General Experimental Workflow for Cytotoxic Agent Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Assay Mechanism of Action Assay (e.g., Western Blot, In Vitro Translation) IC50_Determination->Mechanism_Assay Inform concentrations for Pathway_Analysis Signaling Pathway Analysis Mechanism_Assay->Pathway_Analysis Xenograft_Model Xenograft Mouse Model Pathway_Analysis->Xenograft_Model Promising candidates move to Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Apratoxin S4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic compounds like Apratoxin S4 are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound requires stringent disposal procedures to mitigate risks of exposure and contamination.[1][2] Adherence to institutional and regulatory guidelines is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. This includes, but is not limited to, double chemotherapy gloves, a disposable gown, and safety glasses.[3] All handling of the compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet.[4][5]

Waste Segregation: The First Step in Safe Disposal

Proper segregation of waste contaminated with this compound is a critical step.[3] Waste should be categorized into "trace" and "bulk" quantities to ensure it is disposed of according to the level of hazard it presents.

  • Trace Cytotoxic Waste: This category includes items with minimal residual contamination. Examples include empty vials, syringes, pipette tips, gloves, gowns, and absorbent pads used during routine handling.[3]

  • Bulk Cytotoxic Waste: This includes any quantity of unused or expired this compound, grossly contaminated materials from a spill, or solutions containing the compound.

The following table summarizes the types of waste and the appropriate containers for disposal.

Waste CategoryExamplesRecommended Container TypeContainer Color Coding
Trace Waste Empty vials, used gloves, gowns, absorbent pads, contaminated labware.Puncture-resistant, labeled container.Yellow
Bulk Waste Unused/expired this compound, solutions, heavily contaminated spill cleanup materials.Labeled hazardous chemical waste container.Black
Sharps Waste Contaminated needles, syringes, scalpels, and other sharp items.Puncture-proof sharps container.Red or Yellow

Note: Container color-coding can vary by institution and region. Always adhere to your facility's specific waste management plan.[6]

Step-by-Step Disposal Protocols

The following protocols provide a procedural guide for the safe disposal of this compound waste.

Protocol 1: Disposal of Trace Contaminated Materials

Objective: To safely collect and dispose of materials with minimal residual this compound.

Methodology:

  • Work within a designated containment area, such as a chemical fume hood.

  • Place all items with trace contamination (e.g., gloves, empty vials, absorbent pads) directly into a designated, clearly labeled, yellow trace cytotoxic waste container.[3]

  • Ensure the container is kept sealed when not in use.

  • Once the container is full, it should be securely closed and transported to the designated hazardous waste storage area for collection by a licensed waste management provider.

Protocol 2: Disposal of Bulk this compound and Liquid Waste

Objective: To safely dispose of unused, expired, or solutions of this compound.

Methodology:

  • For solid, unused this compound, place the original, sealed container into a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3]

  • For liquid waste containing this compound, carefully pour the solution into a designated, labeled hazardous chemical waste container, taking care to avoid splashes.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.[3]

  • Securely cap the waste container and store it in a designated satellite accumulation area until it is collected for disposal.

Final Disposal Method

The universally recommended final disposal method for cytotoxic waste is incineration at a licensed hazardous waste facility.[7] This high-temperature process ensures the complete destruction of the active cytotoxic compound. Chemical neutralization may be an option in some specific cases, but it must be validated for this compound and approved by safety committees.[3][7]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Use a cytotoxic spill kit, which should include double gloves, a respirator, a disposable gown, and eye protection.

  • Contain the Spill: Use absorbent pads from the spill kit to cover and absorb the liquid. For solid spills, gently cover with moistened absorbent pads to avoid generating dust.

  • Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in a bulk cytotoxic (black) waste container.

  • Decontaminate: Clean the spill area three times with a suitable detergent, followed by a rinse with water.[8]

  • Dispose of all cleanup materials as bulk cytotoxic waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_assessment cluster_trace cluster_bulk cluster_end start Start: this compound Waste Generated assess_waste Assess Contamination Level start->assess_waste trace_waste Trace Waste (Gloves, Vials, Pads) assess_waste->trace_waste Trace bulk_waste Bulk Waste (Unused Product, Solutions, Spill Debris) assess_waste->bulk_waste Bulk trace_container Place in Yellow Trace Waste Container trace_waste->trace_container seal_transport Seal Container and Transport to Designated Waste Area trace_container->seal_transport bulk_container Place in Black Bulk Hazardous Waste Container bulk_waste->bulk_container bulk_container->seal_transport final_disposal Final Disposal via Incineration by Licensed Contractor seal_transport->final_disposal

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Apratoxin S4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Apratoxin S4, a potent cyclodepsipeptide of marine origin, is a valuable tool in cancer research due to its profound cytotoxic and antiangiogenic activities. Its mechanism of action involves the inhibition of the Sec61 translocon, a critical cellular component responsible for protein translocation into the endoplasmic reticulum, leading to the disruption of essential cellular processes.[1][2] This potent bioactivity necessitates stringent safety protocols to protect researchers and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.

Personal Protective Equipment (PPE)

Due to the highly potent and cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for all procedures involving this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves at all times. Change the outer pair immediately upon suspected contamination or every two hours during continuous use.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is required. Cuffs should be tucked under the inner pair of gloves.
Respiratory Protection NIOSH-approved RespiratorFor handling the solid compound or any procedure that may generate aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory. Fit-testing is required.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that comply with ANSI Z87.1 standards must be worn. A full-face shield is required when there is a risk of splashes or aerosol generation.
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn when handling this compound and removed before exiting the designated work area.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical to minimize the risk of exposure during the handling of this compound.

Working in a Designated Area
  • All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • The work area must be clearly demarcated with warning signs indicating the presence of a highly potent cytotoxic compound.

  • Access to this area should be restricted to authorized and trained personnel only.

Preparation of Solutions
  • Before handling the solid compound, ensure all necessary PPE is correctly donned.

  • Carefully weigh the required amount of solid this compound on a tared, disposable weigh boat inside the chemical fume hood.

  • Use a dedicated set of spatulas and other equipment for handling the solid.

  • Slowly add the solvent to the solid to avoid aerosolization.

  • Ensure the container is securely capped and labeled with the compound name, concentration, date, and hazard warning.

Experimental Procedures
  • When adding this compound solutions to cell cultures or other experimental systems, use positive displacement pipettes to avoid contamination of the pipette barrel.

  • All manipulations should be performed over a disposable, absorbent bench liner to contain any potential spills.

  • Avoid the use of needles and syringes whenever possible to prevent sharps injuries. If their use is unavoidable, do not recap needles and dispose of them immediately in a designated sharps container.

Disposal Plan: Decontamination and Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination Procedures
  • Work Surfaces: At the end of each work session, decontaminate all surfaces within the chemical fume hood. A recommended procedure is to first wipe the surfaces with a solution of 1% sodium hypochlorite (B82951), followed by a wipe with 70% ethanol (B145695) to remove the bleach residue. Allow for adequate contact time for the bleach solution (at least 10 minutes).

  • Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated. Immerse the equipment in a 1% sodium hypochlorite solution for at least 10 minutes, followed by thorough rinsing with deionized water.

Waste Disposal

All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of accordingly.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated solid materials must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and cell culture media, must be collected in a sealed and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.

  • Sharps: All contaminated sharps (needles, syringes, pipette tips) must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of all hazardous waste containers.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and accidental exposures is critical.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your supervisor and your institution's EH&S department immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should attempt to clean the spill.

    • For small spills (<5 mL), gently cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

    • Carefully collect the absorbent material using tongs or forceps and place it in the designated hazardous waste container.

    • Decontaminate the spill area as described in the decontamination procedures.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Mechanism of Action

To understand the potent cytotoxicity of this compound, it is crucial to visualize its mechanism of action at the cellular level. The following diagram illustrates how this compound disrupts the protein secretion pathway.

ApratoxinS4_Mechanism Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum (ER) Sec61 Sec61 Translocon ER_Lumen ER Lumen Downregulation Downregulation of Growth Factors & Receptors Sec61->Downregulation Blockage of Protein Entry Ribosome Ribosome Nascent_Protein Nascent Polypeptide (e.g., Growth Factor, Receptor) Ribosome->Nascent_Protein Translation Nascent_Protein->Sec61 Cotranslational Translocation ApratoxinS4 This compound ApratoxinS4->Sec61 Inhibition Cytotoxicity Cell Cycle Arrest & Apoptosis (Cytotoxicity) Downregulation->Cytotoxicity Leads to

Caption: this compound inhibits the Sec61 translocon, preventing protein entry into the ER.

By adhering to these stringent safety protocols, researchers can safely harness the scientific potential of this compound while minimizing the risks associated with its high potency. Regular review of these procedures and ongoing safety training are essential components of a robust laboratory safety program.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.